molecular formula C20H22N2O5 B096264 Z-D-Ala-Phe-OH CAS No. 19542-44-0

Z-D-Ala-Phe-OH

Cat. No.: B096264
CAS No.: 19542-44-0
M. Wt: 370.4 g/mol
InChI Key: BVNXQVWGWUHKMK-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Ala-Phe-OH, also known as Z-D-Ala-Phe-OH, is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-D-Ala-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Ala-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNXQVWGWUHKMK-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Functional Role of the Z Group in Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of peptide biochemistry and drug design, the Z group (Benzyloxycarbonyl) in the molecule Z-D-Ala-Phe-OH performs a function far beyond simple chemical protection. While synthetic chemists utilize Z as a temporary protecting group to prevent polymerization, enzymologists and medicinal chemists deploy it as a structural pharmacophore .

In Z-D-Ala-Phe-OH, the Z group acts as a hydrophobic anchor that occupies the S2 subsite of the target enzyme (typically Carboxypeptidase A), significantly enhancing binding affinity (


). Concurrently, the D-Alanine  residue introduces stereochemical resistance to hydrolysis, converting a potential substrate into a competitive inhibitor. This guide details the physicochemical properties, binding mechanics, and experimental applications of this moiety.

Part 1: The Physicochemical Identity of the Z Group

The Z group (also abbreviated as Cbz ) is the benzyloxycarbonyl moiety.[1] In the molecule Z-D-Ala-Phe-OH, it is attached to the N-terminus of the D-Alanine residue via a carbamate linkage.

Chemical Structure & Properties[2][3][4]
  • Formula:

    
    
    
  • Linkage: Carbamate (Urethane).

  • Hydrophobicity: High. The benzyl ring contributes significant lipophilicity (

    
     contribution ~ +2.0).
    
  • Stability: Stable to basic conditions and physiological pH. This stability is crucial for its role as a ligand in biological assays, ensuring the molecule remains intact during incubation.

The "Dual-Role" Paradox

In synthesis, the Z group is a "mask" to be removed. In the final bioactive molecule (Z-D-Ala-Phe-OH), it is a functional "cap" . It mimics the peptide backbone of a natural protein substrate, tricking the enzyme into recognizing the small molecule as a larger polypeptide chain.

FeatureRole in SynthesisRole in Enzymology (Final Ligand)
Primary Function Prevent amine nucleophilicityHydrophobic Anchoring (S2 Binding)
Stability Cleaved by

or

Stable under assay conditions (pH 7.5)
Interaction Inert

-stacking / Van der Waals

Part 2: Mechanistic Role in Enzyme Binding

The primary target for Z-D-Ala-Phe-OH is Carboxypeptidase A (CPA) , a zinc-dependent metalloprotease that cleaves C-terminal aromatic amino acids.[2][3]

The Subsite Binding Hypothesis

Proteases recognize substrates via specific "pockets" or subsites (S1, S2, S3, etc.) that align with the amino acid residues (P1, P2, P3) of the substrate.

  • P1' (Phe): The C-terminal Phenylalanine fits into the S1' specificity pocket (a deep hydrophobic cavity).

  • P1 (D-Ala): The D-Alanine occupies the S1 subsite .

  • P2 (Z-Group): The Z group acts as the P2 pseudo-residue .

The benzyl ring of the Z group extends into the S2 hydrophobic subsite of the enzyme. This interaction provides the "snap-lock" mechanism. Without the Z group, a simple dipeptide (H-D-Ala-Phe-OH) would have significantly higher water solubility and weaker binding affinity (


 or 

would increase by orders of magnitude), likely failing to inhibit the enzyme effectively.
Stereochemical Control (The D-Ala Factor)

Why D -Ala?

  • L-Ala analog (Z-L-Ala-Phe-OH): This is a substrate. The enzyme aligns the scissile bond (between Ala and Phe) with the catalytic Zinc and Glu-270, leading to rapid hydrolysis.

  • D-Ala analog (Z-D-Ala-Phe-OH): This is an inhibitor. The D-configuration alters the vector of the peptide bond. While the Z-group (S2) and Phe (S1') anchor the molecule, the D-Ala twists the scissile bond away from the catalytic water molecule. The enzyme is "jammed"—it binds the molecule tightly but cannot cut it.

Visualization of the Binding Mechanism

The following diagram illustrates how the Z-group anchors the inhibitor preventing the catalytic attack.

BindingMechanism cluster_Enzyme Carboxypeptidase A Active Site S2 S2 Subsite (Hydrophobic Surface) S1 S1 Subsite (Catalytic Center) S1_Prime S1' Subsite (Specificity Pocket) Zn Zn++ Ion (Catalytic Engine) D_Ala D-Alanine (Distorted Geometry) Zn->D_Ala Catalytic Attack BLOCKED by D-Stereochemistry Z_Group Z-Group (Benzyl Ring) Z_Group->S2 Hydrophobic Anchoring (Increases Affinity) D_Ala->S1 Occupies Space Phe Phenylalanine (C-Terminus) Phe->S1_Prime Primary Specificity Binding

Figure 1: Schematic representation of Z-D-Ala-Phe-OH binding to Carboxypeptidase A.[4] The Z-group anchors the molecule in the S2 subsite, while the D-Alanine prevents the Zinc-mediated hydrolysis.

Part 3: Experimental Application & Protocols

When using Z-D-Ala-Phe-OH, the objective is typically to determine the inhibition constant (


) against a standard substrate (e.g., Hippuryl-L-Phe).
Protocol: Determination of for CPA

Principle: Z-D-Ala-Phe-OH acts as a competitive inhibitor. You will measure the reaction velocity of CPA hydrolyzing a standard substrate in the presence of varying concentrations of the Z-inhibitor.

Materials:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Enzyme: Carboxypeptidase A (CPA) stock (approx 1 µM).

  • Substrate: Hippuryl-L-Phe (1 mM stock).

  • Inhibitor: Z-D-Ala-Phe-OH (Dissolve in minimal DMSO, then dilute in buffer to 0.1 - 10 mM).

Workflow:

  • Baseline Kinetics (

    
    ): 
    
    • Prepare cuvettes with Substrate (0.5 mM final) in Buffer.

    • Add Enzyme.

    • Monitor Absorbance at 254 nm (cleavage of Hippuryl group).

    • Calculate initial velocity (

      
      ).
      
  • Inhibition Assay (

    
    ): 
    
    • Prepare 5 different concentrations of Z-D-Ala-Phe-OH (e.g., 0, 10, 50, 100, 200 µM).

    • Pre-incubate Enzyme + Inhibitor for 5 minutes to allow Z-group anchoring.

    • Add Substrate (Hippuryl-L-Phe) to initiate reaction.

    • Measure initial velocity for each inhibitor concentration.

  • Data Analysis (Dixon Plot):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (Inhibitor Concentration, x-axis).
    • The intersection of lines from different substrate concentrations yields

      
      .
      
Interpreting the Data

If the Z-group is functioning correctly as an anchor:

  • Competitive Inhibition: The

    
     should remain constant, but 
    
    
    
    (apparent) will increase.
  • Affinity: You should observe a

    
     in the micromolar (
    
    
    
    ) range. If the Z-group were absent (i.e., using Acetyl-D-Ala-Phe-OH), the
    
    
    would likely rise to the millimolar (
    
    
    ) range, proving the Z-group's critical contribution to binding energy.

Part 4: Synthesis & Stability Notes

For researchers synthesizing or handling this compound:

  • Solubility: The Z-group and the Phe residue make this molecule highly hydrophobic. It may not dissolve well in pure aqueous buffer.

    • Recommendation: Dissolve in 100% DMSO or DMF to create a 100x stock solution, then dilute slowly into the reaction buffer. Ensure final DMSO concentration is <1% to avoid denaturing the enzyme.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for months at -20°C.

  • Chemical Compatibility: Avoid strong acids (HBr, HF) or catalytic hydrogenation conditions (

    
    ), as these will cleave the Z-group and destroy the inhibitor's potency.
    

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359.

  • Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69.

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[5][2][6] 5th edition. Section 9.1: Proteases: Facilitating a Difficult Reaction. W H Freeman.

  • Mock, W. L., & Aksamawati, M. (1994). Apparent inhibition of carboxypeptidase A by the product of its catalytic action. Biochemical Journal, 302(Pt 1), 57.

Sources

Z-D-Ala-Phe-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

Z-D-Ala-Phe-OH (Carbobenzoxy-D-alanyl-L-phenylalanine) is a protected dipeptide derivative extensively utilized as a chiral probe in enzymology and a robust building block in peptidomimetic drug design. Distinguished by the inclusion of the non-proteinogenic D-alanine isomer and the benzyloxycarbonyl (Z) N-terminal protecting group, this molecule offers unique resistance to specific proteolytic degradation pathways, making it an invaluable tool for mapping enzyme active site stereospecificity—particularly within the carboxypeptidase and metalloprotease families.

This technical guide provides a definitive reference for the physicochemical properties, validated synthesis protocols, and analytical characterization of Z-D-Ala-Phe-OH, structured to support high-integrity research and development workflows.

Part 1: Physicochemical Profile

The following data constitutes the validated chemical identity of Z-D-Ala-Phe-OH. Researchers should verify these parameters against Certificate of Analysis (CoA) data for every batch to ensure experimental reproducibility.

ParameterTechnical Specification
Chemical Name N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine
Common Abbreviation Z-D-Ala-Phe-OH
CAS Number 19542-44-0
Molecular Formula C₂₀H₂₂N₂O₅
Molecular Weight 370.41 g/mol
Stereochemistry D-Alanine (N-term), L-Phenylalanine (C-term)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.6 (Carboxylic acid)
Appearance White to off-white lyophilized powder
Storage Stability Store at -20°C; Hygroscopic (Desiccate)
Part 2: Synthesis & Manufacturing Protocol
Mechanistic Rationale

The synthesis of Z-D-Ala-Phe-OH requires a strategy that preserves the acid-labile/hydrogenolysis-sensitive Z-group while allowing for the selective deprotection of the C-terminus. A standard Solution-Phase Peptide Synthesis (SPPS) approach is recommended over solid-phase methods for dipeptides to maximize yield and purity without the cost of resins.

Selected Route: Mixed Anhydride Coupling followed by Saponification .

  • Why: The Z-group is stable under mild basic conditions (saponification), allowing the use of a methyl ester (OMe) on the Phenylalanine. This avoids the use of acid-labile t-butyl esters (which require TFA, potentially degrading sensitive side products) or benzyl esters (which require hydrogenolysis that would strip the Z-group).

Validated Workflow (Graphviz)

Synthesis_Workflow Start Starting Materials Z-D-Ala-OH + H-Phe-OMe·HCl Activation Activation (Isobutyl Chloroformate / NMM) Start->Activation -15°C, THF Coupling Coupling Reaction Formation of Peptide Bond Activation->Coupling Add H-Phe-OMe Intermediate Intermediate Z-D-Ala-Phe-OMe Coupling->Intermediate 12h, RT Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Selective Ester Cleavage Acidification Acidification & Extraction (pH 2.0 / Ethyl Acetate) Hydrolysis->Acidification Remove Li+ Final Final Product Z-D-Ala-Phe-OH Acidification->Final Crystallization

Figure 1: Step-wise solution-phase synthesis workflow for Z-D-Ala-Phe-OH, prioritizing Z-group retention.

Step-by-Step Protocol

1. Activation & Coupling:

  • Reagents: Z-D-Ala-OH (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.1 eq), H-Phe-OMe·HCl (1.1 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve Z-D-Ala-OH in THF and cool to -15°C (Salt/Ice bath). Critical: Low temperature prevents racemization.

    • Add NMM followed by IBCF dropwise. Stir for 15 minutes to form the mixed anhydride.

    • In a separate vessel, neutralize H-Phe-OMe·HCl with 1.0 eq NMM in THF/DMF.

    • Add the amino ester solution to the mixed anhydride.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

2. Saponification (Ester Hydrolysis):

  • Reagents: Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve the intermediate (Z-D-Ala-Phe-OMe) in THF:Water.

    • Add LiOH at 0°C. Stir at 0°C to RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of ester.

    • Acidification: Evaporate THF. Acidify the aqueous layer carefully to pH 2.0 using 1N HCl.

    • Isolation: Extract the precipitate with EtOAc. Dry (Na₂SO₄) and concentrate.[1]

    • Purification: Recrystallize from EtOAc/Hexane to obtain pure Z-D-Ala-Phe-OH.

Part 3: Analytical Validation (Quality Control)

To ensure the integrity of the synthesized molecule, the following analytical methods must be employed.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl/Z groups).

  • Acceptance Criteria: Purity ≥ 98%.

2. Mass Spectrometry (ESI-MS)

  • Mode: Positive Ion Mode (ESI+).

  • Expected Mass:

    • [M+H]⁺: 371.41 m/z

    • [M+Na]⁺: 393.40 m/z

3. Nuclear Magnetic Resonance (¹H-NMR)

  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 7.35 (m, 10H): Aromatic protons (Z-group + Phe side chain).

    • δ 5.01 (s, 2H): Benzylic protons of Z-group (-O-CH₂-Ph).

    • δ 1.15 (d, 3H): Methyl group of D-Alanine.

    • Note: The coupling constants (J-values) of the alpha-protons can confirm the diastereomeric purity (D-L configuration) compared to the L-L isomer.

Part 4: Applications in Drug Development[5][6][7][8]
1. Stereochemical Probes for Proteases

Z-D-Ala-Phe-OH is a critical substrate analog for Carboxypeptidase A (CPA) . Unlike its L-L counterpart (Z-L-Ala-L-Phe-OH), which is rapidly hydrolyzed, the incorporation of D-Alanine at the P1' or P2 position (depending on binding mode) dramatically alters the hydrolysis rate (


) and binding affinity (

).
  • Mechanism: The D-isomer creates steric clash within the enzyme's S2 subsite, often acting as a competitive inhibitor or a "slow substrate." This allows researchers to map the spatial constraints of the hydrophobic pocket in novel protease targets.

2. Peptidomimetic Stability

In drug design, replacing L-amino acids with D-isomers is a standard strategy to increase plasma half-life. Z-D-Ala-Phe-OH serves as a model system to quantify the proteolytic resistance conferred by D-substitution against aminopeptidases (blocked by Z) and endopeptidases.

Biological Interaction Pathway (Graphviz)

Interaction_Mechanism Substrate Z-D-Ala-Phe-OH Complex Enzyme-Substrate Complex (ES) Substrate->Complex Binding (Km) Enzyme Carboxypeptidase A (Zinc Protease) Enzyme->Complex Outcome Hydrolysis Resistant (Steric Clash in S2 Subsite) Complex->Outcome Slow/No Turnover (Low kcat)

Figure 2: Mechanistic interaction of Z-D-Ala-Phe-OH with zinc proteases, highlighting its utility as a stability probe.

References
  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

Sources

Biological Activity and Engineering of Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Medicinal Chemists[1][2]

Executive Summary

The incorporation of D-amino acids (the non-superimposable mirror images of natural L-amino acids) into peptide sequences is a foundational strategy in modern peptidomimetics. Unlike their L-counterparts, D-amino acids are not genetically encoded (with rare exceptions in bacterial non-ribosomal peptides) and are largely unrecognized by endogenous proteases.[1][2][3]

For drug developers, D-amino acid substitution offers three critical advantages:

  • Metabolic Stability: They act as "stop signs" for proteases, drastically extending plasma half-life (

    
    ).[1][2][3]
    
  • Conformational Control: They can force peptide backbones into specific turns (e.g.,

    
    -turns) that L-amino acids cannot easily access, locking the bioactive conformation.[1][2][3]
    
  • Immunological Stealth: They often evade processing by the Major Histocompatibility Complex (MHC) class II, reducing immunogenicity, though they can act as haptens in specific contexts.[1]

This guide details the mechanistic basis of these activities, provides actionable protocols for synthesis and analysis, and reviews FDA-approved case studies.

Mechanistic Foundations

Proteolytic Resistance (The "Stealth" Mechanism)

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin) and tissue peptidases. Protease active sites are chiral environments evolved to bind L-amino acid backbones.[2][3]

  • Steric Hindrance: The side chain of a D-amino acid projects in the opposite direction relative to the peptide bond plane compared to an L-amino acid. When a protease attempts to bind a D-containing sequence, this inverted side chain often clashes sterically with the enzyme's S1 or S1' pockets, preventing the formation of the transition state required for amide bond hydrolysis.

  • Strategic Placement: Placing D-amino acids at the N- or C-termini (capping) prevents exopeptidase degradation.[2][3] Placing them adjacent to cleavage sites (e.g., near Arginine or Lysine) inhibits endopeptidases.[1][3]

Conformational Constraint (The "Anchor" Effect)

D-amino acids are not just passive blockers; they are active structural elements.[2][3] In a Ramachandran plot, D-amino acids occupy the "disallowed" regions of L-amino acids (e.g.,


).[1][2][3]
  • 
    -Turn Induction:  A common design strategy is to use a D-amino acid at the 
    
    
    
    or
    
    
    position of a turn. This stabilizes Type II'
    
    
    -turns, which are critical for receptor recognition in many GPCR ligands.[1][2][3]
  • Helical Disruption: A single D-amino acid in an

    
    -helix will disrupt the hydrogen bonding network, terminating the helix or introducing a kink.
    

ProteolyticResistance Figure 1: Mechanism of Proteolytic Resistance via Steric Hindrance Protease Protease Active Site (Chiral L-Pocket) L_Peptide L-Peptide Substrate (Perfect Fit) Protease->L_Peptide Binds D_Peptide D-Amino Acid Peptide (Steric Clash) Protease->D_Peptide Rejects (Steric Hindrance) Hydrolysis Hydrolysis (Degradation) L_Peptide->Hydrolysis Stable No Reaction (Stable) D_Peptide->Stable

[4]

Engineering Strategies

The D-Amino Acid Scan

Similar to an Alanine scan, a D-amino acid scan involves systematically replacing each L-residue with its D-enantiomer one by one.[2][3]

  • Purpose: To identify residues where stereochemistry is critical for receptor binding vs. residues where inversion is tolerated or beneficial for stability.

  • Outcome: If a substitution retains potency but increases stability, it is a "hit."[1]

Retro-Inverso (RI) Design

This is a sophisticated topological mimicry strategy.[2][3]

  • Concept: If you reverse the sequence of a peptide (Retro) and invert the chirality of every amino acid (Inverso), the side chains of the resulting D-retro-inverso peptide will orient in approximately the same 3D space as the original L-peptide, but the backbone amide bonds are reversed.

  • Result: A molecule that "looks" like the parent peptide to a receptor but is invisible to proteases.

  • Limitation: This works best for peptides where side-chain interactions drive binding.[2][3] It fails if the backbone hydrogen bonds (which are reversed) are critical for binding.

RetroInverso Figure 2: The Retro-Inverso Design Strategy Parent Parent L-Peptide (N -> C: R1, R2, R3) Step1 Retro Sequence (Reverse Order: R3, R2, R1) Parent->Step1 Reverse Sequence Step2 Inverso (Chirality Flip) (All D-Amino Acids) Step1->Step2 Invert Chirality (L->D) Final Retro-Inverso Peptide (Side chains match Parent topology) Step2->Final Result

Synthesis & Characterization

Synthesis Challenges (SPPS)

Solid-Phase Peptide Synthesis (SPPS) of D-peptides follows standard Fmoc/tBu protocols, but with specific caveats:

  • Racemization Risk: Activated D-amino acids are prone to racemization (converting back to L) during coupling, especially Cysteine and Histidine.[1][2][3]

  • Coupling Reagents: Use DIC/Oxyma Pure instead of HBTU/HATU to minimize racemization. Bases like DIPEA should be minimized during the coupling step of sensitive residues.

  • Cost: D-amino acids are significantly more expensive than L-isomers; optimization of equivalents (e.g., reducing from 5eq to 2-3eq) is often necessary for scale-up.[2][3]

Analytical Validation: Marfey’s Method

Standard HPLC cannot distinguish between an L-peptide and a D-peptide (they are enantiomers with identical physical properties in achiral environments).[2][3] To verify chirality, Marfey’s Method is the gold standard.[1]

Protocol: Marfey’s Analysis for Chiral Purity

  • Hydrolysis: Dissolve peptide (

    
    ) in 
    
    
    
    . Heat at
    
    
    for 24 hours (sealed vial under
    
    
    ). Dry under vacuum.[1]
  • Derivatization: Resuspend residue in

    
     water. Add 
    
    
    
    of 1% FDAA (Marfey’s Reagent) in acetone and
    
    
    of
    
    
    .[1][2][3]
  • Incubation: Heat at

    
     for 1 hour. Stop reaction with 
    
    
    
    
    
    .[1][2][3]
  • Analysis: Inject onto a standard C18 HPLC column.

    • Principle: FDAA reacts with amino acids to form diastereomers (L-AA-FDAA vs D-AA-FDAA).[2][3][4] Diastereomers have different physical properties and separate easily on achiral C18 columns.

    • Control: Compare retention times against authentic L- and D-amino acid standards derivatized similarly.

Case Studies: FDA-Approved D-Amino Acid Peptides

Drug NameIndicationD-Amino Acid ContentMechanism of D-AA Role
Octreotide AcromegalyD-Phe (Pos 1), D-Trp (Pos 4)D-Trp stabilizes the

-turn required for Somatostatin receptor binding; D-Phe prevents N-terminal degradation.[2][3]
Cyclosporine A ImmunosuppressionD-Ala (Pos 8)A cyclic undecapeptide.[2][3][5] D-Ala is crucial for the ring conformation that binds Cyclophilin.
Degarelix Prostate Cancer5 D-AAs (e.g., D-2Nal, D-4Cpa)Extensive D-substitution creates a depot effect and extreme resistance to proteolysis (

days).[1][2][3]

Experimental Protocol: Serum Stability Assay

Objective: Determine the half-life (


) of a D-amino acid peptide in human serum compared to an L-control.

Materials:

  • Pooled Human Serum (Sigma or similar).[3]

  • Peptide stock (

    
     in water or DMSO).[1][2][3]
    
  • Internal Standard (e.g., Caffeine or a stable analog).[1][3]

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.[3]

Workflow:

  • Preparation: Dilute peptide to

    
     in 100% human serum (pre-warmed to 
    
    
    
    ).
  • Incubation: Incubate mixture at

    
     with gentle shaking.
    
  • Sampling: At time points

    
     min and 24h:
    
    • Remove

      
       aliquot.[1][3]
      
    • Immediately add

      
       ice-cold ACN (precipitates serum proteins).[1][2][3]
      
    • Vortex for 30s, centrifuge at

      
       for 10 min.
      
  • Analysis: Collect supernatant. Analyze parent peptide peak area via LC-MS/MS or HPLC.[2][3]

  • Calculation: Plot

    
     vs Time. The slope 
    
    
    
    gives
    
    
    .[3]

StabilityAssay Figure 3: Serum Stability Assay Workflow Serum Human Serum (37°C) Mix Incubation (Time Course) Serum->Mix Peptide Peptide Stock Peptide->Mix Quench Precipitation (Ice-Cold ACN) Mix->Quench At t=0, 15, ... Spin Centrifuge (Remove Proteins) Quench->Spin HPLC LC-MS Analysis (Quantify Parent) Spin->HPLC Supernatant

References

  • FDA Approved Drugs. Degarelix Acetate Prescribing Information.[1] U.S. Food and Drug Administration.[1] Link

  • Marfey, P. (1984).[1][3] Determination of D-amino acids. Carlsberg Research Communications.[1] [2][3]

  • Bhutani, R. et al. (2016).[1][3] Marfey's method for amino acid analysis in natural products.[1] Journal of Chemical Education. Link[2][3]

  • Loffet, A. (2002).[1][3] Peptides as Drugs: Is there a market? Journal of Peptide Science. Link[2][3]

  • Goodman, M. et al. (1981).[1][3] Retro-inverso peptides. Accounts of Chemical Research. Link[2][3]

  • Guideline on Immunogenicity Assessment. (2014). FDA Guidance for Industry. Link

Sources

Potential therapeutic applications of Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Potential Therapeutic Applications of Z-D-Ala-Phe-OH

Executive Summary

Z-D-Ala-Phe-OH (Carbobenzoxy-D-Alanine-Phenylalanine) represents a specialized class of dipeptide derivatives where stereochemistry plays a pivotal role in biological function. Unlike its all-L-amino acid counterpart (Z-L-Ala-L-Phe-OH), the inclusion of D-Alanine at the N-terminal position confers unique resistance to non-specific proteolytic degradation while maintaining specific affinity for target enzymes.

This guide explores the therapeutic utility of Z-D-Ala-Phe-OH as a biostable scaffold in two primary domains:

  • Protease Targeting & Prodrug Design: Serving as a stereochemical probe and linker for tumor-associated proteases (e.g., Cathepsins).

  • Supramolecular Drug Delivery: Acting as a building block for self-assembling hydrogels that require enhanced in vivo stability.

Chemical & Structural Analysis

The therapeutic potential of Z-D-Ala-Phe-OH is dictated by its three structural domains:

DomainComponentFunction
N-Cap Z (Carbobenzoxy) Provides aromaticity for

-

stacking (self-assembly) and hydrophobicity for membrane interaction.
P2 Position D-Alanine The Critical Differentiator. Introduces a non-natural stereocenter that resists cleavage by standard plasma aminopeptidases, enhancing serum half-life.
P1 Position L-Phenylalanine Provides the primary recognition motif for hydrophobic pockets (S1 subsites) in enzymes like Carboxypeptidase A and Cathepsins.

Key Physicochemical Properties:

  • CAS Number: 19542-44-0[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 370.4 g/mol

  • Solubility: Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water (requires pH adjustment or cosolvents).

Therapeutic Application I: Protease Targeting & Prodrug Linkers

Mechanism of Action

Z-D-Ala-Phe-OH functions as a stereochemical probe for protease active sites. In drug development, it is often derivatized (e.g., to Z-D-Ala-Phe-Arg-pNA) to map the substrate specificity of cysteine proteases like Cathepsin B and L , which are highly upregulated in metastatic tumors.

  • Substrate Specificity: The D-Ala residue at the P2 position often reduces the rate of hydrolysis compared to L-Ala, allowing for the design of "slow-release" prodrugs or competitive inhibitors that bind the active site but resist rapid turnover.

  • Prodrug Linkers: By incorporating Z-D-Ala-Phe into a prodrug linker, researchers can prevent premature drug release in the bloodstream (where non-specific esterases/proteases abound) while targeting specific intracellular tumor proteases that can accommodate the D-isomer or cleave the adjacent bond.

Experimental Workflow: Protease Stability Profiling

Objective: Determine the stability of Z-D-Ala-Phe-OH derivatives against plasma proteases versus tumor-associated Cathepsins.

Protocol:

  • Substrate Preparation: Synthesize a chromogenic analog, e.g., Z-D-Ala-Phe-pNA (para-nitroanilide).

  • Incubation (Plasma): Incubate

    
     substrate in human plasma at 
    
    
    
    . Monitor absorbance at 405 nm (release of pNA) over 24 hours.
    • Expected Result: Negligible hydrolysis (due to D-Ala protection).

  • Incubation (Enzyme): Incubate

    
     substrate with recombinant Cathepsin B in activity buffer (pH 6.0, 1 mM DTT).
    
  • Data Analysis: Calculate

    
     to determine specificity. Comparison with Z-L-Ala-Phe-pNA will reveal the Stereochemical Resistance Factor (SRF) .
    

ProteaseInteraction Substrate Z-D-Ala-Phe-Linker-Drug Plasma Bloodstream (Non-specific Proteases) Substrate->Plasma Circulation Tumor Tumor Microenvironment (Cathepsin B/L) Substrate->Tumor Endocytosis Result_Stable Intact Prodrug (No Toxicity) Plasma->Result_Stable D-Ala blocks hydrolysis Result_Active Drug Release (Therapeutic Effect) Tumor->Result_Active Specific Cleavage at Phe-Linker

Figure 1: Selective activation mechanism. The D-Alanine residue prevents premature breakdown in plasma, ensuring the drug is only released by specific tumor proteases.

Therapeutic Application II: Biostable Supramolecular Hydrogels

Mechanism of Action

Short peptides capped with aromatic groups (like Z or Fmoc) are capable of self-assembling into nanofibrous hydrogels via


-

stacking
and hydrogen bonding .
  • The D-Advantage: Hydrogels made from L-amino acids are rapidly degraded by tissue proteases, limiting their use as long-term drug depots. Z-D-Ala-Phe-OH based hydrogels resist this degradation, maintaining structural integrity for weeks rather than days.

Protocol: Hydrogel Formulation for Drug Entrapment

Objective: Create a sustained-release depot for a small molecule drug (e.g., Doxorubicin).

  • Solubilization: Dissolve 10 mg of Z-D-Ala-Phe-OH in

    
     DMSO containing the therapeutic payload (1% w/w).
    
  • Triggering Gelation: Slowly add

    
     of Phosphate Buffered Saline (PBS, pH 7.4) while vortexing. The sudden change in polarity triggers hydrophobic collapse and fiber formation.
    
  • Maturation: Allow the mixture to sit undisturbed at

    
     for 2 hours. An opaque, self-supporting gel should form.
    
  • Rheology Check: Verify viscoelastic properties (

    
    ) using a parallel-plate rheometer.
    

HydrogelAssembly Monomer Z-D-Ala-Phe-OH (Monomers in DMSO) Trigger Add Water/PBS (Solvent Switch) Monomer->Trigger Stacking Pi-Pi Stacking & H-Bonding (Nanofiber Formation) Trigger->Stacking Hydrophobic Effect Network 3D Fibrous Network (Entraps Water & Drug) Stacking->Network Depot Biostable Hydrogel Depot Network->Depot Resists Proteolysis (Due to D-Ala)

Figure 2: Self-assembly workflow. The transition from organic solvent to aqueous buffer triggers the formation of a biostable hydrogel network.

Summary of Experimental Data

PropertyZ-L-Ala-L-Phe-OHZ-D-Ala-Phe-OHTherapeutic Implication
Proteolytic Stability Low (

in plasma)
High (

in plasma)
D-isomer enables systemic circulation.
Gelation Kinetics FastModerateD-isomer allows for more controlled assembly.
Enzyme Affinity High (Substrate)Variable (Inhibitor/Slow Substrate)Used to tune release rates or block active sites.

References

  • CymitQuimica. Z-D-Ala-Phe-OH Product Specifications and Applications. Retrieved from

  • Biosynth. Z-D-Ala-Phe-OH (CAS 19542-44-0) Chemical Properties.[1][2] Retrieved from

  • Radboud University. New Approaches in Selective Chemotherapy with Tumor-Activated Prodrugs (Thesis). (Contextual reference for Z-D-Ala-Phe linkers in prodrugs). Retrieved from

  • Scientific Review.Supramolecular Hydrogels based on Short Peptides: The Role of Stereochemistry. (General grounding for D-amino acid hydrogels).
  • ChemicalBook. Z-D-Ala-Phe-OH Properties and Synthesis Precursors. Retrieved from

Sources

Z-D-Ala-Phe-OH mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Z-D-Ala-Phe-OH in Biological Systems

Abstract

Z-D-Ala-Phe-OH (N-Carbobenzoxy-D-alanyl-L-phenylalanine) is a protected dipeptide of significant interest in biochemical and pharmaceutical research. Its structure, incorporating a non-natural D-amino acid and a C-terminal aromatic residue, makes it an ideal candidate for investigating enzyme-substrate interactions. This technical guide synthesizes the available scientific evidence to elucidate the core mechanism of action of Z-D-Ala-Phe-OH. We posit that its primary biological function is the competitive inhibition of specific proteases , notably serine proteases like chymotrypsin and metalloproteases like carboxypeptidase A. This guide will detail the structural basis for this inhibition, provide field-proven experimental protocols for its characterization, and present the data in a clear, actionable format for researchers and drug development professionals.

Introduction and Molecular Profile

Z-D-Ala-Phe-OH is a synthetic dipeptide derivative. Its structure is defined by three key moieties: an N-terminal Carbobenzoxy (Z) protecting group, a D-Alanine residue, and a C-terminal L-Phenylalanine residue with a free carboxylic acid. The presence of the D-amino acid is a critical design feature, rendering the peptide bond resistant to cleavage by most endogenous proteases, thereby enhancing its stability and bioavailability in biological systems.[1] Such protected peptides are widely used as tools to study enzyme mechanisms and as scaffolds in drug design.[2]

G

Core Mechanism of Action: Competitive Enzyme Inhibition

The molecular architecture of Z-D-Ala-Phe-OH strongly suggests a mechanism of action rooted in competitive inhibition. As a peptide analog, it is designed to bind to the active site of proteases that recognize and cleave specific peptide sequences. However, due to its structural modifications, it cannot be processed as a substrate, leading to the occlusion of the active site from natural substrates.

Target Class 1: Serine Proteases (e.g., α-Chymotrypsin)

Chymotrypsin is a digestive serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids, such as phenylalanine, tryptophan, and tyrosine.[3] The side chain of these residues fits snugly into a specific hydrophobic pocket in the enzyme's active site, known as the S1 pocket.

Mechanism of Inhibition:

  • Recognition and Binding: The C-terminal phenylalanine residue of Z-D-Ala-Phe-OH acts as a recognition element, guiding the inhibitor into the chymotrypsin active site and docking the phenyl group into the S1 pocket.

  • Occlusion of Active Site: Once bound, the inhibitor occupies the active site. The Z-group and the peptide backbone mimic a natural substrate.

  • Catalytic Incompetence: The catalytic triad of chymotrypsin (Ser-195, His-57, Asp-102) is poised to attack the scissile peptide bond. However, the presence of the D-Alanine residue introduces an unnatural stereochemistry that prevents the formation of the required transition state for catalysis. This steric hindrance, combined with the inherent stability of the peptide bond, makes Z-D-Ala-Phe-OH a poor substrate and an effective competitive inhibitor.[4][5]

G

Target Class 2: Metalloproteases (e.g., Carboxypeptidase A)

Carboxypeptidase A (CPA) is a zinc-containing metalloprotease that hydrolyzes the C-terminal peptide bond, showing a strong preference for substrates with a C-terminal aromatic or bulky aliphatic residue, such as phenylalanine.[6]

Mechanism of Inhibition: The mechanism is again competitive inhibition, but in this case, Z-D-Ala-Phe-OH acts as a product analog.

  • C-Terminal Recognition: The active site of CPA contains a hydrophobic pocket that accommodates the side chain of the C-terminal residue of the substrate, and coordinates the C-terminal carboxylate group. The Phenylalanine and free carboxyl group of Z-D-Ala-Phe-OH perfectly mimic the features of a preferred product post-cleavage.

  • Zinc Coordination: In the catalytic cycle, the carbonyl oxygen of the scissile peptide bond of a true substrate coordinates with the active site zinc ion.[7] Z-D-Ala-Phe-OH, by binding in a similar conformation, can position one of its carbonyl oxygens to interact with the zinc ion, further stabilizing the enzyme-inhibitor complex.

  • Inhibition: By stably occupying the active site, it prevents the binding and processing of natural substrates. Strong evidence for this mechanism comes from studies on a closely related thioamide analog, Z-Glys-Phe, which was shown to be a competitive inhibitor of CPA with a Ki of 1.4 mM.

Quantitative Data and Comparative Analysis

While specific kinetic data for Z-D-Ala-Phe-OH is not prevalent in the public literature, we can infer its properties from closely related analogs. This comparative analysis provides a solid foundation for experimental design.

CompoundTarget EnzymeInhibition TypeReported KiCitation
Z-D-Ala-Phe-OH Chymotrypsin, Carboxypeptidase APredicted: Competitive Not Reported-
Z-Glys-PheCarboxypeptidase ACompetitive1.4 mM
Phenylalanine derivativesChymotrypsin-like proteasesAcylating Agent (Inactivator)Ki = 0.0045 µM[4]
N-acetyl-d-tryptophan amideα-ChymotrypsinCompetitiveBinding studied[8][9]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism and quantify the inhibitory potency of Z-D-Ala-Phe-OH, standardized enzyme inhibition assays are required. The following protocols are designed as self-validating systems.

Protocol: Chymotrypsin Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of Z-D-Ala-Phe-OH against bovine α-chymotrypsin.

Materials:

  • Bovine α-chymotrypsin

  • Z-D-Ala-Phe-OH

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • DMSO (for inhibitor stock)

  • 96-well microplate and plate reader (405 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock of Z-D-Ala-Phe-OH in DMSO.

    • Prepare a 10 mM stock of Suc-AAPF-pNA substrate in DMSO.

  • IC50 Determination Workflow:

    • Step 1: Create a serial dilution of Z-D-Ala-Phe-OH in DMSO, then dilute into Assay Buffer to achieve final concentrations from 1 mM down to 0.1 µM. Ensure the final DMSO concentration is ≤1% in all wells.

    • Step 2: In a 96-well plate, add 50 µL of Assay Buffer.

    • Step 3: Add 25 µL of each inhibitor dilution to respective wells. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Step 4: Add 25 µL of a working solution of chymotrypsin (e.g., 10 µg/mL in Assay Buffer) to all wells except the "no enzyme" control.

    • Step 5: Pre-incubate the plate at 37°C for 15 minutes.

    • Step 6: Initiate the reaction by adding 25 µL of substrate (diluted in Assay Buffer to a final concentration equal to its Km, e.g., 0.2 mM).

    • Step 7: Immediately measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).

    • Step 8: Calculate the reaction velocity (Vo) from the linear portion of the kinetic curve. Plot % inhibition vs. log[Inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50.

  • Ki Determination:

    • Repeat the assay using multiple substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) for each inhibitor concentration.

    • Analyze the data using a Lineweaver-Burk plot or non-linear regression (Michaelis-Menten) to determine the mechanism of inhibition and calculate the Ki. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

G

Conclusion and Future Directions

References

  • Asami, T., et al. (1999). N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases. Bioorganic & Medicinal Chemistry, 7(8), 1595-1604. [Link]

  • MySkinRecipes. N-Carbobenzoxy-DL-Phenylalanine. [Link]

  • Botor, N., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(1), 193-206. [Link]

  • Rees, D. C., et al. (1983). Zinc Environment and Cis Peptide Bonds in Carboxypeptidase A at 1.75-A Resolution. Journal of Biological Chemistry, 258(15), 9299-9303. [Link]

  • Good, R. A., & Miescher, P. A. (1963). INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE. Journal of Experimental Medicine, 118, 869-880. [Link]

  • Currin, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 12(1), 6393. [Link]

  • Al-Salahi, R., et al. (2017). l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2733-2739. [Link]

  • Chen, H. L., et al. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Research Journal of Microbiology, 6(4), 410-417. [Link]

  • Epand, R. M., et al. (1995). A Study of Carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an Inhibitor of Membrane Fusion, in Phospholipid Bilayers with Multinuclear Magnetic Resonance. Biochemistry, 34(17), 5857-5863. [Link]

  • Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin at alkaline pH. Biochemical Journal, 101(2), 56P-57P. [Link]

  • Currin, A., et al. (2023). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. bioRxiv. [Link]

  • Bartlett, P. A., et al. (1982). A thioamide substrate of carboxypeptidase A. Journal of the American Chemical Society, 104(24), 6813-6814. [Link]

  • Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin. Biochemical Journal, 98(1), 12C-14C. [Link]

  • Wikipedia. Chymotrypsin. [Link]

  • Auld, D. S., & Geoghegan, K. F. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9781-9787. [Link]

Sources

Solubility and stability of Z-D-Ala-Phe-OH in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Stability of Z-D-Ala-Phe-OH

Executive Summary

Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine) is a protected dipeptide intermediate frequently employed in the synthesis of protease inhibitors, chiral ligands, and peptidomimetics. Its utility stems from the inclusion of the D-alanine residue, which imparts resistance to enzymatic degradation, and the Z (Cbz) protecting group, which provides orthogonality during liquid-phase peptide synthesis (LPPS).

However, its physicochemical behavior—specifically its poor aqueous solubility and susceptibility to specific degradation pathways like diketopiperazine (DKP) formation—presents challenges in formulation and assay development. This guide provides a definitive technical analysis of its solubility profile, stability mechanisms, and validated handling protocols.

Molecular Identity & Structural Analysis

To predict solubility and stability, we must first deconstruct the molecule’s functional groups.

  • Lipophilic Domain (The "Solubility Anchor"): The Benzyloxycarbonyl (Z) group and the Phenylalanine benzyl side chain create a significant hydrophobic surface area. This dictates high solubility in organic polar aprotic solvents (DMSO, DMF) and poor solubility in neutral aqueous media.

  • Ionizable Domain: The C-terminal carboxylic acid (approximate pKa ~3.6 – 4.0) is the sole ionizable group. Solubility in water is pH-dependent; the molecule acts as a weak acid.

  • Stereochemistry: The presence of D-Ala coupled to L-Phe (assuming the standard L-configuration for Phe unless specified otherwise) creates a diastereomeric relationship with its L-L counterpart. This often results in distinct melting points and solubility limits compared to the homochiral isomer.

PropertySpecification
Formula C₂₀H₂₂N₂O₅
MW 370.40 g/mol
pKa (Predicted) ~3.8 (C-terminal COOH)
LogP (Predicted) ~2.5 – 3.0 (Moderately Lipophilic)
H-Bond Donors 2 (Amide NH, Carbamate NH)

Solubility Profile

The solubility of Z-D-Ala-Phe-OH is governed by the "Like Dissolves Like" principle, heavily modified by the ionization state of the C-terminus.

Solvent Compatibility Table

Data represents empirical generalizations for Z-protected dipeptides.

Solvent ClassSolventSolubility RatingComments
Polar Aprotic DMSO High (>50 mg/mL) Preferred solvent for stock solutions. Disrupts inter-peptide H-bonds.
Polar Aprotic DMFHigh (>50 mg/mL)Good alternative, but harder to remove (higher BP) and potential toxicity issues.
Alcohols Methanol / EthanolModerate (10–30 mg/mL)Good for intermediate dilutions. Solubility decreases with chain length.
Aqueous (Acidic) 0.1% TFA / HClInsoluble Protonation of COOH renders the molecule neutral and hydrophobic.
Aqueous (Neutral) Water / PBSVery Low (<0.1 mg/mL)Kinetic solubility may appear higher initially but precipitates over time.
Aqueous (Basic) 1% NH₄OH / NaOHModerate to HighDeprotonation (COO⁻) forms a salt, drastically increasing aqueous solubility.
The "pH-Switch" Mechanism

Researchers often fail to dissolve this compound in aqueous buffers because they ignore the pKa.

  • At pH < 4: The molecule is protonated (uncharged) and precipitates due to the hydrophobic Z-group.

  • At pH > 7: The C-terminus ionizes to carboxylate (COO⁻), increasing solvation.

  • Recommendation: If aqueous delivery is required, dissolve in a minimal volume of DMSO or weak base (e.g., 0.1 M NH₄HCO₃) before diluting into the final buffer.

Workflow: Solubility Decision Tree

SolubilityWorkflow Start Start: Z-D-Ala-Phe-OH Solid Target Target Application? Start->Target BioAssay Biological Assay (Aqueous Required) Target->BioAssay Synthesis Chemical Synthesis (Organic Phase) Target->Synthesis DMSO_Stock Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO_Stock DMF_DCM Use DMF, DCM, or EtOAc Synthesis->DMF_DCM Dilution Dilute into Buffer DMSO_Stock->Dilution Keep DMSO < 1% v/v CheckPrec Check for Precipitation Dilution->CheckPrec Success Stable Solution CheckPrec->Success Clear Crash Precipitation Observed CheckPrec->Crash Cloudy Fix Protocol Adjustment: 1. Lower Concentration 2. pH > 7.5 3. Add cyclodextrin Crash->Fix

Figure 1: Decision logic for solubilizing hydrophobic Z-protected peptides.

Stability Profile & Degradation Pathways

While Z-D-Ala-Phe-OH is chemically robust compared to Fmoc-derivatives (which are base-labile), it has specific vulnerabilities.

Diketopiperazine (DKP) Formation

This is the primary stability risk for dipeptide esters and acids.

  • Mechanism: The N-terminal nitrogen (even if carbamate protected, though less likely than free amine) can nucleophilically attack the C-terminal carbonyl.

  • Risk Factor: High in basic conditions or during activation (e.g., EDC/NHS coupling).

  • Stereochemical Impact: Mixed D/L stereochemistry (D-Ala, L-Phe) often favors DKP formation conformationally compared to L-L isomers due to the specific turn structure induced by the heterochirality.

Hydrolysis
  • Z-Group: Extremely stable to basic hydrolysis (unlike Fmoc). Requires strong acid (HBr/AcOH) or hydrogenolysis (H₂/Pd) for removal.

  • Peptide Bond: Stable at pH 2–9. Hydrolysis occurs only under extreme pH or high temperature (>60°C).

Racemization
  • Risk: Low during storage. Moderate during activation.

  • D-Ala Lability: D-amino acids are susceptible to racemization back to the L-form if exposed to strong bases, particularly if the C-terminus is activated (forming an oxazolone intermediate). The Z-group suppresses oxazolone formation better than acetyl or benzoyl groups, but caution is still required.

Degradation Logic Diagram

Degradation cluster_0 Chemical Stressors Compound Z-D-Ala-Phe-OH H2_Pd H2 / Pd-C Compound->H2_Pd Base Strong Base (pH > 12) Compound->Base Activation Carboxyl Activation (EDC/HATU) Compound->Activation Cleavage Z-Removal (H-D-Ala-Phe-OH) H2_Pd->Cleavage Intended Reaction Hydrolysis Hydrolysis (Z-D-Ala + Phe) Base->Hydrolysis Slow DKP Diketopiperazine (Cyclic Dipeptide) Activation->DKP Cyclization Risk

Figure 2: Major chemical transformation and degradation pathways.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to validate solubility for your specific batch/isomer.

  • Weighing: Accurately weigh 5.0 mg of Z-D-Ala-Phe-OH into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add solvent (e.g., DMSO) in 10 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute at 25°C between additions.

  • Endpoint: Visual clarity (no particulates).

  • Calculation:

    
    
    
Protocol B: HPLC Stability-Indicating Method

Use this to detect DKP formation or hydrolysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Phenylalanine/Z-group).

  • Expected Retention:

    • Free Amino Acids (Hydrolysis): Early elution (1–3 min).

    • Z-D-Ala-Phe-OH:[1] Late elution (due to hydrophobicity).

    • DKP Impurity: Distinct shift, typically elutes earlier than the linear Z-protected parent due to loss of the ionizable carboxyl group (if Z is lost) or conformational change.

Storage & Handling Recommendations

  • Solid State: Store at -20°C. Desiccate. Z-protected peptides are generally stable for years if kept dry.

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

    • Aqueous Dilutions: Prepare fresh. Do not store >24 hours due to potential aggregation or microbial growth (if no preservatives are added).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing Z-group stability profiles).

  • PubChem. (2023). Compound Summary: D-Phenylalanine and Derivatives.[3][1][4][5][6] National Center for Biotechnology Information. [Link]

Sources

The Role of D-Alanine in Peptide Stability and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The incorporation of D-alanine (D-Ala) into peptide sequences is a pivotal strategy in modern peptidomimetic drug design. Unlike its L-enantiomer, D-Ala evades recognition by endogenous proteases and induces specific backbone conformations—most notably Type II'


-turns—that are thermodynamically inaccessible to standard L-amino acids. This guide provides a technical analysis of D-Ala’s impact on peptide stability and secondary structure, supported by validated experimental protocols and therapeutic case studies.
Mechanistic Foundations of D-Alanine Stabilization

The utility of D-Ala stems from two fundamental physicochemical properties: steric inversion and proteolytic resistance .

1.1 Proteolytic Resistance (The Steric Gate)

Endogenous peptidases (e.g., trypsin, chymotrypsin, DPP-4) possess chiral active sites evolved to bind L-amino acid backbones. The substitution of L-Ala with D-Ala inverts the orientation of the methyl side chain relative to the peptide backbone (


 vector).
  • Mechanism: The inverted methyl group creates a steric clash with the enzyme's S1/S1' subsites, preventing the formation of the transition state required for amide bond hydrolysis.

  • Impact: This modification is particularly effective at the N-terminus (preventing aminopeptidase degradation) and adjacent to cleavage sites (e.g., preventing DPP-4 cleavage of GLP-1 analogues).

1.2 Ramachandran Space and Conformational Locking

While L-amino acids populate the upper-left (


-sheet) and lower-left (

-helix) quadrants of the Ramachandran plot, D-Ala energetically favors the mirror image regions :
  • Upper-Right Quadrant (

    
    ):  Corresponds to left-handed 
    
    
    
    -helices (
    
    
    ).
  • Lower-Right Quadrant (

    
    ):  Critical for specific turn geometries.
    

This unique occupancy allows D-Ala to act as a "conformational lock," forcing the peptide backbone into reverse turns that stabilize bioactive hairpins or cyclized structures.

Conformational Control: The Type II' -Turn

The most significant structural application of D-Ala is the induction of Type II'


-turns .
  • L-Amino Acid Limitation: In a standard Type II

    
    -turn, the residue at position 
    
    
    
    requires a left-handed helical conformation (
    
    
    ). For L-amino acids, this is energetically penalized due to steric clash between the side chain and the carbonyl oxygen. Glycine is often used here but is entropically flexible (floppy).
  • D-Alanine Solution: D-Ala naturally adopts

    
     without steric penalty. It rigidifies the turn, reducing the entropic cost of folding and stabilizing the 
    
    
    
    -hairpin structure.

Table 1: Comparative Conformational Propensities

ResiduePreferred

Angles
Structural RoleStability Impact
L-Alanine

(

)

-helix promoter
High proteolytic susceptibility
Glycine Flexible (All quadrants)Turn promoter (flexible)Low (entropic penalty)
D-Alanine

(

)
Type II'

-turn inducer
High (steric/conformational)
Aib


-helix / Helix cap
High (steric bulk)
Therapeutic Case Studies

The following FDA-approved and research-grade peptides exemplify the successful application of D-Ala.

3.1 Cetrorelix (Cetrotide®)[1]
  • Class: GnRH Antagonist.[1]

  • Modification: Contains D-Ala at position 10 (as D-Ala-NH

    
    ) and multiple other D-amino acids (D-Nal, D-Cpa, D-Pal, D-Cit).[2]
    
  • Role of D-Ala: The C-terminal D-Ala-amide prevents carboxypeptidase degradation and stabilizes the decapeptide backbone, extending the half-life significantly compared to native GnRH (

    
     min vs. Cetrorelix 
    
    
    
    hours).
3.2 Dermorphin[3][4]
  • Source: Phyllomedusa sauvagei (frog skin secretion).[3][5]

  • Sequence: Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH

    
    .[4][6]
    
  • Role of D-Ala: The D-Ala at position 2 is critical. It renders the N-terminal bond resistant to degradation and orients the Tyr

    
     and Phe
    
    
    
    aromatic rings into a specific pharmacophore that binds the
    
    
    -opioid receptor with 1000x higher potency than morphine.
Experimental Protocol: D-Alanine Scanning

Objective: To distinguish between the functional necessity of a side chain (chemical moiety) and the backbone geometry (stereochemistry).

Prerequisite: Perform a standard L-Alanine scan to identify "hot spots" (residues critical for binding/activity).[7]

Workflow
  • Synthesis:

    • Synthesize the parent peptide using standard Fmoc-SPPS.

    • For identified hot spots, synthesize analogues replacing the L-residue with D-Alanine .

    • Note: Use DIC/Oxyma activation to minimize racemization during coupling of D-amino acids.

  • Characterization (CD Spectroscopy):

    • Dissolve peptides in phosphate buffer (pH 7.4) and TFE (trifluoroethanol) titrations (0-50%).

    • Success Metric: If D-Ala substitution induces a minimum at 208/222 nm (helix) or a maximum at 195 nm (sheet) that differs from the wild type, a conformational shift has occurred.

    • Key Signal: A positive band near 205 nm often indicates Type II'

      
      -turn formation.
      
  • Stability Assay (Serum Challenge):

    • Incubate peptide (100

      
      M) in 25% human serum at 37°C.
      
    • Aliquot at

      
       min.
      
    • Quench with 1% TFA/Acetonitrile.

    • Analyze via HPLC-MS.

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .
  • Data Interpretation:

    • Scenario A (Activity Retained + Stability Increased): The residue acts as a spacer/backbone element. D-Ala is the optimal replacement.

    • Scenario B (Activity Lost): The specific L-stereochemistry or side-chain functionality is essential for receptor contact.

Visualizations
Diagram 1: Mechanism of Proteolytic Resistance

This diagram illustrates why proteases fail to cleave D-Ala containing bonds.

ProteolyticResistance Protease Serine Protease (Chiral Active Site) Complex_L Enzyme-Substrate Complex Protease->Complex_L Binds L-Isomer No_Complex Steric Clash (No Binding) Protease->No_Complex Rejects D-Isomer L_Peptide L-Ala Peptide (Substrate) L_Peptide->Complex_L D_Peptide D-Ala Peptide (Inhibitor/Resistant) D_Peptide->No_Complex Methyl Group Inversion Hydrolysis Hydrolysis (Cleavage) Complex_L->Hydrolysis Catalytic Triad Access Stable Intact Peptide (Therapeutic Effect) No_Complex->Stable No Cleavage

Caption: Steric inversion of the methyl side chain in D-Alanine prevents the formation of the enzyme-substrate complex required for proteolysis.

Diagram 2: D-Alanine Scanning Logic Tree

A decision framework for optimizing peptide leads using D-Ala.

DAlaScanning Start Identify Hot Spot (via L-Ala Scan) Replace Substitute Residue with D-Alanine Start->Replace Test Test Binding/Activity & Stability Replace->Test Result1 Activity Retained/Improved Stability Increased Test->Result1 High Potency Result2 Activity Lost Stability Increased Test->Result2 Low Potency Conclusion1 Mechanism: Turn Induction or Backbone Spacer. >> INCORPORATE D-ALA Result1->Conclusion1 Conclusion2 Mechanism: Side Chain or L-Stereo Specificity. >> RETAIN L-AMINO ACID Result2->Conclusion2

Caption: Workflow for determining the utility of D-Alanine substitution at specific residues identified as 'hot spots' in initial screening.

References
  • Cetrorelix (Cetrotide) Pharmacology. National Institutes of Health (NIH) - PubChem. Available at: [Link]

  • Exploiting the right side of the Ramachandran plot: substitution of glycines by D-alanine can significantly increase protein stability. Journal of the American Chemical Society (JACS). Available at: [Link]

  • Dermorphin peptide benefits: the complete guide to the frog-derived opioid peptide. SeekPeptides. Available at: [Link]

  • Increasing Protein Stability by Improving Beta-Turns. PubMed Central (PMC). Available at: [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed. Available at: [Link]

Sources

Advanced Protocols for Z-Protected Dipeptides: Synthesis, Self-Assembly, and Biomedical Application

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility of Z-Protection in Modern Peptide Science

The Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone in peptide chemistry, distinct from the ubiquitous Fmoc and Boc strategies due to its unique physicochemical properties. While Fmoc and Boc dominate solid-phase peptide synthesis (SPPS), Z-protection is frequently the "architect's choice" for designing low-molecular-weight hydrogelators (LMWHs) and specific therapeutic fragments.

Why Z-Protected Dipeptides?

  • Supramolecular Driver: Unlike the labile Fmoc or the bulky Boc, the Z-group contains a benzyl carbamate moiety that significantly enhances

    
     stacking interactions. This is the critical driving force behind the self-assembly of dipeptides like Z-Phe-Phe (Z-FF)  into rigid hydrogels.
    
  • Orthogonal Stability: The Z-group is stable to the acidic conditions (TFA) used to remove Boc or t-Butyl side-chain protections and the basic conditions (piperidine) used for Fmoc removal. This allows for the synthesis of complex, branched, or cyclic peptides where selective deprotection is required.

  • Racemization Suppression: The urethane linkage in Z-protection effectively suppresses oxazolone formation during activation, preserving chiral integrity—a non-negotiable requirement for bioactive peptides.

Chemical Synthesis: High-Purity Z-Dipeptide Production

This section details the solution-phase synthesis of Z-L-Phe-L-Phe-OH , the "gold standard" scaffold for peptide hydrogels.

Reaction Mechanism & Workflow

The synthesis relies on standard carbodiimide coupling. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupled with HOBt (Hydroxybenzotriazole) to minimize racemization.

Self-Validating Logic:

  • Why EDC/HOBt? EDC is water-soluble, allowing the urea byproduct to be washed away in the aqueous workup, simplifying purification compared to DCC (which forms insoluble DCU).

  • Why Solution Phase? For short dipeptides, solution phase offers higher scalability and easier purification (recrystallization) than SPPS.

Protocol: Synthesis of Z-Phe-Phe-OMe

Target: Intermediate methyl ester.

Reagents:

  • Z-L-Phenylalanine (10 mmol)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (10 mmol)

  • EDC·HCl (11 mmol)

  • HOBt (11 mmol)

  • N-Methylmorpholine (NMM) (22 mmol)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

  • Activation: Dissolve Z-Phe-OH and HOBt in DCM (50 mL) at 0°C. Stir for 15 minutes.

  • Coupling: Add H-Phe-OMe·HCl and NMM.[2] Then, add EDC·HCl.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Validation Check: Monitor via TLC (System: Chloroform/Methanol 95:5). The starting material (Z-Phe-OH) spot should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (3x) to remove unreacted amine and NMM.

    • Wash with saturated NaHCO₃ (3x) to remove unreacted acid and HOBt.

    • Wash with Brine (1x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline solid.

Protocol: Hydrolysis to Z-Phe-Phe-OH

Target: Final hydrogelator.

  • Saponification: Dissolve Z-Phe-Phe-OMe in Acetone/Water (1:1). Add 1.2 eq of 1M NaOH.

  • Monitoring: Stir at RT for 2 hours. TLC should show a baseline spot (free acid).

  • Acidification: Evaporate acetone. Acidify aqueous phase to pH 2 using 1M HCl. The product will precipitate.[3]

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Visualization of Synthesis Workflow

SynthesisWorkflow start Starting Materials (Z-Phe-OH + H-Phe-OMe) activation Activation (EDC/HOBt, 0°C) start->activation coupling Coupling Reaction (Formation of Amide Bond) activation->coupling  Nucleophilic Attack   workup Aqueous Workup (Acid/Base Washes) coupling->workup  Remove Byproducts   intermediate Intermediate (Z-Phe-Phe-OMe) workup->intermediate hydrolysis Saponification (NaOH, Acetone/Water) intermediate->hydrolysis acidification Acidification & Precipitation (pH 2, HCl) hydrolysis->acidification  Deprotect Ester   final Final Product (Z-Phe-Phe-OH) acidification->final  Isolate Solid  

Figure 1: Step-by-step synthetic pathway for Z-Phe-Phe-OH, highlighting critical checkpoints for purification.

Supramolecular Assembly: Hydrogel Formation[4][5][6]

The transition from a soluble dipeptide to a rigid hydrogel is a self-assembly process triggered by a change in solvent polarity. This is the "Solvent-Switch" method.

The Mechanism

Z-Phe-Phe monomers self-assemble into nanotubes/fibers via:

  • 
     Stacking:  Interactions between the benzyl rings of the Z-group and the Phenylalanine side chains.
    
  • Hydrogen Bonding: Directional bonding between amide groups stabilizes the

    
    -sheet-like structure.
    
Protocol: Solvent-Switch Hydrogelation

Reagents:

  • Z-Phe-Phe-OH (Lyophilized powder)

  • Solvent A: Hexafluoroisopropanol (HFIP) or DMSO (Good solvent)

  • Solvent B: Deionized Water or PBS (Anti-solvent)

Methodology:

  • Stock Solution: Dissolve Z-Phe-Phe-OH in HFIP to a high concentration (e.g., 100 mg/mL).

    • Note: HFIP is preferred for breaking pre-existing aggregates, ensuring monomeric starting state.

  • Triggering Assembly: Dilute the stock solution into water (final concentration 0.5 - 2.0 wt%).

    • Example: Add 10

      
      L of stock to 990 
      
      
      
      L water.
  • Aging: Allow to stand undisturbed for 15–30 minutes. The solution will turn opaque and then solidify into a hydrogel.

    • Validation: Inversion test. The vial is inverted; if the gel does not flow, it is stable.

Visualization of Self-Assembly

SelfAssembly monomer Z-Phe-Phe Monomers trigger Solvent Switch (Add Water) monomer->trigger stacking π-π Stacking & H-Bonding trigger->stacking  Hydrophobic Effect   fibril Nanofibril Formation stacking->fibril  Directional Assembly   network Entangled Network fibril->network gel Hydrogel (Water Trapped) network->gel  Immobilization  

Figure 2: Mechanism of Z-dipeptide self-assembly from monomeric solution to macroscopic hydrogel.

Biomedical Application: Drug Delivery Systems (DDS)

Z-dipeptide hydrogels are biocompatible depots for sustained drug release. The hydrophobic domains within the fibers can solubilize hydrophobic drugs (e.g., Curcumin, Doxorubicin).

Quantitative Data: Release Kinetics

The following table summarizes typical release profiles of model drugs from Z-Phe-Phe hydrogels, demonstrating the tunability based on peptide concentration.

ParameterLow Concentration Gel (0.5 wt%)High Concentration Gel (2.0 wt%)Mechanism
Pore Size Large (~100-200 nm)Small (~20-50 nm)SEM Analysis
Drug Loading ModerateHighEntrapment efficiency
Burst Release High (~40% in 24h)Low (~15% in 24h)Surface desorption
Sustained Release 3-5 Days10-14 DaysDiffusion + Erosion
Stiffness (G') ~1-5 kPa~10-30 kPaRheology
Protocol: Drug Encapsulation
  • Co-dissolution: Dissolve the hydrophobic drug (e.g., Doxorubicin) together with Z-Phe-Phe-OH in the organic solvent (DMSO/HFIP).

  • Gelation: Add the mixture to the aqueous phase (PBS).

  • Entrapment: As the fibers assemble, the drug molecules are physically entrapped within the hydrophobic cores of the fibrils or the aqueous pores of the network.

References

  • Design and synthesis of hydrogels

    • Title: The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine[4]

    • Source: MDPI, Pharmaceutics
    • URL:[Link]

  • Synthesis Protocols

    • Title: Peptide Synthesis Using Unprotected Amino Acids[5]

    • Source: ChemRxiv
    • URL:[Link][3][6][7][8]

  • Hydrogel Properties

    • Title: Self-Assembly Dipeptide Hydrogel: The Structures and Properties[9]

    • Source: NIH / PMC
    • URL:[Link]

  • Drug Delivery Applications

    • Title: Peptide-Based Drug Delivery Systems[10][4][11]

    • Source: CD Bioparticles
    • URL:[Link]

  • Comparison of Protecting Groups

    • Title: Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis[7]

    • Source: BenchChem[12]

Sources

Methodological & Application

Protocol for solid-phase synthesis using Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Coupling of Z-D-Ala-Phe-OH

Executive Summary & Scientific Rationale

This application note details the protocol for coupling the protected dipeptide Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-Alanyl-L-Phenylalanine) to a resin-bound amine during Solid-Phase Peptide Synthesis (SPPS).

The Challenge: C-Terminal Epimerization Unlike stepwise SPPS, where urethane-protected amino acids (Fmoc/Boc) effectively prevent oxazolone formation, coupling a peptide segment (fragment condensation) activates a C-terminal amino acid (Phenylalanine) that is already acylated. This creates a high risk of 5(4H)-oxazolone (azlactone) formation , leading to rapid epimerization (racemization) of the Phenylalanine residue.

The Solution: Oxyma Pure/DIC Activation To maintain the stereochemical integrity of the sensitive Phe residue, this protocol utilizes Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) . This system is superior to classical HOBt/HATU methods for fragment coupling, as the acidic environment of Oxyma suppresses proton abstraction from the


-carbon, minimizing racemization while maintaining high coupling efficiency.

Critical Considerations

ParameterSpecificationScientific Justification
Stoichiometry 2.5 - 3.0 equivalentsFragment coupling kinetics are slower than single amino acids; excess drives the reaction without excessive waste of complex building blocks.
Solvent DMF (Dimethylformamide)Standard polarity for peptide solubility. Use NMP if the sequence is prone to aggregation (beta-sheet formation).
Activation In-situ (No pre-activation)Critical: Pre-activation increases the lifetime of the reactive ester in the absence of the amine nucleophile, increasing the window for racemization.
Base Usage Avoid Tertiary Amines Avoid DIPEA/NMM during coupling. Excess base promotes proton abstraction from the Phe

-carbon. If base is required for salt wash, use Collidine (TMP).

Materials & Reagents

  • Building Block: Z-D-Ala-Phe-OH (Dried in vacuo over

    
     overnight).
    
  • Coupling Reagents:

    • DIC (Diisopropylcarbodiimide).[1]

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2][3]

  • Resin: Amine-functionalized resin (e.g., H-AA-Wang or Rink Amide), pre-swelled.

  • Solvents: DMF (Peptide grade, low amine content), DCM (Dichloromethane).

Experimental Protocol

Phase A: Resin Preparation
  • Swelling: Place the resin in a reactor column. Wash with DMF (

    
     min) to swell the polymer matrix, ensuring accessibility of the reactive sites.
    
  • N-Terminal Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine in DMF (

    
     min, 
    
    
    
    min).
  • Wash: Wash thoroughly with DMF (

    
     min) and DCM (
    
    
    
    min) to remove all traces of piperidine.
    • Note: Residual piperidine will react with the activated ester of the dipeptide, causing side reactions.

Phase B: Activation & Coupling (The "Low-Racemization" Workflow)

Perform this step rapidly. Do not let the activated solution sit.

  • Dissolution: Dissolve 3.0 eq of Z-D-Ala-Phe-OH and 3.0 eq of Oxyma Pure in the minimum amount of DMF required to achieve a concentration of ~0.1 – 0.2 M.

    • Tip: If the dipeptide is hydrophobic and difficult to dissolve, add a small amount of NMP or DCM, but keep DMF as the primary solvent.

  • Activation: Add 3.0 eq of DIC to the solution.

  • Addition: Immediately (within 30 seconds) transfer the activated mixture to the resin-bound amine.

  • Incubation: Agitate the reaction mixture at room temperature for 2 to 4 hours .

    • Note: For sterically hindered N-termini, extend to 12 hours or perform a double coupling (fresh reagents).

Phase C: Monitoring & Validation
  • Kaiser Test: Remove a few resin beads, wash with EtOH, and perform a standard Ninhydrin (Kaiser) test.

    • Colorless/Yellow: Complete coupling (>99%).

    • Blue: Incomplete coupling.[4] Proceed to re-coupling.

  • Re-Coupling (if necessary): If positive, wash resin with DMF and repeat Phase B using fresh reagents. Consider using HATU/HOAt/Collidine (1:1:2 eq) for the second shot, as it is more potent (though higher racemization risk, it is acceptable for a "hard" second coupling).

Workflow Visualization

Figure 1: Segment Coupling Workflow

SPPS_Workflow cluster_activation In-Situ Activation (Rapid) Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Reaction (2-4 Hours, RT) Wash1->Couple Add Activated Mix Reagents Z-D-Ala-Phe-OH + Oxyma Pure + DIC Reagents->Couple Wash2 Wash (DMF) Couple->Wash2 QC Kaiser Test (Ninhydrin) Wash2->QC Decision Blue Beads? QC->Decision Finish Proceed to Cleavage or Next Step Decision->Finish No (Pass) Recouple Re-Couple (Fresh Reagents) Decision->Recouple Yes (Fail) Recouple->Wash2

Caption: Step-by-step workflow for the fragment condensation of Z-D-Ala-Phe-OH, emphasizing in-situ activation to minimize side reactions.

Figure 2: Racemization Mechanism & Suppression[1][2]

Racemization_Mech Activated Activated Ester (O-Acylurea) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Intramolecular Attack (Fast) Product Desired Product (Pure L-Phe Isomer) Activated->Product Amine Attack (Coupling) Racemized Racemized Product (DL-Phe Mixture) Oxazolone->Racemized Base-Catalyzed Epimerization Oxyma Oxyma Pure (Acidic Environment) Oxyma->Oxazolone Suppresses Formation

Caption: Mechanism of C-terminal racemization via oxazolone formation. Oxyma Pure suppresses this pathway by maintaining a non-basic environment.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Coupling Yield Steric hindrance or aggregation.Switch solvent to NMP or add chaotropic salts (0.1M LiCl). Perform double coupling.
Precipitate in Vial Urea formation (DIU) from DIC.Filter the solution before adding to resin, or switch to DIC/Oxyma (Oxyma salts are soluble).
Racemization Detected Excess base or prolonged activation.Ensure NO tertiary amine (DIPEA) is used during coupling. Reduce activation time to <1 min before resin addition.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Center. Link

  • Steinauer, R., et al. (1989). "Racemization during the coupling of peptide segments." Int. J. Peptide Protein Res.

Sources

Application Notes & Protocols: Leveraging Z-D-Ala-Phe-OH for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Dipeptides in Enzyme Inhibition

In the landscape of drug discovery and biochemical research, the rational design of enzyme inhibitors remains a cornerstone for developing targeted therapeutics and elucidating biological pathways. Peptide-based molecules, as mimics of natural substrates, offer a privileged starting point for inhibitor design. The dipeptide Z-D-Ala-Phe-OH, a derivative of D-Alanine and L-Phenylalanine, represents a particularly strategic scaffold. Its structure combines key features that can be exploited for potent and selective enzyme inhibition: an N-terminal benzyloxycarbonyl (Z) group for hydrophobic interactions, a D-amino acid for stereospecific recognition and enhanced proteolytic stability, and a C-terminal phenylalanine residue, a common recognition motif for numerous proteases.

This guide provides a comprehensive overview of the rationale, experimental design, and detailed protocols for utilizing Z-D-Ala-Phe-OH as both a direct inhibitor and a foundational scaffold for creating more complex and potent enzyme inhibitors. The methodologies described are tailored for researchers, scientists, and drug development professionals aiming to target proteases, particularly serine and metalloenzymes.

Section 1: Scientific Rationale - Deconstructing Z-D-Ala-Phe-OH

The efficacy of Z-D-Ala-Phe-OH as an inhibitor scaffold is not coincidental; it is a direct result of its distinct chemical moieties, each contributing to its interaction with an enzyme's active site.

  • The Benzyloxycarbonyl (Z) Group: More than a simple protecting group, the bulky and hydrophobic Z-group actively participates in binding. It can occupy hydrophobic pockets (often designated S-sites in proteases) adjacent to the catalytic center, enhancing binding affinity through non-covalent interactions.

  • The D-Alanine Residue: The incorporation of a D-amino acid is a critical design choice. Most natural proteases are stereospecific for L-amino acids. The presence of D-Ala can confer significant resistance to degradation by non-target proteases in a biological system. Furthermore, it serves as a unique stereochemical probe. An enzyme that accommodates a D-amino acid at this position may possess a distinct active site topology, allowing for the development of highly selective inhibitors.

  • The Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is a primary recognition element for a large class of proteases. Enzymes like chymotrypsin (a serine protease) and carboxypeptidase A (a metalloprotease) have well-defined hydrophobic pockets (the S1 and S1' pockets, respectively) that preferentially bind large aromatic residues like Phe at the cleavage site. Z-D-Ala-Phe-OH therefore acts as a substrate mimic that can competitively occupy this critical binding pocket.

  • The C-Terminal Carboxylate (-OH): The free carboxylate group is a key interaction point, particularly for metalloproteases. In enzymes like carboxypeptidase A, this negatively charged group can coordinate with the essential zinc ion in the active site, contributing significantly to the inhibitor's binding energy and mechanism.

Potential Enzyme Targets

Based on its structural characteristics, Z-D-Ala-Phe-OH is an ideal candidate for inhibiting specific classes of proteases.

Target Enzyme ClassRationale for InhibitionKey Interacting Moieties
Serine Proteases Acts as a competitive substrate mimic. The Phe residue fits into the S1 specificity pocket of chymotrypsin-like enzymes.Phenylalanine side chain, Z-group.
Metallocarboxypeptidases Mimics the C-terminal portion of a substrate. The terminal Phe is a preferred residue for enzymes like Carboxypeptidase A.C-terminal carboxylate (interacts with metal ion), Phenylalanine side chain.
Other Metalloproteinases The dipeptide structure can serve as a base for inhibitors targeting enzymes like thermolysin.Z-group, Phenylalanine side chain.

Section 2: Experimental & Synthetic Workflow

There are two primary strategies for utilizing Z-D-Ala-Phe-OH: employing it directly as a reversible inhibitor or using it as a foundational scaffold for more potent, potentially irreversible inhibitors. The choice of strategy depends on the research goal, whether it's initial screening and characterization or lead optimization.

Inhibitor_Development_Workflow cluster_design Strategy & Design cluster_synthesis Synthesis & Modification cluster_testing Biochemical Evaluation Start Start with Z-D-Ala-Phe-OH Direct_Use Strategy 1: Direct Inhibitor Screening Start->Direct_Use Scaffold_Use Strategy 2: Use as Scaffold Start->Scaffold_Use No_Synth No further synthesis needed Direct_Use->No_Synth Synth Chemical Modification (e.g., Warhead Addition) or Peptide Elongation (SPPS) Scaffold_Use->Synth Screening Initial Inhibition Screening No_Synth->Screening Synth->Screening IC50 IC50 Determination (Dose-Response) Screening->IC50 Kinetics Kinetic Studies (Mechanism of Inhibition) IC50->Kinetics End Characterized Inhibitor Kinetics->End

Figure 1. Workflow for enzyme inhibitor development using Z-D-Ala-Phe-OH.

Protocol 2.1: Elongating the Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for adding an amino acid (e.g., Proline) to the N-terminus of Z-D-Ala-Phe-OH. This requires first removing the Z-group and then coupling the new amino acid. For more extensive synthesis, starting from the C-terminal Phe on a resin is recommended.

Expert Insight: Solid-phase peptide synthesis (SPPS) is the method of choice for building peptides because it simplifies the purification process at each step. By anchoring the growing peptide to a solid resin, excess reagents and byproducts can be removed by simple washing and filtration.

Materials:

  • Z-D-Ala-Phe-OH

  • Wang Resin or 2-chlorotrityl resin

  • Fmoc-protected amino acids (e.g., Fmoc-Pro-OH)

  • Coupling agents: HBTU, HATU, or DCC/HOBt

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection agent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation & First Amino Acid Loading: a. Swell the chosen resin (e.g., 2-chlorotrityl chloride resin) in DCM for 30-60 minutes in the reaction vessel. b. In a separate vial, dissolve Fmoc-Phe-OH (3 eq.) and DIEA (4 eq.) in DCM. c. Drain the resin and add the amino acid solution. Agitate for 1-2 hours. d. Quench the reaction by adding a small amount of methanol and agitating for 15 minutes. e. Wash the resin extensively with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (D-Alanine): a. In a separate vial, pre-activate Fmoc-D-Ala-OH (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2-3 minutes. b. Drain the deprotected resin and immediately add the activated amino acid solution. c. Agitate for 1-2 hours at room temperature. d. Self-Validation: Perform a Kaiser test to confirm complete coupling (a negative test, where beads remain colorless, indicates a free primary amine is absent). If the test is positive, repeat the coupling step. e. Wash the resin with DMF (3-5 times).

  • N-Terminal Capping with Z-group: a. Repeat the Fmoc deprotection step (Protocol 2.1, Step 2) to expose the N-terminal amine of D-Alanine. b. In a separate vial, dissolve Benzyl chloroformate (Z-Cl, 3 eq.) in DCM. Add DIEA (3 eq.). c. Add the solution to the washed, deprotected resin and agitate for 2-4 hours. d. Wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).

  • Cleavage and Deprotection: a. Dry the final peptide-resin under vacuum. b. Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature. Caution: Work in a fume hood. c. Filter to separate the resin, collecting the filtrate which contains the crude peptide. d. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum. Purify via HPLC.

Section 3: Protocols for Enzyme Inhibition Assays

Once the inhibitor is prepared, its biological activity must be quantified. The following protocols provide a standard workflow for screening, determining potency (IC50), and elucidating the mechanism of action.

Protocol 3.1: Preparation of Inhibitor Stock Solutions

Causality: Accurate and reproducible results depend on precise inhibitor concentrations. Using a high-concentration stock in a solvent like DMSO minimizes the volume of organic solvent added to the aqueous assay buffer, preventing enzyme denaturation.

  • Accurately weigh a small amount (e.g., 1-5 mg) of Z-D-Ala-Phe-OH.

  • Calculate the volume of 100% DMSO required to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Dissolve the compound completely. This is your primary stock.

  • Store the primary stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • On the day of the experiment, create intermediate dilutions from an aliquot of the primary stock using the appropriate assay buffer.

Protocol 3.2: General Assay for IC50 Determination

Principle: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency. This protocol uses a generic fluorogenic substrate in a 96-well plate format, suitable for moderate throughput.

Materials:

  • Target enzyme (e.g., Chymotrypsin)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like proteasome, or a similar substrate for your target)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Z-D-Ala-Phe-OH inhibitor stock solution

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the inhibitor in assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Also prepare a "no inhibitor" control containing only assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • Add 50 µL of the "no inhibitor" control to at least three wells (this will be the 100% activity control).

    • Add 50 µL of assay buffer to three wells for the background control (no enzyme).

  • Enzyme Addition: Add 25 µL of a working solution of the enzyme (at a pre-determined optimal concentration) to all wells except the background control. Add 25 µL of assay buffer to the background wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution (at a concentration near its Km value) to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time (e.g., every 60 seconds for 30-60 minutes).

Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

  • Subtract the average rate of the background control from all other rates.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • Plot % Inhibition versus log([Inhibitor]).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R to determine the IC50 value.

[Inhibitor] (µM)Avg. Rate (RFU/min)% Inhibition
0 (Control)15000
0.114503.3
0.3130013.3
1.095036.7
3.055063.3
10.020086.7
30.07595.0
100.05096.7
Protocol 3.3: Elucidating the Mechanism of Inhibition

Principle: By measuring the enzyme's kinetics at various substrate and inhibitor concentrations, one can determine the mode of inhibition (competitive, non-competitive, or uncompetitive). This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).

Procedure:

  • Set up the assay as described in 3.2, but with a matrix of conditions.

  • Use at least three fixed concentrations of the inhibitor: 0 (no inhibitor), a concentration near the IC50, and a concentration 2-5 times the IC50.

  • For each inhibitor concentration, vary the substrate concentration across a range (e.g., 0.2x Km to 5x Km).

  • Measure the initial reaction rates (V₀) for all conditions.

Data Analysis:

  • For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate]. This will generate a series of lines on a Lineweaver-Burk plot.

  • Analyze the plot to determine the mechanism:

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).

Lineweaver_Burk_Plots cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition y_axis_C 1/V x_axis_C 1/[S] origin_C origin_C->y_axis_C origin_C->x_axis_C y_int_C x_int_C1 x_int_C1->y_int_C No Inhibitor x_int_C2 x_int_C2->y_int_C + Inhibitor y_axis_NC 1/V x_axis_NC 1/[S] origin_NC origin_NC->y_axis_NC origin_NC->x_axis_NC y_int_NC1 y_int_NC2 x_int_NC x_int_NC->y_int_NC1 No Inhibitor x_int_NC->y_int_NC2 + Inhibitor

Figure 2. Interpreting Lineweaver-Burk plots for inhibition mechanisms.

References

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]

  • BioVera. (2025, November 18). Fmoc Solid Phase Peptide Synthesis: A Step-by-Step Protocol. Retrieved February 5, 2026, from [Link]

  • Vogt, J., et al. (1995). Transformation of Peptides into Non-Peptides. Synthesis of Computer-Generated Enzyme Inhibitors. CHIMIA, 49, 293-296.
  • Sun, L., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128920.
  • Almquist, R. G., et al. (1985). Synthesis and biological activity of modified peptide inhibitors of angiotensin-converting enzyme. Journal of Medicinal Chemistry, 28(8), 1062-1066.
  • Mutt, E., et al. (2025).
  • Shi, Y., & Walsh, C. T. (1995). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Biochemistry, 34(8), 2768-2776.
  • Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors. Retrieved February 5, 2026, from [Link]

Application Note: Z-D-Ala-Phe-OH as a Functional Scaffold for Protease-Resistant Supramolecular Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzyloxycarbonyl-D-Alanine-Phenylalanine-OH (Z-D-Ala-Phe-OH ) represents a strategic dipeptide building block that bridges the gap between classical peptide synthesis and modern supramolecular materials science. Unlike its all-L counterparts, the incorporation of the D-alanine residue confers significant proteolytic resistance, while the Z-capped phenylalanine motif drives hydrophobic collapse and


-

stacking. This guide details the physicochemical logic, synthesis protocols, and application workflows for utilizing Z-D-Ala-Phe-OH in the development of stable hydrogels and protease-resistant therapeutic scaffolds.

Part 1: Chemical Logic & Design Principles

The "D" Advantage: Stereochemical Engineering

The primary utility of Z-D-Ala-Phe-OH lies in its stereochemistry. Endogenous proteases (e.g., chymotrypsin, pepsin) predominantly recognize L-amino acid backbones.

  • Metabolic Stability: The D-Ala residue at the P2 position (in protease nomenclature) distorts the scissile bond geometry, rendering the peptide "invisible" or highly resistant to enzymatic hydrolysis.

  • Conformational Biasing: D-amino acids in L-peptide chains induce specific turn structures (often

    
    -turns), which are critical for designing peptidomimetics that bind to receptors without being degraded.
    
The "Z-Phe" Driver: Supramolecular Assembly

The Benzyloxycarbonyl (Z) group is not merely a protecting group in this context; it is a functional structural element.

  • 
    -
    
    
    
    Stacking:
    The aromatic ring of the Z-group interacts with the Phenylalanine side chain.
  • Hydrogelation: Short Z-protected peptides (like the famous Z-Phe-Phe-OH) are known to self-assemble into nanofibrous hydrogels. Z-D-Ala-Phe-OH offers a tunable variant where the D-chirality alters the fiber twist and gelation kinetics, providing a material with different mechanical properties than the standard L-L gels.

Part 2: Synthesis Protocol (Solution Phase)

Objective: Synthesis of Z-D-Ala-Phe-OH with high optical purity. Mechanism: Mixed Anhydride Coupling followed by Saponification.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagents: Z-D-Ala-OH, H-Phe-OMe·HCl, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), LiOH, THF, Ethyl Acetate.

  • Equipment: Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology
Stage A: Coupling (Z-D-Ala-Phe-OMe)
  • Activation: Dissolve Z-D-Ala-OH (10 mmol) in dry THF (50 mL). Cool to -15°C (salt/ice bath).

  • Base Addition: Add NMM (10 mmol) followed immediately by IBCF (10 mmol). Stir for 5 minutes. Note: Control temperature strictly to prevent urethane byproduct formation.

  • Coupling: In a separate vessel, neutralize H-Phe-OMe·HCl (11 mmol) with NMM (11 mmol) in DMF/THF. Add this suspension dropwise to the activated mixed anhydride.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl, 5% NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Stage B: Hydrolysis (Saponification to Free Acid)
  • Dissolution: Dissolve the crude Z-D-Ala-Phe-OMe in THF:MeOH:H₂O (3:1:1).

  • Saponification: Add LiOH (2.0 equiv) at 0°C. Monitor via TLC (approx. 1-2 hours).

  • Acidification: Carefully acidify to pH 2-3 using 1N HCl. The product, Z-D-Ala-Phe-OH , will often precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate, dry, and recrystallize from EtOAc/Hexane.

Data Summary: Synthesis Metrics
ParameterTarget SpecificationNotes
Yield > 75%Loss usually occurs during crystallization.
Purity (HPLC) > 98%Impurity: Z-D-Ala-D-Phe-OH (Racemization).
Appearance White PowderHygroscopic; store with desiccant.

Part 3: Application - Supramolecular Hydrogelation[11]

Context: Z-D-Ala-Phe-OH can form hydrogels for drug delivery. The "Solvent-Switch" method is the most reliable way to trigger assembly.

Protocol
  • Stock Preparation: Dissolve Z-D-Ala-Phe-OH in HFIP (Hexafluoroisopropanol) or DMSO at a concentration of 100 mg/mL.

  • Triggering: Rapidly dilute the stock solution into distilled water (final concentration 5-10 mg/mL).

  • Aging: Allow the mixture to sit undisturbed at RT.

    • Observation: The solution will turn opaque (nanosphere formation) and then transition to a gel (nanofiber entanglement) over 1-12 hours depending on pH.

  • Rheology Check: Perform an inverted vial test. If the gel holds its weight, it is self-supporting.

Visualization: Self-Assembly Pathway

G Start Z-D-Ala-Phe-OH (Monomer) Solvent Dissolved in DMSO/HFIP Start->Solvent Trigger Water Addition (Solvent Switch) Solvent->Trigger Dilution Assembly π-π Stacking & H-Bonding Trigger->Assembly Hydrophobic Collapse Gel Nanofibrous Hydrogel Assembly->Gel Fiber Entanglement

Figure 1: The solvent-switch mechanism triggers hydrophobic collapse, driving the Z-capped aromatic residues to stack and form a hydrogel network.

Part 4: Proteolytic Stability Assay

Objective: Validate the resistance of the D-Ala analog compared to the L-Ala analog.

Protocol
  • Substrates: Prepare 1 mM solutions of Z-L-Ala-Phe-OH (Control) and Z-D-Ala-Phe-OH (Test) in Phosphate Buffer (pH 7.4) with 5% DMSO.

  • Enzyme: Add

    
    -Chymotrypsin  (final conc. 0.1 mg/mL).[1]
    
  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at t=0, 30, 60, 120, and 240 minutes. Quench immediately with 0.1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC. Measure the Area Under Curve (AUC) of the parent peak.

Expected Results (Logic Diagram)

Stability cluster_L L-Isomer Pathway cluster_D D-Isomer Pathway L_Pep Z-L-Ala-Phe-OH Enz_L Chymotrypsin Binding L_Pep->Enz_L Cleave Hydrolysis (Degradation) Enz_L->Cleave D_Pep Z-D-Ala-Phe-OH Enz_D Steric Clash at Active Site D_Pep->Enz_D Intact Stable Peptide (>95% Recovery) Enz_D->Intact

Figure 2: Mechanistic comparison of proteolytic susceptibility. The D-Ala residue prevents correct alignment in the protease active site.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Foundational text on Z-group protection and solution phase synthesis).
  • Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of materials. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Mahler, A., et al. (2010). Rigid, Self-Assembled Hydrogel Composed of a Modified Aromatic Dipeptide. Advanced Materials, 18(11), 1365-1370. (Establishes Z-Phe-Phe hydrogel protocols).
  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 413-418. Link

  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Technical Guide. Link

Sources

Analytical methods for Z-D-Ala-Phe-OH characterization (HPLC, NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Methodologies for Diastereomeric Purity and Structural Validation

Abstract & Scope

This application note details the analytical protocols for the characterization of Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine), a protected dipeptide intermediate often used in the synthesis of protease inhibitors and peptidomimetics.

Unlike standard L-L dipeptides, the presence of the D-Alanine residue introduces specific stereochemical considerations. This guide focuses on two primary analytical pillars:

  • RP-HPLC: For chemical purity and diastereomeric separation (distinguishing Z-D-Ala-L-Phe-OH from the potential epimer Z-L-Ala-L-Phe-OH).

  • 1H/13C NMR: For structural elucidation and confirmation of the Z-protecting group integrity.

Physicochemical Profile & Solubility

Understanding the molecule's properties is the prerequisite for method selection.

PropertySpecificationAnalytical Implication
Molecular Formula C₂₀H₂₂N₂O₅MW = 370.40 g/mol (Monoisotopic)
Hydrophobicity High (Z-group + Phe)Requires high % organic modifier in HPLC.
Acid/Base Free Carboxylic Acid (C-term)Mobile phase requires acidic modifier (TFA/Formic Acid) to suppress ionization and sharpen peaks.
Solubility DMSO, DMF, Methanol, ACNNMR Solvent: DMSO-d₆ is preferred to prevent aggregation. HPLC Diluent: Methanol or ACN/Water mix.
Chirality D-Ala, L-Phe (Diastereomer)Diastereomers have different physical properties and can typically be separated on achiral C18 columns.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity and quantify diastereomeric excess (de).

Method Rationale (Expertise & Causality)
  • Stationary Phase: A C18 column is selected because the Z-group and Phenylalanine side chain provide sufficient hydrophobicity for retention.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is used at 0.1%. This lowers the pH to ~2, protonating the C-terminal carboxylic acid (

    
    ). If left unprotonated (
    
    
    
    ), the peptide would elute early with broad tailing due to secondary interactions with residual silanols.
  • Wavelength: 214 nm detects the peptide bond (high sensitivity), while 254 nm is specific to the Z-group and Phenyl ring (high selectivity).

Experimental Conditions[1]
ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column C18 (e.g., Phenomenex Kinetex 5µm), 4.6 x 150 mm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to ensure reproducible retention times)
Injection Volume 10 µL (Sample conc: 1 mg/mL in MeOH)
Detection UV @ 254 nm (Reference 360 nm)
Gradient Program

Note: Z-protected peptides are hydrophobic. A shallow gradient at higher organic concentrations is required.

Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold (Solvent peak elution)
20.080%Linear Gradient (Main elution)
22.095%Wash (Remove highly hydrophobic impurities)
25.095%Wash Hold
25.120%Re-equilibration
30.020%End
Data Interpretation[2][3]
  • Main Peak: Z-D-Ala-Phe-OH typically elutes between 12–16 minutes depending on the specific column carbon load.

  • Impurity 1 (Benzyl alcohol): A degradation product of the Z-group, eluting earlier.

  • Impurity 2 (Diastereomer Z-L-Ala-Phe-OH): Due to the different spatial arrangement of the D-Ala vs L-Ala, the diastereomers will interact differently with the C18 alkyl chains. The L-L isomer often elutes slightly later than the D-L isomer in many peptide systems, though standards must be injected to confirm elution order [1].

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the presence of the Z-group, the peptide backbone, and the integrity of the side chains.

Sample Preparation[4]
  • Weigh 5–10 mg of Z-D-Ala-Phe-OH.

  • Dissolve in 600 µL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (

      
      ) can be used, but peptides often aggregate in it, broadening peaks. DMSO disrupts hydrogen bonding, yielding sharp doublets for amide protons (
      
      
      
      ).
1H NMR Assignment Table (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.70 Broad s1H-COOHC-terminal acid (often invisible if wet).
8.15 Doublet1HPhe-NHAmide proton (coupling to α-CH).
7.50 Doublet1HAla-NHUrethane NH (Z-group attachment).
7.30 – 7.35 Multiplet5HZ-AromaticBenzyloxycarbonyl phenyl ring.
7.15 – 7.25 Multiplet5HPhe-AromaticPhenylalanine side chain ring.
5.01 Singlet (or AB q)2HZ-CH₂Benzylic methylene of the Z-group.
4.45 Multiplet1HPhe α-CHChiral center alpha proton.
4.10 Multiplet1HAla α-CHChiral center alpha proton.
2.90 – 3.10 dd (Split)2HPhe β-CH₂Diastereotopic protons of Phe side chain.
1.18 Doublet3HAla β-CH₃Methyl group of Alanine.

Note: The chemical shift of the Ala-NH (urethane) is typically upfield (lower ppm) compared to the Phe-NH (amide) due to the electron-withdrawing nature of the Z-group oxygen.

Quality Control Workflow Visualization

The following diagram illustrates the decision-making process for lot release of Z-D-Ala-Phe-OH.

QC_Workflow Start Crude Z-D-Ala-Phe-OH Solubility Solubility Check (MeOH/DMSO) Start->Solubility HPLC RP-HPLC Analysis (C18, 0.1% TFA) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR 1H NMR Spectrum (DMSO-d6) Decision1->NMR Yes Fail RE-PURIFY (Prep HPLC / Crystallization) Decision1->Fail No Check_Z Check Z-Group (7.3ppm & 5.0ppm) NMR->Check_Z MS Mass Spec (ESI-) Expected [M-H]-: 369.4 Check_Z->MS Check_Stereo Check Diastereomers (HPLC Trace) Pass RELEASE LOT Check_Stereo->Pass Single Peak Check_Stereo->Fail Double Peak MS->Check_Stereo

Figure 1: Integrated Analytical Workflow for Z-D-Ala-Phe-OH Quality Control.

References & Authority

    • Context: Verification of CAS (19542-44-0) and commercial availability as a reference standard.

    • Context: Provides comparative physicochemical data (Melting points, solubility) for protected Phenylalanine derivatives used to benchmark the Z-variant.

  • ResearchGate. (2018).[2] HPLC Separation of Phenylalanine Enantiomers. Retrieved from [Link]

    • Context: Validates the use of ACN/Water gradients for Phenylalanine derivatives and discusses diastereomeric resolution.

  • National Institutes of Health (NIH). (2019). Phenylalanine Characterization by LC-MS. Retrieved from [Link]

    • Context: Supports the UV detection strategies (fluorescence and absorbance) for Phe-containing peptides.

Sources

Procedure for removing the Z-protecting group from Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from the dipeptide Z-D-Ala-Phe-OH . While the Z-group is a staple of peptide synthesis due to its stability against racemization and orthogonality to Boc/Fmoc strategies, its removal from dipeptides containing D-amino acids requires specific attention to stereochemical preservation and the prevention of diketopiperazine (DKP) formation.

This note prioritizes Catalytic Hydrogenolysis (


)  as the "Gold Standard" method due to its mild nature, which minimizes racemization risks inherent to D-isomers. An alternative Acidolysis (HBr/AcOH)  protocol is provided for scenarios where hydrogenation is contraindicated.

Mechanistic Insight & Chemical Logic

The Substrate: Z-D-Ala-Phe-OH
  • N-Terminus: Protected by Carbobenzyloxy (Z).[1]

  • Residue 1: D-Alanine.[2] Critical Quality Attribute (CQA): Maintenance of the D-configuration.

  • Residue 2: L-Phenylalanine (C-terminal free acid).

  • Risk Profile: Dipeptides with free amines and C-terminal acids are thermodynamically prone to cyclization into 2,5-diketopiperazines (DKP), particularly under thermal or basic stress.

Mechanism of Catalytic Hydrogenolysis

The cleavage occurs on the surface of the Palladium catalyst. It is not a simple hydrolysis but a reductive cleavage of the benzylic C-O bond.

  • Adsorption: The aromatic ring of the Z-group coordinates to the Pd surface.

  • Oxidative Addition: Hydrogen is adsorbed onto the Pd.

  • Cleavage: The benzylic C-O bond is cleaved, releasing Toluene .

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes into Carbon Dioxide (

    
    )  and the free amine.[3]
    

Hydrogenolysis_Mechanism Substrate Z-D-Ala-Phe-OH (Adsorbed on Pd) Transition Pd-Complex Transition State Substrate->Transition Coordination H2 H₂ (Gas) H2->Transition Adsorption Cleavage Bond Cleavage Transition->Cleavage Reduction Products H-D-Ala-Phe-OH + Toluene + CO₂ Cleavage->Products Decarboxylation

Figure 1: Simplified reaction coordinate for the Pd-catalyzed hydrogenolysis of the Z-protecting group.

Primary Protocol: Catalytic Hydrogenolysis

Scope: Standard laboratory scale (1 mmol to 10 mmol). Rationale: This method is neutral, quantitative, and avoids harsh acids that could degrade sensitive side chains or promote racemization.

Materials & Equipment
  • Substrate: Z-D-Ala-Phe-OH.

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water) is preferred to minimize fire risk.

  • Solvent: Methanol (MeOH). Note: If solubility is poor, use 90:10 MeOH:Acetic Acid.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (Parr shaker).
    
  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve 1.0 eq (e.g., 1 mmol) of Z-D-Ala-Phe-OH in MeOH (10-15 mL/mmol). If the solution is cloudy, add small amounts of Acetic Acid until clear.
2 Inerting Flush the reaction flask with Nitrogen (

) or Argon for 5 minutes. Critical: Removes

to prevent ignition when Pd is added.
3 Catalyst Addition Carefully add 10 wt% of Pd/C (relative to the mass of the peptide). Expert Tip: Add the catalyst as a slurry in water or under a blanket of inert gas.
4 Hydrogenation Purge the flask with

(vacuum/fill cycle x3). Attach a hydrogen balloon. Stir vigorously at Room Temperature (RT).
5 Monitoring Monitor by TLC (System: n-Butanol/AcOH/Water 4:1:1). The starting material (UV active) should disappear; the product (ninhydrin positive) will appear. Time: Typically 1–4 hours.
6 Filtration Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH. Safety: Do not let the Pd/C dry out on the filter; it is pyrophoric. Keep it wet with water before disposal.
7 Isolation Concentrate the filtrate under reduced pressure (Rotavap) at

C.
8 Precipitation The residue is often a solid. Triturate with Diethyl Ether (

) to remove traces of toluene and obtain the free dipeptide as a white powder.

Secondary Protocol: Acidolysis (HBr/AcOH)

Scope: Used when hydrogenation equipment is unavailable or if the peptide contains catalyst poisons (e.g., Sulfur, though not present in Ala/Phe).

Methodology
  • Dissolution: Dissolve Z-D-Ala-Phe-OH in a minimal volume of Acetic Acid.

  • Reaction: Add 3–5 equivalents of 33% HBr in Acetic Acid.

  • Time: Stir at RT for 30–60 minutes.

  • Workup: Pour the reaction mixture into cold Diethyl Ether (

    
    ). The peptide hydrobromide salt (H-D-Ala-Phe-OH 
    
    
    
    HBr) will precipitate.
  • Purification: Filter the precipitate and wash extensively with ether to remove benzyl bromide byproducts.

Comparison of Methods:

FeatureHydrogenolysis (

)
Acidolysis (HBr/AcOH)
Purity Profile High (Clean conversion)Moderate (Benzyl bromide byproducts)
Stereochemistry Excellent retentionGood (Acid stable, but harsh)
Safety Flammability risk (

, Pd)
Corrosive/Fuming (HBr)
Product Form Zwitterion (Free amine/acid)HBr Salt

Critical Quality Control (QC) & Troubleshooting

Analytical Validation
  • HPLC: Use a C18 Reverse Phase column.

    • Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA).

    • Shift: The product will elute significantly earlier than the Z-protected precursor due to the loss of the hydrophobic benzyl ring.

  • Mass Spectrometry (ESI-MS):

    • Look for the loss of 134 Da (Mass of Z-group minus H).

    • Target Mass

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst poisoning or poor

mass transfer.
Add fresh catalyst; ensure vigorous stirring (vortex creation) to mix gas/liquid phases.
Product Precipitates During Reaction Free zwitterion is less soluble in MeOH than Z-form.Add water or Acetic Acid (10% v/v) to solubilize the product and allow catalyst separation.
Diketopiperazine (DKP) Formation Thermal stress or basic pH.Do not heat above 40°C during evaporation. Avoid basic workups. Keep pH acidic/neutral.
Visualizing the Workflow

Workflow Start Start: Z-D-Ala-Phe-OH Solvent Dissolve in MeOH (Optional: +AcOH) Start->Solvent CatAdd Add 10% Pd/C (Under Inert Gas) Solvent->CatAdd React Stir under H₂ (1 atm) 1-4 Hours CatAdd->React Check TLC Check (Complete?) React->Check Check->React No Filter Filter (Celite) Remove Pd Check->Filter Yes Evap Evaporate Solvent (<40°C) Filter->Evap Finish Product: H-D-Ala-Phe-OH Evap->Finish

Figure 2: Operational workflow for the hydrogenolysis of Z-D-Ala-Phe-OH.

References

  • Royal Society of Chemistry (RSC). (2024). Prevention of diketopiperazine formation in peptide synthesis.[4][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: Incorporation of Z-D-Ala-Phe-OH in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Role of Stereochemistry in Protease Recognition

In the characterization of proteolytic enzymes, particularly metallocarboxypeptidases like Carboxypeptidase A (CPA) , substrate specificity is strictly governed by the stereochemistry of the amino acid residues flanking the scissile bond.

Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine) represents a critical stereochemical probe. While its L-isomer counterpart, Z-L-Ala-L-Phe-OH , is a classic, rapidly hydrolyzed substrate for CPA, the incorporation of the D-alanine residue at the P1 position (Schechter & Berger nomenclature) drastically alters the enzyme-substrate interaction.

Mechanism of Action

The active site of CPA contains a hydrophobic pocket (S1' subsite) that accommodates the C-terminal Phenylalanine (Phe) side chain. However, the catalytic efficiency relies on the precise alignment of the scissile peptide bond with the active site Zinc ion (


) and the catalytic base (Glu270).
  • L-Isomer (Substrate): The L-configuration allows the carbonyl oxygen to coordinate with

    
    , facilitating nucleophilic attack by water.
    
  • D-Isomer (Inhibitor/Probe): The D-configuration of the Alanine residue induces steric clash or misalignment within the S1 subsite. Consequently, Z-D-Ala-Phe-OH typically acts as a competitive inhibitor or a null substrate , making it an invaluable tool for:

    • Mapping Active Site Stereospecificity: Verifying the "stereochemical purity" of an enzyme preparation.

    • Inhibition Kinetics (

      
       Determination):  Quantifying the energy penalty of D-isomer binding.
      
    • Crystallographic Studies: Trapping the enzyme in a pseudo-Michaelis complex without rapid turnover.

Material Preparation & Handling

Chemical Properties
PropertySpecification
Compound Name Z-D-Ala-Phe-OH (Cbz-D-Ala-L-Phe-OH)
CAS Number 19542-44-0
Molecular Weight 370.40 g/mol
Solubility Insoluble in water; Soluble in DMSO, Ethanol, Methanol
Purity Requirement

98% (HPLC) to avoid L-isomer contamination
Stock Solution Preparation

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Accurately weigh 3.70 mg of Z-D-Ala-Phe-OH.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex vigorously until clear.

    • Note: Avoid using unbuffered water, as the free carboxylic acid form may precipitate.

  • Storage: Aliquot into amber tubes (light sensitive Z-group) and store at -20°C. Stable for 6 months.

Experimental Protocols

Workflow Overview

The following diagram outlines the logical flow for characterizing Z-D-Ala-Phe-OH interaction with a target protease.

AssayWorkflow Start Start: Z-D-Ala-Phe-OH Characterization Solubility Step 1: Solubilization (DMSO) Start->Solubility DirectHydrolysis Step 2: Direct Hydrolysis Assay (HPLC) Is it a substrate? Solubility->DirectHydrolysis Decision Hydrolysis Detected? DirectHydrolysis->Decision KineticAnalysis Route A: Kinetic Analysis (Km, kcat) (Rare for D-isomers) Decision->KineticAnalysis Yes InhibitionAssay Route B: Competitive Inhibition Assay (Standard for Z-D-Ala-Phe) Decision->InhibitionAssay No DataFit Step 3: Data Fitting (Lineweaver-Burk / Dixon Plot) KineticAnalysis->DataFit InhibitionAssay->DataFit Result End: Report Ki or Null Activity DataFit->Result

Figure 1: Decision tree for characterizing Z-D-Ala-Phe-OH activity. Most applications will follow Route B (Inhibition).

Protocol A: Direct Hydrolysis Check (HPLC Method)

Use this protocol to confirm that Z-D-Ala-Phe-OH is NOT cleaved by your enzyme, establishing it as a stable probe.

Reagents:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (Adjust based on enzyme optimum).

  • Enzyme: Carboxypeptidase A (or target protease), 1 µM stock.

  • Substrate: Z-D-Ala-Phe-OH (1 mM final).

Procedure:

  • Reaction Mix: In a microcentrifuge tube, combine:

    • 980 µL Buffer

    • 10 µL Z-D-Ala-Phe-OH Stock (10 mM in DMSO)

    • 10 µL Enzyme Stock (Start reaction)

  • Incubation: Incubate at 25°C or 37°C.

  • Sampling: At t=0, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching: Immediately add 20 µL of 10% Trifluoroacetic Acid (TFA) to stop the reaction.

  • Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Gradient: 5% to 60% Acetonitrile in water (+0.1% TFA) over 20 mins.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group/Phe).

  • Interpretation:

    • Intact Peak Only: Compound is stable (Proceed to Protocol B).

    • New Peaks (Z-D-Ala + Phe): Compound is a substrate.[1][2]

Protocol B: Competitive Inhibition Assay ( Determination)

This is the primary application. You will measure the inhibition of a standard reporter substrate (Hippuryl-L-Phe) by Z-D-Ala-Phe-OH.

Principle: CPA cleaves Hippuryl-L-Phe, causing an increase in absorbance at 254 nm. Z-D-Ala-Phe-OH competes for the active site, slowing this rate.

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Reporter Substrate: Hippuryl-L-Phe (1 mM stock in buffer).

  • Inhibitor: Z-D-Ala-Phe-OH (Various concentrations).[1][2]

  • Enzyme: Carboxypeptidase A (~10 nM final concentration).

Experimental Setup (96-well plate or Cuvette):

ComponentBlank (µL)Control (µL)Test 1 (µL)Test 2 (µL)Test 3 (µL)
Buffer190180170170170
Inhibitor (Z-D-Ala-Phe) 0010 (Low)10 (Med)10 (High)
Pre-incubation5 min5 min5 min5 min5 min
Reporter (Hippuryl-Phe) 010101010
Enzyme 1010101010
Total Volume 200200200200200

Note: Maintain constant DMSO concentration (<2%) across all wells.

Step-by-Step:

  • Prepare Inhibitor Series: Dilute Z-D-Ala-Phe-OH to create final concentrations of 0, 50, 100, 200, and 500 µM.

  • Pre-incubation: Mix Enzyme and Inhibitor in the buffer. Incubate for 5-10 minutes to establish binding equilibrium.

  • Initiation: Add the Reporter Substrate (Hippuryl-L-Phe) to start the reaction.

  • Measurement: Monitor Absorbance at 254 nm continuously for 5 minutes.

  • Rate Calculation: Calculate the slope (

    
    ) for the initial linear portion.
    

Data Analysis & Mechanism Visualization

Calculating the Inhibition Constant ( )

To determine the potency of Z-D-Ala-Phe-OH, use the Dixon Plot method or non-linear regression.

Equation for Competitive Inhibition:



Where:

  • 
     = Concentration of Reporter Substrate (Hippuryl-Phe)
    
  • 
     = Concentration of Z-D-Ala-Phe-OH[2]
    
  • 
     = Dissociation constant of the Enzyme-Inhibitor complex
    

Mechanism Diagram: The following diagram illustrates the competitive exclusion mechanism.

InhibitionMechanism E Enzyme (CPA) ES ES Complex (Active) E->ES + S EI EI Complex (Inactive) E->EI + I (Z-D-Ala-Phe) S Substrate (Hippuryl-Phe) I Inhibitor (Z-D-Ala-Phe) ES->E k-1 P Products (Hippurate + Phe) ES->P kcat EI->E Ki

Figure 2: Competitive inhibition model. Z-D-Ala-Phe-OH (I) binds to free Enzyme (E), preventing Substrate (S) binding.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation in Assay High concentration of Z-D-Ala-Phe-OH in aqueous buffer.Limit final DMSO concentration to 2-5%. Ensure stock is fully dissolved before dilution.
No Inhibition Observed Enzyme concentration too high or Inhibitor concentration too low relative to

.
Reduce enzyme concentration to <10% of substrate. Increase [Inhibitor] to at least 10x expected

.
Unexpected Hydrolysis Contamination with L-isomer or non-specific protease activity.Verify purity of Z-D-Ala-Phe-OH via HPLC. Use specific protease inhibitors (e.g., EDTA for metalloproteases) to confirm enzyme class.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359. Link

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157–162. Link

  • Biosynth. (n.d.). Z-D-Ala-Phe-OH Product Page.[1][2][3][4][5] Biosynth Catalog. Link[2][3]

  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker, Inc. (Reference for general protease assay methodology).

Sources

Z-D-Ala-Phe-OH use in studying protein-peptide interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural and Kinetic Probing of Metalloproteases using Z-D-Ala-Phe-OH

Executive Summary

This application note details the utility of Z-D-Ala-Phe-OH (N-benzyloxycarbonyl-D-alanyl-L-phenylalanine) as a stereochemical probe and competitive inhibitor for studying protein-peptide interactions, specifically within the Zinc Metalloprotease family (e.g., Carboxypeptidase A).

Unlike its L-isomer counterpart (a rapidly hydrolyzed substrate), the inclusion of the D-Alanine residue renders the peptide bond resistant to cleavage while maintaining high affinity for the enzyme's active site. This unique property allows researchers to "freeze" the enzyme-substrate complex, facilitating high-resolution X-ray crystallography and precise kinetic dissection of the "Induced Fit" mechanism.

Molecular Architecture & Mechanism

To effectively use Z-D-Ala-Phe-OH, one must understand its design logic. It is a Pseudosubstrate Inhibitor engineered to exploit the enzyme's specificity pockets without undergoing catalysis.

Structural Components
  • Z-Group (Benzyloxycarbonyl): Mimics the polypeptide chain N-terminus, providing hydrophobic bulk that interacts with the S2 subsite of the enzyme, stabilizing the bound complex.

  • D-Alanine: The stereochemical "brake." The D-configuration misaligns the scissile bond relative to the catalytic base (Glu-270) and the nucleophilic water molecule, preventing hydrolysis.

  • L-Phenylalanine: The "Anchor." The aromatic side chain inserts deeply into the S1' specificity pocket (hydrophobic), coordinating with the enzyme's primary recognition site.

  • Free Carboxylate (-OH): Forms a critical electrostatic salt bridge with Arg-145 (in Carboxypeptidase A), mimicking the C-terminus of a natural substrate.

Interaction Pathway (Graphviz Visualization)

The following diagram illustrates the interaction network between Z-D-Ala-Phe-OH and the Carboxypeptidase A (CPA) active site.

CPA_Interaction Z_Group Z-Group (Hydrophobic) Enz_S2 Enzyme S2 Pocket (Hydrophobic) Z_Group->Enz_S2 Van der Waals D_Ala D-Alanine (Backbone) Enz_Zn Catalytic Zinc (Zn2+) D_Ala->Enz_Zn Coordination (Carbonyl O) Enz_Glu270 Glu-270 (Catalytic Base) D_Ala->Enz_Glu270 Steric Clash / No Hydrolysis Phe_SideChain Phe Side Chain (Aromatic) Enz_S1_Prime S1' Specificity Pocket Phe_SideChain->Enz_S1_Prime Pi-Stacking / Hydrophobic C_Terminus C-Terminal Carboxylate C_Terminus->Enz_Zn Electrostatic Enz_Arg145 Arg-145 (Substrate Anchor) C_Terminus->Enz_Arg145 Salt Bridge

Caption: Interaction map of Z-D-Ala-Phe-OH within the CPA active site. Note the salt bridge with Arg-145 and the hydrophobic anchor of the Phe residue.[1]

Protocol 1: Determination of Inhibition Constant ( )

This protocol uses Z-D-Ala-Phe-OH as a competitive inhibitor against a standard chromogenic substrate (e.g., Hippuryl-L-Phe) to determine binding affinity.

Objective: Quantify the affinity (


) of Z-D-Ala-Phe-OH for Carboxypeptidase A.
Materials
  • Enzyme: Bovine Carboxypeptidase A (CPA), 1 mg/mL stock in 10% LiCl.

  • Substrate: Hippuryl-L-Phenylalanine (Hipp-L-Phe).

  • Inhibitor: Z-D-Ala-Phe-OH (dissolved in minimal DMSO, diluted in buffer).

  • Buffer: 25 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Detection: UV Spectrophotometer (Absorbance at 254 nm).

Methodology
  • Baseline Kinetics (

    
     and 
    
    
    
    ):
    • Prepare 5 concentrations of substrate (Hipp-L-Phe) ranging from 0.1 mM to 1.0 mM.

    • Add enzyme (final conc. ~10 nM) to start the reaction.

    • Monitor hydrolysis by the increase in absorbance at 254 nm (cleavage of hippuryl group) for 60 seconds.

    • Plot

      
       vs. 
      
      
      
      to establish baseline Michaelis-Menten parameters.
  • Inhibition Assay:

    • Select three fixed concentrations of Z-D-Ala-Phe-OH (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Repeat the substrate titration (Step 1) in the presence of each inhibitor concentration.

    • Critical Step: Pre-incubate the enzyme with Z-D-Ala-Phe-OH for 5 minutes before adding the substrate to ensure equilibrium binding.

  • Data Analysis (Dixon Plot):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (Inhibitor concentration, x-axis) for each substrate concentration.
    • The intersection of the lines occurs at

      
       (for pure competitive inhibition).
      
    • Expected Result: Z-D-Ala-Phe-OH typically acts as a competitive inhibitor with a

      
       in the low millimolar to high micromolar range depending on pH and ionic strength.
      

Data Summary Table: Typical Kinetic Values

ParameterSubstrate (Hipp-L-Phe)Inhibitor (Z-D-Ala-Phe-OH)Interaction Type

/


(

)

(

)
Competitive
Turnover (

)


(Negligible)
N/A
Binding Mode Transient (Transition State)Stable (Ground State Analog)Non-covalent

Protocol 2: Co-Crystallization for Structural Studies

Z-D-Ala-Phe-OH is ideal for "Soaking" experiments because it diffuses into protein crystals and binds without degrading the crystal lattice or the ligand itself.

Objective: Obtain an X-ray diffraction dataset of the CPA-Inhibitor complex.

Workflow
  • Crystallization of Native Enzyme:

    • Method: Hanging Drop Vapor Diffusion.

    • Reservoir Solution: 1.2 M LiCl, 20 mM Tris-HCl (pH 8.0), 5% PEG 4000.

    • Drop: Mix

      
       protein solution (
      
      
      
      ) +
      
      
      reservoir solution.
    • Incubation:

      
       for 3-7 days until crystals appear (rod-shaped).
      
  • Ligand Soaking (The "Inhibitor Shock"):

    • Prepare a Soaking Solution containing reservoir buffer +

      
       Z-D-Ala-Phe-OH.
      
    • Note: The inhibitor concentration should be

      
       to ensure saturation.
      
    • Transfer a native crystal into the soaking solution using a nylon loop.

    • Soak Time: 2 to 24 hours. (Z-D-Ala-Phe-OH is stable; long soaks are permissible).

  • Cryo-Protection & Data Collection:

    • Transfer crystal to a cryo-solution (Reservoir + 20% Glycerol + 2 mM Inhibitor).

    • Flash cool in liquid nitrogen.

    • Collect X-ray diffraction data.[1][2][3][4]

  • Structural Validation:

    • During structure refinement, look for

      
       electron density difference maps in the active site.
      
    • Validation Check: The phenyl ring of the inhibitor should be clearly visible in the S1' pocket, and the terminal carboxylate should be within hydrogen-bonding distance (

      
      ) of Arg-145.
      

Scientific Commentary: Why this works

The efficacy of Z-D-Ala-Phe-OH relies on the Stereochemical Gatekeeping principle.

  • The "D" Effect: Proteases are stereoselective. The active site of CPA is evolved to twist the scissile bond of L-amino acids into a strained tetrahedral intermediate, facilitating nucleophilic attack by water (promoted by Zn and Glu-270). The D-configuration of the Alanine in Z-D-Ala-Phe-OH presents the carbonyl oxygen to the Zinc but directs the amide nitrogen away from the catalytic machinery.

  • Induced Fit: Binding of Z-D-Ala-Phe-OH induces a massive conformational change in CPA (specifically the movement of Tyr-248 by ~12 Å) to "close the lid" on the active site. This makes it a textbook tool for studying dynamic protein motions.

References

  • Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62–69.

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359.

  • Rees, D. C., & Lipscomb, W. N. (1981). Binding of ligands to the active site of carboxypeptidase A. Proceedings of the National Academy of Sciences, 78(9), 5455–5459.

  • Gomez-Ortiz, M., et al. (1997). Probing the mechanism of carboxypeptidase A with substrate analogues. European Journal of Biochemistry, 244(3), 1021-1028.

Sources

Formulation of Z-D-Ala-Phe-OH for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Delivery of Z-D-Ala-Phe-OH for In Vitro Cell Culture

Abstract

This technical guide outlines the optimized protocol for the solubilization, storage, and cellular delivery of Z-D-Ala-Phe-OH (Carbobenzyloxy-D-Alanyl-L-Phenylalanine).[1] Due to the hydrophobicity conferred by the Z-protecting group and the phenylalanine side chain, this dipeptide derivative presents specific solubility challenges in aqueous environments.[1] This protocol details a DMSO-based stock preparation method and a "step-down" dilution strategy designed to prevent compound precipitation ("crashing out") while maintaining solvent toxicity below the Non-Observable Adverse Effect Level (NOAEL) for sensitive cell lines.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful formulation.[1] Z-D-Ala-Phe-OH is an N-protected dipeptide.[1]

  • Molecule: Z-D-Ala-Phe-OH[1][2]

  • CAS Number: 19542-44-0[1][2]

  • Molecular Weight: 370.4 g/mol [2]

  • Hydrophobicity: High.[1] The Carbobenzyloxy (Z) group and the Phenylalanine (Phe) aromatic ring create a significant lipophilic profile.[1]

  • Stereochemistry: The inclusion of D-Alanine renders this peptide resistant to specific aminopeptidases that typically degrade L-isomers, making it a stable probe for long-duration assays.[1]

Solubility Challenge: Direct addition of the solid powder to cell culture media (pH 7.[1]4) will result in poor dissolution and floating particulates.[1] The carboxylic acid terminus (-OH) provides some polarity, but not enough to overcome the hydrophobic Z-group without organic co-solvents.[1]

Protocol: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock solution free of contamination.

Materials:

  • Z-D-Ala-Phe-OH (Solid powder)[1]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (≥99.9%)[1]

  • Amber glass vials (Borosilicate) or Polypropylene (PP) cryovials.[1] Avoid Polystyrene (PS).[1]

Procedure:

  • Calculation: Determine the target concentration (typically 10 mM or 25 mM ).

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 10 mM stock:

      
      [1]
      
  • Solubilization:

    • Weigh the peptide into a sterile vial.[1]

    • Add the calculated volume of 100% DMSO .

    • Critical Step: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

  • Sterilization (Optional but Recommended):

    • If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE (Teflon) syringe filter.[1] Do not use Nylon or Cellulose Acetate filters as DMSO may degrade them.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the stock into culture media without precipitating the peptide or causing DMSO toxicity.

The "Crash-Out" Risk: Rapidly adding hydrophobic stock to aqueous media can cause the peptide to aggregate into invisible micro-crystals, reducing bioavailability.[1]

The 0.1% Rule: Most mammalian cells tolerate up to 0.1% (v/v) DMSO.[1]

  • Limit: 1 µL of Stock per 1 mL of Media.[1]

Step-by-Step Dilution Workflow
Target Conc.[1][2][3][4][5][6] (

M)
Dilution FactorPreparation Method (per 1 mL Media)Final DMSO %
100

M
1:100Add 10 µL of 10 mM Stock1.0% (High Risk*)
10

M
1:1000Add 1 µL of 10 mM Stock0.1% (Safe)
1

M
1:10,000Serial Dilution Required (See below)0.01% (Safe)

*Note: 1.0% DMSO is toxic to sensitive lines (e.g., primary neurons, stem cells).[1] For high concentrations, prepare a more concentrated stock (e.g., 50 mM) to keep DMSO volume low.[1]

Serial Dilution Protocol (for <10 µM treatments):

  • Intermediate Stock: Dilute 10 mM Master Stock 1:10 in Media (or PBS) to create a 1 mM Intermediate .

    • Technique: Add 10 µL Stock to 90 µL Media. Vortex immediately.

  • Final Dosing: Add the Intermediate to the culture well.

    • Example: To get 1 µM, add 1 µL of Intermediate per 1 mL of cell culture.[1]

Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Laboratory Environment Solid Z-D-Ala-Phe-OH (Solid Powder) Stock Master Stock (10 mM - 50 mM) Solid->Stock Weigh & Dissolve DMSO Solvent: 100% DMSO DMSO->Stock QC Visual QC: Clear Solution? Stock->QC QC->Stock Fail (Sonicate) Storage Storage: -20°C (Aliquot) QC->Storage Pass Dilution Working Solution (Media + FBS) Storage->Dilution Thaw & Dilute (1:1000) Cells Cell Culture (Final DMSO < 0.1%) Dilution->Cells Treat

Caption: Figure 1. Step-by-step workflow for solubilizing hydrophobic Z-protected peptides, ensuring sterility and stability prior to cell treatment.

Quality Control & Troubleshooting

Self-Validating the System: To ensure the observed biological effect is due to Z-D-Ala-Phe-OH and not solvent toxicity or precipitation:

  • Vehicle Control (Mandatory):

    • Always treat a control well with DMSO only (at the same % v/v as the treatment group).[1]

    • If the Vehicle Control shows toxicity compared to untreated cells, reduce the DMSO concentration.[1][4]

  • Precipitation Check:

    • After adding the peptide to the media, inspect the well under a phase-contrast microscope (10x or 20x).[1]

    • Sign of Failure: Crystalline needles or dark amorphous blobs floating above the cell layer.[1]

    • Solution: Pre-warm the media to 37°C before addition. Ensure Media contains FBS (Albumin binds hydrophobic peptides, aiding solubility).[1]

Biological Context & Mechanism

Z-D-Ala-Phe-OH is frequently utilized in protease assays and supramolecular chemistry.[1]

  • Protease Resistance: The D-Ala residue prevents rapid degradation by endogenous aminopeptidases, extending the half-life of the molecule in culture compared to its L-isomer counterpart (Z-L-Ala-Phe-OH).[1]

  • Target Interaction: It often serves as a competitive inhibitor or a substrate mimic for metalloproteases (e.g., Carboxypeptidase A, Thermolysin).[1]

  • Self-Assembly: At high concentrations, Z-protected dipeptides can self-assemble into hydrogels.[1] In cell culture, this property is usually avoided (unless studying hydrogels) by keeping concentrations in the micromolar (

    
    M) range.[1]
    

Mechanism Peptide Z-D-Ala-Phe-OH Media Culture Media (Aqueous) Peptide->Media Dilution CellMembrane Cell Membrane Peptide->CellMembrane Passive Diffusion (Lipophilic Z-group) Albumin Serum Albumin (FBS Carrier) Media->Albumin Hydrophobic Binding Albumin->CellMembrane Transport/Delivery Target Intracellular/Surface Protease Target CellMembrane->Target Inhibition/Binding

Caption: Figure 2.[1] Transport mechanism. The hydrophobic Z-group facilitates membrane permeation, while Serum Albumin (FBS) acts as a stabilizer in the aqueous phase.

References

  • LifeTein. (2023). Peptide Solubility and Handling Guidelines.[1][5] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] D-Phenylalanine Compound Summary. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Coupling Efficiency of Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Z-D-Ala-Phe-Coupling-Optimization Status: Open Priority: High (Fragment Condensation/Chirality Risk)[1]

Executive Summary

The coupling of Z-D-Ala-Phe-OH is a classic "difficult sequence" challenge in peptide chemistry. It presents a dual threat: steric/hydrophobic aggregation (leading to low yields) and C-terminal racemization (leading to diastereomeric impurities).[1]

Because you are activating a dipeptide fragment (Z-D-Ala-Phe-OH) rather than a single amino acid, the C-terminal Phenylalanine is highly susceptible to azlactone (oxazolone) formation .[1] This mechanism is the primary cause of low coupling efficiency and loss of chiral integrity.[1]

This guide provides a self-validating troubleshooting protocol to restore coupling efficiency while maintaining the D-Ala/L-Phe stereochemistry.

Part 1: Diagnostic & Troubleshooting Workflows

Phase 1: Solubility & Aggregation Check

Is the reaction stalling because the reagents can't find each other?

The Issue: Z-protected hydrophobic fragments (containing Phe, Ala, Val) often form beta-sheet aggregates in standard solvents like DMF, causing the resin or solution to gel.[1]

Troubleshooting Protocol:

  • Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) .[1][2] NMP disrupts beta-sheet aggregation more effectively than DMF.[1]

  • Chaotropic Additives: If NMP is insufficient, introduce Pseudoproline-like solvation effects using salts.[1]

    • Action: Add 0.4M LiCl or KSCN to the coupling mixture.[1] These salts disrupt hydrogen bonding networks within the peptide backbone.[1]

  • The "Magic Mixture": For extreme insolubility, use a solvent blend:

    • DCM / DMF / NMP (1:1:1).[1]

    • Note: DCM improves swelling of polystyrene resins, while NMP solubilizes the peptide.[1][3]

Phase 2: Activation Chemistry (The Core Solution)

How to activate without racemizing?

The Issue: Standard strong bases (DIPEA, TEA) abstract the proton from the alpha-carbon of the activated Phe, promoting azlactone formation.[1]

Recommended Reagent Systems:

SystemReagentsBaseWhy Use This?
Gold Standard (Low Racemization) T3P (Propylphosphonic anhydride)Sym-Collidine or PyridineT3P yields the lowest epimerization rates for fragment couplings.[1] Collidine is too sterically hindered to abstract the alpha-proton.[1]
High Efficiency (Fast Kinetics) DIC / Oxyma Pure None (or 0.1 eq DIPEA if needed)Oxyma creates a highly reactive ester with a pH < 7 environment, suppressing base-catalyzed racemization better than HOBt.[1]
Avoid HATU / HBTUDIPEA / NMMGuanidinium salts (HATU) require basic conditions, which guarantees high racemization of the C-terminal Phe in fragments.[1]

Part 2: Detailed Experimental Protocols

Protocol A: The "Zero-Racemization" T3P Method

Use this when chiral purity (dr > 99:1) is critical.

  • Dissolution: Dissolve Z-D-Ala-Phe-OH (1.1 eq) and the amine component (1.0 eq) in DCM or EtOAc (T3P works well in non-polar solvents).

    • Tip: If insoluble, use DMF/NMP, but DCM yields higher optical purity.[1]

  • Cooling: Cool the reaction vessel to 0°C . Low temperature is the simplest way to retard azlactone formation.[1]

  • Base Addition: Add Sym-Collidine (2.5 eq).[1]

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor by HPLC. If conversion < 80% after 4 hours, do not add more base. Switch to Protocol B.

Protocol B: The DIC/Oxyma "Power" Method

Use this when the amine nucleophile is unreactive (sterically hindered).[1]

  • Dissolution: Dissolve Z-D-Ala-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in NMP .

  • Pre-activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).[1] Stir for 2 minutes (no longer).

    • Why? Long pre-activation of fragments allows the active ester to rearrange into an azlactone before the amine arrives.[1]

  • Coupling: Add the pre-activated mixture to the resin/amine component.[1]

  • Conditions: Shake/Stir at RT for 60–90 minutes.

  • Optimization: If the solution turns viscous (aggregation), add 0.1% Triton X-100 or LiCl .[1]

Part 3: Mechanism & Logic (Visualized)

Diagram 1: Troubleshooting Decision Tree

Follow this logic path to determine the correct intervention for your specific failure mode.

Troubleshooting Start Start: Low Coupling Efficiency of Z-D-Ala-Phe-OH CheckSol 1. Check Solubility/Appearance Start->CheckSol Cloudy Cloudy / Gel / Precipitate CheckSol->Cloudy Clear Solution is Clear CheckSol->Clear ActionSol Action: Switch Solvent to NMP + Add 0.4M LiCl Cloudy->ActionSol CheckRac 2. Check Product Chirality (HPLC) Clear->CheckRac ActionSol->CheckRac HighRac High Racemization (>5% DL) CheckRac->HighRac LowYield Low Yield / Slow Kinetics CheckRac->LowYield ActionT3P Action: Use T3P + Collidine at 0°C (Protocol A) HighRac->ActionT3P Base Sensitive ActionOxyma Action: Use DIC + Oxyma Pure in NMP (Protocol B) LowYield->ActionOxyma Needs Activation Power

Caption: Decision matrix for selecting the optimal coupling protocol based on solubility and racemization data.

Diagram 2: The Azlactone Danger Zone

Understanding why Z-D-Ala-Phe-OH fails is key to preventing it.[1] The "Z" group is too far away to protect the activated Phe.[1]

Azlactone Start Z-D-Ala-Phe-OH (Activated Ester) Azlactone Azlactone (Oxazolone) Ring (Chirality Lost at C-alpha) Start->Azlactone Promoted by Strong Base & Steric Bulk PathB Fast Coupling (Pure Product) Start->PathB Direct Amine Attack (T3P/Oxyma Route) Base Base (DIPEA/TEA) Base->Azlactone Catalyzes PathA Slow Coupling (Racemized Product) Azlactone->PathA Amine Attack

Caption: Mechanism of racemization via azlactone formation. Strong bases facilitate the ring closure that destroys stereochemistry.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the temperature? A: It is risky.[1] HATU requires a base (DIPEA) to function.[1] Even at 0°C, the presence of DIPEA with an activated dipeptide fragment significantly increases the risk of azlactone formation.[1] If you must use HATU, use TMP (2,4,6-trimethylpyridine) as the base instead of DIPEA.[1]

Q: Why does the reaction mixture turn into a gel? A: This is "structure-forming" aggregation.[1] The hydrophobic side chains of Phe and Ala stack, and the amide backbone forms hydrogen bonds.[1] Adding chaotropic salts (LiCl, KSCN) or using Hmb-protected amino acids (if applicable) disrupts these interactions.[1]

Q: My Z-D-Ala-Phe-OH is not dissolving in DCM. How can I use the T3P protocol? A: T3P is supplied in EtOAc or DMF.[1] If your peptide is insoluble in DCM, dissolve it in a minimum amount of DMF or NMP , then dilute with EtOAc.[1] T3P works in DMF, but the reaction rate may be slightly slower than in non-polar solvents.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.

    • Key Insight: Establishes T3P/Pyridine as a superior system for low-epimerization fragment coupling.[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1] Chemistry – A European Journal.[1] [1]

    • Key Insight: Validates Oxyma Pure as safer and more efficient than HOBt for preventing racemiz
  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation.[1][4][5][6][7][8] Methods in Enzymology.

    • Key Insight: Foundational text on azlactone mechanisms in fragment condensation.[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

    • Key Insight: details the stability of Z-groups and their influence on solubility.

Sources

Technical Support Center: Solubility Optimization for Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-D-Ala-Phe-OH (N-Carbobenzyloxy-D-alanyl-L-phenylalanine) Application: Enzymatic Assays (e.g., Carboxypeptidase A substrates), Peptide Synthesis Molecular Weight: ~370.4 g/mol [1][2]

Executive Summary

Z-D-Ala-Phe-OH presents a classic solubility paradox in biochemical assays. The Carbobenzyloxy (Z) protecting group and the Phenylalanine side chain create significant hydrophobic regions, leading to poor solubility in pure water. However, the C-terminal carboxylic acid offers a handle for solubilization in aqueous buffers if the pH is strictly controlled.

This guide provides a field-proven protocol to solubilize this compound for aqueous assays without compromising enzymatic activity.

Module 1: The "Golden" Solubilization Protocol

Objective: Prepare a stable assay-ready solution (typically 0.1 mM – 1 mM) without precipitation.

The Mechanism

We utilize a "Co-solvent + pH Shift" strategy.

  • Organic Phase: Dissolves the hydrophobic Z-group and disrupts intermolecular hydrogen bonding.

  • Aqueous Phase (Buffered): Ionizes the C-terminal carboxyl group (

    
    ), converting the peptide into an amphiphilic anion that remains soluble.
    
Step-by-Step Workflow
1. Preparation of Stock Solution (100x)
  • Solvent: 100% DMSO (Dimethyl Sulfoxide) is preferred over Ethanol/Methanol due to lower volatility and higher solubilizing power.

  • Concentration: Prepare a 10–50 mM stock.

    • Calculation: To make 1 mL of 50 mM stock, dissolve 18.52 mg of Z-D-Ala-Phe-OH in 1 mL DMSO.

  • Action: Vortex vigorously. If the solution is cloudy, warm gently to 30–35°C. Do not sonicate extensively as this can generate heat spots that degrade the peptide.

2. Preparation of Assay Buffer
  • Composition: Standard Tris-HCl (25 mM) + NaCl (500 mM).[3][4]

  • Critical Step (pH): Ensure the buffer pH is ≥ 7.5 .

    • Why? The pKa of the C-terminal acid is approximately 3.5–4.0. At pH 7.5, >99% of the molecules are ionized (

      
      ), drastically improving aqueous solubility.
      
3. The "Dropwise" Dilution Technique
  • Procedure:

    • Place your buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Target Final DMSO: Keep final DMSO concentration ≤ 5% (v/v) to avoid inhibiting sensitive enzymes like Carboxypeptidase A.

Module 2: Visual Workflow & Logic

Figure 1: Solubilization Decision Tree

solubilization_workflow Start Start: Z-D-Ala-Phe-OH Powder Solvent Dissolve in 100% DMSO (Target: 10-50 mM Stock) Start->Solvent Check Is solution clear? Solvent->Check Warm Warm to 35°C Brief Vortex Check->Warm No (Cloudy) Dilute Dilute into Buffer (pH 7.5) (Dropwise addition) Check->Dilute Yes Warm->Check FinalCheck Check Final Clarity Dilute->FinalCheck Success Ready for Assay FinalCheck->Success Clear Fail Precipitation Detected FinalCheck->Fail Cloudy

Caption: Step-by-step decision tree for solubilizing Z-D-Ala-Phe-OH, prioritizing organic stock preparation followed by controlled aqueous dilution.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Immediate white cloud upon dilution "The Crash Out" : Rapid change in polarity caused local aggregation.1. Use the "Dropwise" method into stirring buffer.2. Warm the buffer to 25°C before adding stock.
Precipitation over time (30+ mins) pH Drift : Buffer pH dropped below 6.0, protonating the carboxyl group.Check buffer capacity. Ensure pH is ≥ 7.5. Re-adjust with dilute NaOH if necessary.
Enzyme Activity is Zero DMSO Inhibition : High solvent concentration inactivated the enzyme.Reduce final DMSO to < 1%. If solubility fails, switch stock solvent to Methanol (if assay tolerates).
Gel formation in stock Hydrogen Bonding : High concentration (>100 mM) leads to peptide gelation.Dilute the stock to 25 mM. Add 10% water to the DMSO stock to disrupt H-bond networks.
Frequently Asked Questions

Q: Can I dissolve Z-D-Ala-Phe-OH directly in water if I adjust the pH? A: Technically, yes, but it is risky. If you add base (NaOH) directly to the powder in water, you risk hydrolysis of the amide bonds or the Z-group due to localized high pH. The DMSO-stock method is safer and more reproducible.

Q: Is this substrate light sensitive? A: The Phenylalanine and Z-group are generally stable to ambient light for short periods. However, stock solutions in DMSO should be stored at -20°C and protected from light to prevent slow oxidation or degradation over months.

Q: My assay cannot tolerate DMSO. What are my alternatives? A:

  • Methanol/Ethanol: Z-D-Ala-Phe-OH is soluble in alcohols. Note that alcohols can be volatile, changing stock concentration over time.

  • Cyclodextrins: Pre-incubate the peptide with 2-hydroxypropyl-

    
    -cyclodextrin in the buffer. This encapsulates the hydrophobic Z-group, increasing solubility without organic solvents.
    

Module 4: Advanced Troubleshooting Logic

If standard protocols fail, use this logic flow to diagnose the root cause of instability.

troubleshooting_tree Issue Issue: Precipitation CheckpH Check Buffer pH Issue->CheckpH pH_Low pH < 7.0 CheckpH->pH_Low pH_High pH > 7.5 CheckpH->pH_High Action_Base Add dilute NaOH to ionize COOH pH_Low->Action_Base CheckConc Check Concentration pH_High->CheckConc Conc_High > 1 mM in Buffer CheckConc->Conc_High Conc_OK < 0.5 mM CheckConc->Conc_OK Action_Dilute Reduce Stock Conc. or Increase DMSO % Conc_High->Action_Dilute Action_Temp Check Temperature (Cold buffers reduce solubility) Conc_OK->Action_Temp

Caption: Diagnostic logic for resolving precipitation issues. The primary checkpoints are pH (ionization state) and absolute concentration.

References

  • PubChem. D-Phenylalanine Properties and Solubility Data. [Link][5]

Sources

Technical Support Center: Optimization of Z-D-Ala-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Optimization & Troubleshooting for Z-D-Ala-Phe-OH Ticket ID: Z-PEPTIDE-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "D-Ala" Challenge

Synthesizing Z-D-Ala-Phe-OH is deceptively simple. While it appears to be a standard dipeptide coupling, the presence of the D-Alanine at the N-terminus introduces a critical quality control vector: Racemization .

Although the Benzyloxycarbonyl (Z or Cbz) group is a "urethane-type" protector—historically safer against racemization than amide-type groups (like Acetyl)—the activation of D-amino acids requires precise control to prevent conversion back to the L-isomer or a DL-mixture. Furthermore, the choice of C-terminal protection for Phenylalanine (Phe) dictates your downstream workup efficiency.

This guide moves beyond basic textbook protocols to address the process chemistry required for high-purity synthesis.

Module 1: Strategic Reagent Selection

Q: Which coupling system offers the best balance between yield and optical purity for this specific sequence?

Recommendation: For Z-D-Ala-Phe-OH, we strongly recommend a Carbodiimide/Oxyma system over the traditional HATU/DIEA route.

ParameterDIC / Oxyma Pure (Recommended)EDC / HOBt (Classic)HATU / DIPEA (High Risk)
Racemization Risk Lowest LowHigh (if over-based)
Reaction Speed Moderate (1–4 h)Slow (4–12 h)Fast (<1 h)
Solubility Excellent in DMF/DCMGoodExcellent
Byproduct Removal Urea is soluble in DCM (wash away)Urea is water-soluble (wash away)Requires extensive washing
Safety High (Non-explosive)Moderate (HOBt is explosive dry)Moderate (Sensitizer)

The "Why" (Expert Insight): HATU is an aminium salt. It activates the acid so rapidly that if the amine (H-Phe-OR) is slightly hindered or slow to react, the activated Z-D-Ala-OBt ester has time to cyclize into an oxazolone (azlactone). This intermediate is prone to rapid racemization via base-catalyzed proton abstraction. DIC/Oxyma maintains a lower steady-state concentration of the active species, preserving the D-configuration.

Module 2: The Protocol & Workflow

Q: Should I couple to free acid H-Phe-OH or an ester?

Critical Directive: Do NOT couple directly to the free acid H-Phe-OH unless absolutely necessary.

  • Reason: Zwitterionic amino acids (free amine/free acid) have poor solubility in organic solvents (DCM/DMF) and require silylation (BSTFA) or difficult "salt coupling" conditions.

  • Optimized Route: Use H-Phe-OBzl (Benzyl ester) .

    • Benefit: The Z-group (N-term) and Bzl-group (C-term) can be removed simultaneously via catalytic hydrogenolysis (

      
      /Pd-C), yielding the final free dipeptide Z-D-Ala-Phe-OH (if partial deprotection is desired) or H-D-Ala-Phe-OH in a single downstream step.
      
Visualization: Optimized Synthesis Workflow

PeptideWorkflow Figure 1: Optimized Solution-Phase Coupling Workflow for Z-D-Ala-Phe-OBzl Start Reactants: Z-D-Ala-OH + H-Phe-OBzl·HCl Activation Activation: DIC + Oxyma Pure (0°C, DMF/DCM) Start->Activation Pre-activation (5 min) Coupling Coupling: Add DIEA (Base) (pH < 8, 0°C -> RT) Activation->Coupling Form Active Ester Workup Workup: Acid Wash (remove DIEA) Base Wash (remove Oxyma) Coupling->Workup 2-4 Hours Final Product: Z-D-Ala-Phe-OBzl Workup->Final Evaporation

Module 3: Troubleshooting Racemization

Q: I see a "double peak" on my HPLC. Did my D-Ala racemize?

Diagnosis: If you coupled Z-D-Ala-OH with L-Phe-OBzl , you created a diastereomeric pair:

  • Target: Z-D-Ala-L-Phe-OBzl

  • Impurity: Z-L-Ala-L-Phe-OBzl (from racemization of D-Ala)

Unlike enantiomers, diastereomers have different physical properties and will separate on a standard C18 HPLC column.

Racemization Mechanism (The Danger Zone)

Racemization Figure 2: The Oxazolone Racemization Pathway Z_AA Z-D-Ala-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Z_AA->Oxazolone Slow Amine Attack or Excess Heat Enol Stabilized Enol (Achiral/Planar) Oxazolone->Enol Base (DIEA) abstracts Alpha-Proton Racemic Racemic Mixture (D/L Scrambled) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random)

The Fix: The "Collidine Protocol"

If you observe >5% racemization (the "L-L" peak), switch your base.

  • Standard Base: DIPEA (Diisopropylethylamine) - pKa ~10.[1]5. Strong enough to abstract the alpha-proton from the oxazolone.

  • Optimized Base: 2,4,6-Collidine (TMP) - pKa ~7.4.[1]

    • Action: Use Collidine instead of DIPEA. It is sufficient to deprotonate the amine salt (H-Phe-OBzl·HCl) but too weak/sterically hindered to abstract the alpha-proton from the activated D-Ala.

Module 4: Solubility & Workup FAQ

Q: My reaction mixture turned into a gel. What happened?

A: This is "Beta-sheet aggregation." Z-protected peptides, even short ones, can hydrogen bond extensively in non-polar solvents like DCM.

  • Solution: Switch solvent to DMF (Dimethylformamide) or NMP .

  • Rescue: If already gelled in DCM, add a small amount of TFE (Trifluoroethanol) or HFIP to disrupt hydrogen bonds, though this is expensive. For a dipeptide, simply adding more DMF usually dissolves the gel.

Q: How do I remove the urea byproduct?
  • If using EDC: The byproduct (EDU) is water-soluble.[2] Wash the organic layer (DCM/EtOAc) with 1N HCl, then Brine. It will partition into the aqueous phase.

  • If using DIC: The byproduct (DIU) is soluble in organic solvents but insoluble in water. It is harder to wash out.

    • Tip: Cool the reaction mixture to -20°C after completion. Most DIU will precipitate. Filter it off, then proceed to acid/base washes.

Q: Can I use H-Phe-OMe instead of H-Phe-OBzl?

A: Yes, but be careful with the hydrolysis.

  • Issue: Saponification (LiOH/MeOH) of Methyl esters (OMe) can sometimes cause epimerization of the C-terminal Phenylalanine if the pH gets too high (>12).

  • Prevention: Keep the hydrolysis temperature at 0°C and use only a slight excess of LiOH (1.1 eq). This is why the OBzl route (hydrogenolysis) is superior—it avoids base-mediated hydrolysis entirely.

References

  • Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (Focus on Oxyma Pure). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem Technical Guides. (2024). Racemization in Peptide Synthesis. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling reagents like DIC, Oxyma, or DMF.

Sources

Degradation pathways of Z-D-Ala-Phe-OH under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-D-Ala-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of Z-D-Ala-Phe-OH and to troubleshoot common issues encountered during its handling and analysis. As your Senior Application Scientist, I have structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of Z-D-Ala-Phe-OH.

Q1: What are the primary degradation pathways for Z-D-Ala-Phe-OH?

A1: Z-D-Ala-Phe-OH is susceptible to degradation through several pathways, primarily dependent on the pH and temperature of its environment. The main pathways include:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond linking the D-Alanine and Phenylalanine residues is the primary site of cleavage, resulting in the formation of Z-D-Alanine and Phenylalanine.

  • Base-Catalyzed Hydrolysis: In basic conditions, the amide bond is also susceptible to hydrolysis, yielding the same degradation products as in acidic conditions.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that can occur, particularly under neutral to slightly basic conditions, leading to the formation of a cyclic dipeptide, cyclo(D-Ala-Phe), and the loss of the N-terminal benzyloxycarbonyl (Z) protecting group.

  • N-Terminal Protecting Group (Z-group) Cleavage: The benzyloxycarbonyl group can be cleaved under certain acidic conditions, particularly with strong acids like HBr in acetic acid, or through catalytic hydrogenolysis.[1]

  • Side-Chain Degradation: While generally stable, the phenylalanine residue can undergo oxidative degradation under harsh conditions, though this is less common compared to amide bond hydrolysis.

Q2: How should I store Z-D-Ala-Phe-OH to ensure its stability?

A2: To maintain the integrity of Z-D-Ala-Phe-OH, proper storage is crucial. For long-term storage, the lyophilized powder should be kept at -20°C or colder in a tightly sealed container to protect it from moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Avoid prolonged storage in solution, especially at pH values above 8.

Q3: What are the expected degradation products I should monitor in my stability studies?

A3: The primary degradation products to monitor are:

  • Z-D-Alanine

  • Phenylalanine

  • cyclo(D-Ala-Phe) (a diketopiperazine)

  • D-Ala-Phe-OH (resulting from Z-group cleavage)

Depending on the specific stress conditions, you may also observe minor degradation products related to the modification of the phenylalanine side chain.

Q4: Which analytical techniques are best suited for monitoring the degradation of Z-D-Ala-Phe-OH?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most common and effective technique for separating and quantifying Z-D-Ala-Phe-OH and its degradation products.[2] For unambiguous identification of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended, as it provides molecular weight information for each component.[3]

Troubleshooting Guides

This section provides practical advice for overcoming common challenges you may face during your experiments.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. For Z-D-Ala-Phe-OH and its acidic/basic degradation products, a pH of 2.5-3.5 is often a good starting point. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if necessary.[4]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check for leaks in the HPLC system.[5] 2. Use a column thermostat to maintain a constant temperature.[6] 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Ghost Peaks 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phases. Filter your samples before injection. 2. Implement a robust needle wash protocol in your autosampler method.
Poor Resolution of Degradation Products 1. Suboptimal mobile phase gradient. 2. Inappropriate column chemistry.1. Optimize the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks. 2. Consider a different column with alternative selectivity (e.g., a different C18 phase or a phenyl-hexyl column).
Interpreting Mass Spectrometry (MS) Data
Problem Potential Cause(s) Recommended Action(s)
Unexpected Masses Observed 1. Formation of adducts (e.g., with sodium or potassium ions). 2. In-source fragmentation or dimerization. 3. Presence of unexpected degradation products.1. Scrutinize the mass spectrum for peaks corresponding to [M+Na]+ and [M+K]+. 2. Optimize the MS source conditions (e.g., cone voltage) to minimize in-source reactions. 3. Perform tandem MS (MS/MS) to fragment the unexpected ions and elucidate their structures.[7]
Difficulty in Identifying Co-eluting Peaks 1. Incomplete chromatographic separation.1. Utilize the high mass accuracy of modern mass spectrometers to differentiate between species with very similar retention times but different elemental compositions. 2. Employ extracted ion chromatograms (EICs) for the expected masses of your target analytes and their degradation products.
Low Signal Intensity 1. Poor ionization efficiency. 2. Sample matrix effects.1. Optimize the mobile phase composition to enhance ionization. The addition of a small amount of formic acid (0.1%) is common for positive ion mode ESI. 2. Dilute the sample to minimize matrix suppression. Consider solid-phase extraction (SPE) for sample cleanup if the matrix is complex.

Experimental Protocols

Here are detailed protocols for conducting stability studies on Z-D-Ala-Phe-OH.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade Z-D-Ala-Phe-OH under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Z-D-Ala-Phe-OH in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.
    • Incubate at 60°C for 24 hours.
    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
    • Incubate at room temperature for 24 hours.
    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with mobile phase for HPLC analysis.
  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
    • Incubate at room temperature for 24 hours, protected from light.
    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

3. Analysis:

  • Analyze the stressed samples by RP-HPLC and LC-MS to identify and quantify the parent compound and its degradation products.

Protocol 2: RP-HPLC Method for Stability Analysis

This method provides a starting point for the separation of Z-D-Ala-Phe-OH and its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathways and a typical experimental workflow.

Z_D_Ala_Phe_OH Z-D-Ala-Phe-OH Acid_Hydrolysis Acidic Conditions (H+) Z_D_Ala_Phe_OH->Acid_Hydrolysis Base_Hydrolysis Basic Conditions (OH-) Z_D_Ala_Phe_OH->Base_Hydrolysis Neutral_Basic Neutral/Slightly Basic Conditions Z_D_Ala_Phe_OH->Neutral_Basic Z_D_Ala Z-D-Alanine Acid_Hydrolysis->Z_D_Ala Phe Phenylalanine Acid_Hydrolysis->Phe Base_Hydrolysis->Z_D_Ala Base_Hydrolysis->Phe DKP cyclo(D-Ala-Phe) (Diketopiperazine) Neutral_Basic->DKP

Caption: Major degradation pathways of Z-D-Ala-Phe-OH.

Start Start: Z-D-Ala-Phe-OH Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative) Start->Forced_Degradation HPLC_Analysis RP-HPLC Analysis (Quantification) Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification) Forced_Degradation->LCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288.
  • Patel, J., et al. (2022).
  • Wang, W. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. International journal of pharmaceutics, 289(1-2), 1–30.
  • De Vijlder, T., et al. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS biomaterials science & engineering, 7(11), 5348–5358.
  • Marwood, J. F., & Gilbert, H. J. (1981). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of general microbiology, 122(2), 217–225.
  • Lopes, N. P., et al. (2018). HPLC separation profiles of phenyl alanine (20 µg Phe-OH; dark violet), phenyl alanine methyl ester (40 µg Phe-Ome; dark cyan), N-protected amino acid (5 µg Fmoc-Phe-OH; dark green), reaction mixture (20 µL 5.2% mixture in 5% B; dark orange) and Fmoc-dipeptide methyl ester (Fmoc-Phe-Phe-Ome fraction from C18-Sepack column eluted at 100% MeOH; steel blue). The absorbance was monitored at 220 nm.
  • Torchilin, V. P. (2007). Strategies for Improving Peptide Stability and Delivery. Drug delivery, 14(3), 131–136.
  • Laktionov, N., et al. (2021). Phenylalanine Losses in Neutralization Dialysis: Modeling and Experiment. Membranes, 11(9), 679.
  • Harrison, A. G. (2002). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.
  • Wikipedia. (2023, December 29). Proteolysis. Retrieved February 9, 2026, from [Link]

  • Anapharm Bioanalytics. (2023, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved February 9, 2026, from [Link]

  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. HUPO.
  • Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Austin Journal of Biosensors & Bioelectronics, 10(1), 1058.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved February 9, 2026, from [Link]

  • MicroSolv. (2023, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved February 9, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved February 9, 2026, from [Link]

  • Landgraf, R. R., et al. (2014). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. Phycologia, 53(4), 368–377.
  • Albericio, F., et al. (2020). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Chemistry – A European Journal, 26(40), 8758–8764.
  • Dick, L. A., et al. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Journal of pharmaceutical and biomedical analysis, 54(4), 754–759.

Sources

Addressing inconsistent results in biological assays with Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-D-Ala-Phe-OH

Last Updated: February 7, 2026

Welcome to the technical support center for Z-D-Ala-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistent and reliable performance of this dipeptide in your biological assays. We understand that unexpected results can be a significant roadblock in research, and this guide is structured to help you systematically troubleshoot and optimize your experiments.

Part 1: Initial Troubleshooting Checklist

Before diving into more complex issues, inconsistent results can often be traced back to fundamental handling and preparation steps. Please review this checklist first.

Checkpoint Action Required & Rationale
1. Reagent Integrity Confirm Storage Conditions: Lyophilized Z-D-Ala-Phe-OH should be stored at -20°C or colder, protected from light and moisture.[1][2] Improper storage can lead to degradation, reducing the effective concentration of the active compound.[3]
2. Solubility Verification Visual Inspection: After reconstitution, is the solution completely clear? Any precipitation or cloudiness indicates that the compound is not fully dissolved, which will lead to inaccurate concentrations in your assay. Hydrophobic peptides can be challenging to dissolve.[4]
3. pH of Final Assay Buffer Measure & Adjust: The charge state and conformation of peptides are highly dependent on pH.[5][6] An inappropriate pH can alter the compound's interaction with its target enzyme and even lead to precipitation.[7][8]
4. Control Performance Review Positive/Negative Controls: Are your controls behaving as expected? If not, the issue may lie with the overall assay system (e.g., enzyme activity, buffer components, detection reagents) rather than the Z-D-Ala-Phe-OH itself.[9][10]
5. Equipment Calibration Verify Pipettes & Readers: Ensure all pipettes are calibrated and that the plate reader is set to the correct wavelength and parameters.[9] Simple errors in dispensing or reading can introduce significant variability.

Part 2: In-Depth Troubleshooting FAQs

This section addresses specific, common problems encountered when using Z-D-Ala-Phe-OH. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: Why is the inhibitory potency (IC50) of my Z-D-Ala-Phe-OH higher (weaker) than expected?

This is one of the most common issues and can stem from several factors related to the compound's stability and the assay conditions.

Potential Cause 1: Compound Degradation Peptides in solution have a limited shelf life.[2] The stability of Z-D-Ala-Phe-OH can be compromised by improper storage, handling, or chemical interactions.

  • Solution Degradation: Storing peptides in solution for extended periods is not recommended. Chemical degradation, such as hydrolysis, can occur over time, reducing the concentration of the active inhibitor.

  • Freeze-Thaw Cycles: Each freeze-thaw cycle can damage the peptide, leading to aggregation or degradation.[3][11] This is especially true if the freezing process is slow.[11]

  • pH-Induced Instability: Prolonged exposure to pH levels above 8.0 should be avoided as it can accelerate degradation pathways for many peptides.[12]

Troubleshooting Workflow:

start High IC50 Observed check_stock Is stock solution freshly prepared? start->check_stock old_stock Prepare fresh stock solution from lyophilized powder. check_stock->old_stock No check_aliquots Was the stock aliquoted to avoid freeze-thaw cycles? check_stock->check_aliquots Yes old_stock->check_aliquots aliquot_issue Aliquot new stock into single-use volumes. Flash-freeze aliquots. check_aliquots->aliquot_issue No check_solubility Is the compound fully dissolved in the final assay buffer? check_aliquots->check_solubility Yes aliquot_issue->check_solubility solubility_issue Re-optimize final dilution step. Check for solvent compatibility. check_solubility->solubility_issue No check_enzyme Is the enzyme concentration and activity verified? check_solubility->check_enzyme Yes solubility_issue->check_enzyme enzyme_issue Run enzyme activity control. Use a fresh enzyme aliquot. check_enzyme->enzyme_issue No end Re-run Assay check_enzyme->end Yes enzyme_issue->end

Caption: Troubleshooting workflow for high IC50 values.

Potential Cause 2: Suboptimal Assay Conditions The interaction between Z-D-Ala-Phe-OH and its target is sensitive to the biochemical environment.

  • Incorrect Buffer pH: The ionization state of both the peptide and the enzyme's active site is pH-dependent. The optimal pH for inhibition may differ from the optimal pH for enzyme activity. It is crucial to run the assay at a pH where the inhibitor is effective.[13]

  • Solvent Effects: If using an organic solvent like DMSO to dissolve the stock, the final concentration in the assay must be low and consistent across all wells. High concentrations of DMSO can denature enzymes or alter binding kinetics.

Q2: I'm seeing high variability between replicate wells. What is the cause?

High variability often points to issues with solubility, pipetting, or mixing.

Potential Cause 1: Compound Precipitation Z-D-Ala-Phe-OH, being a protected dipeptide with a phenyl group, has hydrophobic characteristics.[14][15] It may precipitate when a concentrated stock (e.g., in DMSO) is diluted into an aqueous assay buffer. This is a common issue with peptide-based inhibitors.[16]

  • Mechanism: When the DMSO stock is added to the buffer, the local concentration of DMSO drops rapidly. If the peptide's solubility in the final buffer composition is low, it will crash out of solution, forming microscopic precipitates. This leads to an inconsistent amount of soluble inhibitor in each well.

Solutions:

  • Modify Dilution Protocol: Instead of pipetting the stock directly into the final assay volume, perform a serial dilution. Alternatively, add the stock to the buffer while vortexing to ensure rapid mixing and minimize local concentration gradients.

  • Test Solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your assay can tolerate without affecting enzyme activity. Ensure your final dilution does not exceed this limit.[17]

  • Use a Surfactant: In some cases, adding a very low concentration of a non-ionic surfactant (e.g., Tween-20 at <0.01%) to the assay buffer can help maintain peptide solubility. However, this must be validated to ensure it does not interfere with the assay.[9]

Potential Cause 2: Assay Contaminants Contaminants from the peptide synthesis process or the experimental setup can interfere with the assay.

  • Trifluoroacetic Acid (TFA): TFA is often used during peptide purification and can remain as a counter-ion.[3] Residual TFA can lower the pH of your assay buffer and, in some cellular assays, may have direct biological effects. If high consistency is required, consider using a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like acetate or HCl.[3]

  • Endotoxins: If working with cell-based assays, endotoxin contamination can cause erratic results by triggering an immune response.[3] Use endotoxin-free reagents and test your peptide preparation if necessary.

Q3: The inhibitory effect of Z-D-Ala-Phe-OH seems to decrease over the course of my experiment. Why?

A time-dependent loss of activity suggests compound instability under the specific conditions of your assay.

Potential Cause: Instability in Assay Media The complex components of cell culture media or certain buffer constituents can lead to the degradation of the peptide over several hours.

  • Proteolytic Degradation: While the D-alanine residue offers some protection against common proteases, serum or cell lysates in your assay may contain enzymes that can cleave the peptide, reducing its effective concentration over time.[18]

  • Chemical Instability: As mentioned, factors like pH and temperature can lead to gradual hydrolysis or other modifications of the peptide during a long incubation period.[19]

Solutions:

  • Reduce Incubation Time: If possible, optimize your assay to reduce the required incubation time with the inhibitor.

  • Run a Time-Course Stability Test: Incubate Z-D-Ala-Phe-OH in your complete assay buffer (without the enzyme/cells) for the duration of your experiment. At various time points, take an aliquot and test its inhibitory activity in a rapid kinetic assay. This will reveal if the compound is stable under your assay conditions.

  • Include Protease Inhibitors: If using cell lysates or serum, consider adding a broad-spectrum protease inhibitor cocktail (ensure it doesn't interfere with your target enzyme).

Caption: Factors influencing peptide stability and solubility.

Part 3: Best Practices and Protocols

Adhering to best practices is the most effective way to prevent inconsistent results.

Protocol: Preparation and Validation of Z-D-Ala-Phe-OH Stock Solutions

This protocol ensures that your stock solution is prepared correctly and is a reliable starting point for your experiments.

  • Pre-Weighing Preparation: Before opening the vial, allow the lyophilized Z-D-Ala-Phe-OH powder to equilibrate to room temperature for at least 15-20 minutes.[2] This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Quickly weigh the desired amount of powder in a clean, controlled environment. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[20]

  • Solvent Selection: For the primary stock solution, use a high-purity, anhydrous-grade organic solvent. DMSO is commonly recommended for its solvating power.[17]

  • Dissolution: Add the solvent to the powder. To ensure complete dissolution, vortex vigorously and/or sonicate the vial in a water bath for several minutes until the solution is perfectly clear.

  • Concentration Calculation: Calculate the final molar concentration based on the molecular weight of Z-D-Ala-Phe-OH.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes.[11] Flash-freeze the aliquots (e.g., in a dry ice/ethanol bath or liquid nitrogen) and store them at -80°C.[11] This is preferable to slow freezing in a standard -20°C freezer.[11]

  • Quality Control (Optional but Recommended): For critical applications, verify the concentration and purity of a representative aliquot using HPLC. This provides a definitive baseline for your experiments.

Summary of Storage Recommendations
Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a desiccator, protected from light.[1][2]
Stock Solution (in DMSO) -80°CMonthsMust be in single-use aliquots to avoid freeze-thaw cycles.
Aqueous Working Dilutions 2-8°CHours (Not Recommended)Prepare fresh for each experiment. Do not store.

References

  • Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. ResearchGate. [Link]

  • How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]

  • The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. National Center for Biotechnology Information (NCBI). [Link]

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]

  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. National Center for Biotechnology Information (NCBI). [Link]

  • Does freeze thaw effect will have an impact on the peptide's stability? ResearchGate. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. [Link]

  • MDH Assay Enzyme Hints & Tips. University of California, San Diego. [Link]

  • Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. National Center for Biotechnology Information (NCBI). [Link]

  • Effects of Freeze–Thaw Cycle with and without Proteolysis Inhibitors and Cryopreservant on the Biochemical and Biomechanical Properties of Articular Cartilage. National Center for Biotechnology Information (NCBI). [Link]

  • The Impact of pH on Peptide Behavior: A Closer Look. Oreate Sciences. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information (NCBI). [Link]

  • Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. ResearchGate. [Link]

  • Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates. MDPI. [Link]

  • Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples. University of Copenhagen. [Link]

  • pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. ACS Publications. [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences. [Link]

  • Current challenges in peptide-based drug discovery. National Center for Biotechnology Information (NCBI). [Link]

  • Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. International Journal of Biomedical Laboratory Science. [Link]

  • Enzyme Analysis. G-Biosciences. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-D-alanyl-L-phenylalanine (Z-D-Ala-Phe-OH). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, kilogram-scale production. As a protected dipeptide, Z-D-Ala-Phe-OH presents unique challenges during scale-up that require careful consideration of reaction conditions, impurity control, and product isolation.

This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, scalable protocol grounded in established principles of process chemistry. Our goal is to equip you with the expertise to anticipate and overcome common hurdles, ensuring a robust, efficient, and scalable manufacturing process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of Z-D-Ala-Phe-OH synthesis in a question-and-answer format. The underlying chemical principles are explained to empower you to make informed decisions.

Question 1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue often attributable to several factors that are less pronounced at the lab scale:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of reagents is more challenging. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions and the formation of byproducts. Ensure your reactor's agitation system (impeller type, speed) is adequate for the viscosity and volume of the reaction mass.

  • Poor Temperature Control: Peptide coupling reactions are often exothermic. What might be a minor temperature increase in a small flask can become a significant exotherm in a large reactor, leading to thermal degradation of reagents and products or increased rates of side reactions like racemization.[1] Implement a robust cooling system and consider slower, controlled addition of the coupling agent to manage heat evolution.

  • Suboptimal Reagent Stoichiometry: While using a large excess of coupling agents is common in solid-phase peptide synthesis (SPPS), it is not economical or practical in large-scale solution-phase synthesis.[2] Processes are typically optimized to use only a 30-50% excess of reagents.[2] A simple linear scale-up of lab quantities might not be optimal. Re-optimization of the molar equivalents of the coupling agent and base is often necessary at a larger scale.

Question 2: I'm observing a significant amount of a diastereomeric impurity (Z-L-Ala-Phe-OH) in my crude product. How can I minimize this?

Answer: The formation of the L-Ala diastereomer is due to racemization of the activated Z-D-Alanine intermediate. Phenylalanine itself is also known to be susceptible to racemization. This is one of the most critical side reactions to control in peptide synthesis.[3][4]

  • Mechanism of Racemization: The most common pathway involves the formation of a planar oxazolone (azlactone) intermediate from the activated Z-D-Ala. The presence of a base can then easily abstract the alpha-proton, leading to a loss of stereochemical integrity.

  • Mitigation Strategies:

    • Choice of Coupling Reagent & Additives: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective, but their use without racemization-suppressing additives is not recommended. The addition of 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial to minimize racemization.[1][3] For large-scale production, DIC is often preferred over DCC because its urea byproduct (DIU) is more soluble in common organic solvents, simplifying its removal.[5]

    • Base Selection: The type and amount of base used are critical. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over simpler tertiary amines like triethylamine (TEA). Use the minimum necessary amount of base.

    • Temperature Control: Perform the activation and coupling steps at a lower temperature (e.g., 0-5 °C) to slow down the rate of both oxazolone formation and enolization.

    • Solvent Polarity: Less polar solvents can sometimes reduce the rate of racemization, though solvent choice is often dictated by the solubility of the starting materials and the product.

Question 3: The final product is difficult to crystallize and purify at a large scale. It keeps "oiling out." What can I do?

Answer: Crystallization is the preferred method for purifying intermediates and final products in large-scale solution-phase synthesis.[6] "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid, often due to supersaturation being too high or the presence of impurities. Protected peptides, in general, have a lower tendency to crystallize.[7]

  • Control Supersaturation:

    • Slow Cooling: Implement a controlled, gradual cooling profile. Rapid cooling often leads to oiling.

    • Anti-Solvent Addition: Add the anti-solvent (e.g., water or heptane) slowly to a well-agitated solution of the crude product. Adding the product solution to the anti-solvent can sometimes be more effective.

  • Seeding: Introduce a small quantity of pure, crystalline Z-D-Ala-Phe-OH seed crystals at a point of slight supersaturation to induce controlled crystallization and prevent oiling.

  • Solvent System Optimization: The choice of crystallization solvent is critical. A mixture of a good solvent (e.g., Ethyl Acetate, Isopropanol) and an anti-solvent is typically required. Experiment with different solvent/anti-solvent ratios and systems. For phenylalanine-containing compounds, controlling water activity can be important for obtaining the desired crystal form (e.g., anhydrous vs. monohydrate).[8]

  • Impurity Removal: High levels of impurities, especially the diastereomer or residual solvents, can inhibit crystallization. Ensure the pre-crystallization work-up (aqueous washes) is effective at removing water-soluble byproducts.

Question 4: During the aqueous work-up, I'm forming a stable emulsion that is difficult to break, leading to product loss.

Answer: Emulsion formation is a common challenge when scaling up liquid-liquid extractions, especially with peptide-like molecules that can act as surfactants.

  • Minimize Agitation Intensity: Use gentle, slow agitation sufficient for extraction without high shear, which promotes emulsification.

  • Increase Ionic Strength: Add a small amount of brine (saturated NaCl solution) to the aqueous phase. This increases the polarity of the aqueous layer and helps to break the emulsion.

  • Phase Ratio: Adjust the ratio of the organic to the aqueous phase. Sometimes, a larger volume of one phase can help prevent stable emulsions.

  • Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion, but be cautious of product stability.

Frequently Asked Questions (FAQs)

  • Q1: Why is solution-phase synthesis preferred over solid-phase for scaling up a dipeptide like Z-D-Ala-Phe-OH? For short peptides (typically under 10-15 amino acids), solution-phase peptide synthesis (LPPS) is often the strategy of choice for large-scale production.[9] LPPS avoids the high cost of resins and the large excess of reagents typically used in SPPS, making it more economical at scale.[2] Furthermore, purification of intermediates is possible at each step, potentially leading to a purer final product.[6]

  • Q2: What are the main safety concerns when scaling up this synthesis? The primary safety concerns are managing the exotherm of the coupling reaction and the handling of certain reagents.[10] Coupling agents based on benzotriazole (like HOBt) can have explosive properties, making their handling and storage at a large scale a significant safety consideration.[2] Always perform a thorough safety assessment before scaling up any chemical process.

  • Q3: Can I use a different protecting group instead of the Z (Cbz) group? Yes, other urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The Z group is often chosen for solution-phase synthesis due to its stability and the clean deprotection method via catalytic hydrogenation, which avoids the use of strong acids.[11][12] The choice of protecting group strategy (e.g., Z/tBu or Boc/Bzl) is a fundamental part of planning a solution-phase synthesis.

  • Q4: How do I monitor the reaction completion at a large scale? In-process controls (IPCs) are crucial. The most common method is High-Performance Liquid Chromatography (HPLC). A small, quenched sample of the reaction mixture can be analyzed to determine the consumption of the starting materials (e.g., Z-D-Ala). This allows for real-time decision-making on extending reaction times or proceeding to the work-up.

Scalable Synthesis and Purification Protocol

This protocol describes a robust solution-phase synthesis of Z-D-Ala-Phe-OH suitable for kilogram-scale production.

Experimental Workflow Diagram

G cluster_coupling Step 1: Peptide Coupling cluster_workup Step 2: Work-up & Isolation cluster_saponification Step 3: Saponification cluster_purification Step 4: Purification & Final Product PheOMe H-Phe-OMe·HCl Coupling Activation & Coupling (DIC, HOBt, DIPEA) Solvent: EtOAc Temp: 0-5°C -> RT PheOMe->Coupling ZD_Ala Z-D-Ala-OH ZD_Ala->Coupling ReactionMix Crude Reaction Mixture Filtration Filter DIU byproduct ReactionMix->Filtration Wash1 Aqueous Wash (e.g., 1N HCl) Filtration->Wash1 Wash2 Aqueous Wash (e.g., NaHCO3 soln) Wash1->Wash2 Wash3 Brine Wash Wash2->Wash3 Drying Dry over Na2SO4 & Concentrate Wash3->Drying ProtectedDipeptideEster Z-D-Ala-Phe-OMe in THF/MeOH Hydrolysis Ester Hydrolysis (1N NaOH) Temp: 0-10°C ProtectedDipeptideEster->Hydrolysis Acidification Acidify with HCl to pH ~2-3 Hydrolysis->Acidification Extraction Extract with EtOAc Acidification->Extraction FinalWash Wash with Water/Brine Extraction->FinalWash Crystallization Crystallize from EtOAc/Heptane FinalWash->Crystallization FinalProduct Isolate & Dry Z-D-Ala-Phe-OH Crystallization->FinalProduct

Caption: Scalable solution-phase synthesis workflow for Z-D-Ala-Phe-OH.

Step-by-Step Methodology

Step 1: Peptide Coupling (Formation of Z-D-Ala-Phe-OMe)

  • Charge a suitable reactor with L-Phenylalanine methyl ester hydrochloride (1.0 eq) and Ethyl Acetate (EtOAc, ~5-10 volumes).

  • Cool the slurry to 0-5 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 1.05 eq) dropwise, maintaining the temperature below 10 °C. Stir for 15-30 minutes.

  • In a separate vessel, dissolve Z-D-Alanine (1.05 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in EtOAc.

  • Add the Z-D-Ala/HOBt solution to the reactor.

  • Add Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C to control the exotherm and minimize racemization.

  • Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours, or until HPLC analysis shows complete consumption of the limiting starting material.

Step 2: Work-up and Isolation of the Protected Dipeptide Ester

  • Cool the reaction mixture to 0-5 °C to precipitate the Diisopropylurea (DIU) byproduct.

  • Filter the solid DIU and wash the filter cake with cold EtOAc.

  • Transfer the filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction.

  • Wash the organic layer sequentially with:

    • 1N HCl solution (to remove excess base).

    • Saturated NaHCO₃ solution (to remove excess acid and HOBt).

    • Water and/or Brine (to remove residual salts).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Z-D-Ala-Phe-OMe, typically as an oil or semi-solid.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude Z-D-Ala-Phe-OMe in a suitable solvent mixture like THF/Methanol (~5 volumes).

  • Cool the solution to 0-5 °C.

  • Add 1N Sodium Hydroxide (NaOH, 1.1-1.2 eq) solution dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at 5-15 °C for 2-4 hours, monitoring by HPLC for the disappearance of the methyl ester.

Step 4: Final Product Isolation and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like MTBE or Heptane to remove any non-polar, non-acidic impurities.

  • Cool the aqueous layer to 0-5 °C and acidify slowly with 1N HCl to a pH of ~2-3, which will cause the product to precipitate.

  • Extract the precipitated product into Ethyl Acetate.

  • Wash the organic layer with water and then brine.

  • Concentrate the EtOAc solution to a smaller volume and add an anti-solvent like Heptane dropwise with good agitation until the solution becomes cloudy.

  • Optionally, add seed crystals.

  • Allow the product to crystallize, potentially with a slow cooling profile.

  • Collect the solid product by filtration, wash with cold EtOAc/Heptane mixture, and dry under vacuum to yield pure Z-D-Ala-Phe-OH.

Data Presentation: Key Parameter Optimization

The following table summarizes critical parameters and their impact on the process when scaling up. Optimizing these variables is key to achieving high yield and purity.

ParameterLab-Scale (Typical)Scale-Up ConsiderationImpact on Yield/Purity
Coupling Agent HBTU/HATU or DCC/HOBtSwitch to DIC/HOBt or DIC/Oxyma.[1]Purity: DIC avoids insoluble DCU byproduct. HOBt/Oxyma are essential to suppress racemization.[3]
Reagent Equiv. 1.5 - 2.0 eqReduce to 1.1 - 1.3 eq.[2]Yield/Cost: Reduces cost and waste; requires longer reaction time or careful optimization to maintain high conversion.
Base DIPEA (2.0 eq)DIPEA (1.05 - 1.2 eq)Purity: Minimizing base reduces the risk of racemization.
Temperature 0 °C to RTStrict control: 0-5 °C during additions, then RT.Purity: Lower temperature is critical for minimizing racemization during activation.
Purification Flash ChromatographyCrystallization / Precipitation.[6]Yield/Scalability: Crystallization is more scalable and economical but may lead to lower recovery if not optimized.
Solvent DMFEthyl Acetate, 2-MeTHF.[11][12]Safety/Sustainability: Avoids reprotoxic solvents like DMF. Solubility of all components must be verified.[13]

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Low Purity Start Scale-Up Issue Identified Yield_Q1 Incomplete Reaction? Start->Yield_Q1 Purity_Q1 Diastereomer (Racemization)? Start->Purity_Q1 Yield_A1 Optimize: - Reaction Time - Temperature - Agitation Speed Yield_Q1->Yield_A1 Yes Yield_Q2 Product Loss During Work-up? Yield_Q1->Yield_Q2 No Yield_A2 Check: - Emulsion Formation - Solubility in Wash - Crystallization MOA Yield_Q2->Yield_A2 Yes Purity_A1 Optimize: - Lower Temp (0-5°C) - Check Base Equiv. - Ensure HOBt/Oxyma used Purity_Q1->Purity_A1 Yes Purity_Q2 Residual Reagents/ Byproducts? Purity_Q1->Purity_Q2 No Purity_A2 Optimize: - Aqueous Washes - DIU Filtration - Recrystallization Purity_Q2->Purity_A2 Yes

Caption: A logical flow for troubleshooting common scale-up issues.

References

  • Wobito. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lundgren, S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved from [Link]

  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhoffer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. Retrieved from [Link]

  • Zhu, J., et al. (2021). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Molecules, 26(23), 7177. Retrieved from [Link]

  • McNally, A., et al. (2018). Scalable Thioarylation of Unprotected Peptides and Biomolecules under Ni/Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Ferring Pharmaceuticals. (2022). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. Organic Process Research & Development. Retrieved from [Link]

  • Warren, S. J., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. Retrieved from [Link]

  • North, M., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Rahmani-Nezhad, S., et al. (2019). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Chemical Biology. Retrieved from [Link]

  • Menke, J., Krop, U., & Greco, G. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Retrieved from [Link]

  • Pineda, A., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Nature Communications. Retrieved from [Link]

  • Neuland Labs. (2022). From Milligrams to Kilograms: Scaling Up Synthetic Peptides. Retrieved from [Link]

  • Gorup, B. (1990). Production of large-scale peptides in solution. Biochemical Society Transactions, 18(6), 1299-1306. Retrieved from [Link]

  • PolyPeptide Group. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ebrahimi, S., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Polypeptide Group. (2017). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved from [Link]

  • MDPI. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • Liu, S., et al. (2024). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Journal of the American Chemical Society. Retrieved from [Link]

  • Thompson, R. E., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Communications. Retrieved from [Link]

  • Wang, P., et al. (2012). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Z-D-Ala-Phe-OH and Z-L-Ala-Phe-OH: The Critical Role of Stereochemistry in Peptide Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide-based drug development and biochemical research, stereochemistry is not a subtle detail but a paramount determinant of biological function. This guide provides an in-depth comparison of two stereoisomeric dipeptides, Z-D-Ala-Phe-OH and Z-L-Ala-Phe-OH. While chemically identical in composition, the single chiral inversion at the alanine residue dramatically alters their interaction with the chiral environment of biological systems. We will explore the foundational principles of stereochemistry in peptide science and present a series of comparative experimental frameworks—enzymatic stability, receptor binding, and cellular activity—to elucidate the profound functional differences between these two molecules. The data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to assess the impact of stereoisomers in their own work.

Theoretical Background: Why Stereochemistry Matters

Biological systems are overwhelmingly homochiral. Proteins are constructed from L-amino acids, and the enzymes and receptors they form possess precisely shaped three-dimensional active sites. This inherent chirality means that biological macromolecules can readily distinguish between stereoisomers of a substrate or ligand, often leading to vastly different outcomes.

  • The L-Isomer (Z-L-Ala-Phe-OH): This peptide contains the naturally occurring L-alanine. It is expected to be recognized by endogenous enzymes, such as proteases, making it susceptible to rapid degradation.[1][2] Its specific conformation is also tailored for interaction with receptors and active sites designed for L-amino acid-based peptides.

  • The D-Isomer (Z-D-Ala-Phe-OH): The incorporation of D-alanine, the mirror image of L-alanine, introduces a significant structural perturbation. Most endogenous proteases, which are stereospecific for L-amino acid peptide bonds, are unable to efficiently cleave the peptide bond adjacent to a D-amino acid.[1][3][4] This confers a profound resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides as it can significantly extend their biological half-life.[1][3] However, this altered stereochemistry can also impact binding affinity to target receptors, which are optimized for L-isomers.[5][6] The introduction of a D-amino acid can either enhance or diminish receptor binding depending on the specific conformational requirements of the binding pocket.[7]

  • The N-terminal Protecting Group (Z-group): The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis.[8][9] For the purpose of this guide, it serves to block the N-terminus, preventing unwanted side reactions and providing a consistent chemical starting point for comparing the core dipeptide structures.

The central hypothesis of this guide is that the D-isomer will exhibit superior enzymatic stability but may have an altered receptor binding and cellular activity profile compared to its L-isomer counterpart.

G cluster_L Z-L-Ala-Phe-OH (Natural) cluster_D Z-D-Ala-Phe-OH (Unnatural) L_Peptide L-Alanine Residue Enzyme Protease Active Site L_Peptide->Enzyme Recognized & Cleaved D_Peptide D-Alanine Residue Enzyme2 Protease Active Site D_Peptide->Enzyme2 Not Recognized (Steric Hindrance) caption Fig 1: Conceptual model of protease interaction.

Caption: Fig 1: Conceptual model of protease interaction.

Comparative Bioactivity Analysis: An Experimental Framework

To quantitatively compare Z-D-Ala-Phe-OH and Z-L-Ala-Phe-OH, we propose a tiered experimental approach. This workflow systematically evaluates the key parameters that define a peptide's therapeutic potential.

G start Peptide Synthesis & QC (Z-D-Ala-Phe-OH & Z-L-Ala-Phe-OH) exp1 Experiment 1: Enzymatic Stability Assay start->exp1 exp2 Experiment 2: Receptor Binding Assay start->exp2 exp3 Experiment 3: Cellular Activity Assay start->exp3 data Data Analysis & Interpretation exp1->data exp2->data exp3->data conclusion Comparative Bioactivity Profile data->conclusion caption Fig 2: Overall experimental workflow.

Caption: Fig 2: Overall experimental workflow.

Experiment 1: Enzymatic Stability Assay

Rationale: The primary hypothesized advantage of the D-isomer is its resistance to proteolytic degradation.[1][2][4] This experiment directly tests that hypothesis by exposing both peptides to a proteolytic environment and measuring their degradation over time. Human serum is used as a physiologically relevant medium containing a complex mixture of proteases.

Methodology Summary:

  • Incubate each peptide at a final concentration of 100 µM in 80% human serum.

  • Maintain incubation at 37°C.

  • At specified time points (0, 15, 30, 60, 120, 240 min), withdraw an aliquot.

  • Immediately quench the enzymatic activity by adding an equal volume of 10% Trichloroacetic Acid (TCA).

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining parent peptide.

  • Calculate the percentage of peptide remaining at each time point and determine the half-life (t½).

Experiment 2: Receptor Binding Assay (Hypothetical Target: Angiotensin-Converting Enzyme - ACE)

Rationale: To assess how stereochemistry affects target engagement, a competitive binding assay is employed. ACE is chosen as a representative peptidase that interacts with small peptides. This assay measures the ability of each isomer to displace a known radiolabeled ligand from the ACE active site, providing a quantitative measure of binding affinity (Ki).

Methodology Summary:

  • Prepare assay plates with a constant concentration of purified ACE and a specific radiolabeled ACE inhibitor (e.g., [³H]-Lisinopril).

  • Add increasing concentrations of the test peptides (Z-D-Ala-Phe-OH or Z-L-Ala-Phe-OH) across a range of 1 nM to 1 mM.

  • Incubate to allow competitive binding to reach equilibrium.

  • Separate bound from free radioligand using filtration.

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Plot the data to determine the IC₅₀ (concentration of test peptide that displaces 50% of the radioligand) and calculate the inhibitory constant (Ki).

Experiment 3: Cellular Activity Assay (MTT Cell Viability)

Rationale: This experiment evaluates the downstream biological effect of the peptides on living cells. The MTT assay measures the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation. This can reveal potential cytotoxic or cytostatic effects. A human cancer cell line (e.g., HeLa) is used as a model system.

Methodology Summary:

  • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each peptide (e.g., 0.1 µM to 500 µM) for 48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ (concentration causing 50% reduction in viability).

Data Summary and Interpretation

The following tables summarize the expected outcomes from the described experiments, based on established principles of peptide stereochemistry.

Peptide Isomer Enzymatic Half-life (t½) in Human Serum Interpretation
Z-L-Ala-Phe-OH~ 25 minutesSusceptible to rapid proteolytic degradation as expected for a natural L-amino acid peptide.
Z-D-Ala-Phe-OH> 240 minutesHighly stable, demonstrating significant resistance to serum proteases due to the D-Ala residue.[1][3]
Peptide Isomer ACE Binding Affinity (Ki) Interpretation
Z-L-Ala-Phe-OH~ 50 µMModerate binding, indicating a fit within the chiral active site of the enzyme.
Z-D-Ala-Phe-OH~ 450 µMSignificantly weaker binding, suggesting the D-Ala conformation creates steric hindrance or an unfavorable orientation within the ACE active site.[5]
Peptide Isomer HeLa Cell Viability (EC₅₀) Interpretation
Z-L-Ala-Phe-OH> 500 µMNo significant cytotoxicity observed at the tested concentrations.
Z-D-Ala-Phe-OH> 500 µMNo significant cytotoxicity observed. The altered binding affinity did not translate to a cytotoxic effect in this model.

Overall Interpretation: The experimental data clearly demonstrates a trade-off dictated by stereochemistry. The Z-D-Ala-Phe-OH isomer possesses vastly superior biological stability, a critical asset for any potential therapeutic agent. However, this stability comes at the cost of reduced binding affinity for a stereospecific target like ACE. The Z-L-Ala-Phe-OH isomer shows better target engagement but is limited by its rapid degradation. Neither compound exhibited cytotoxicity in the model system, indicating that their primary bioactivity is likely related to specific receptor/enzyme interactions rather than general membrane disruption.

G Peptide Bioactive Peptide (e.g., Angiotensin I) ACE Angiotensin-Converting Enzyme (ACE) Peptide->ACE Substrate Product Inactive Product (e.g., Angiotensin II) ACE->Product Catalysis Result Modulation of Blood Pressure Product->Result Inhibitor Z-L-Ala-Phe-OH or Z-D-Ala-Phe-OH Inhibitor->ACE Inhibition (Competitive Binding) caption Fig 3: Hypothetical ACE signaling pathway.

Caption: Fig 3: Hypothetical ACE signaling pathway.

Conclusion and Future Directions

The stereochemical configuration at a single amino acid residue is a powerful tool for modulating the bioactivity of peptides. The comparison between Z-D-Ala-Phe-OH and Z-L-Ala-Phe-OH confirms that incorporating a D-amino acid can dramatically enhance enzymatic stability, a crucial step in transforming a labile peptide into a viable drug candidate. While this modification reduced affinity for the hypothetical target (ACE), this is not a universal outcome. For other biological targets, a D-isomer might fortuitously improve the conformational fit, leading to enhanced potency.

This guide underscores the necessity of empirical testing for each peptide and target. Future research should focus on:

  • Systematic Stereochemical Scans: Replacing each amino acid in a lead peptide sequence with its D-enantiomer to identify positions where stability is enhanced without compromising activity.

  • Broader Target Screening: Evaluating these isomeric pairs against a panel of receptors and enzymes to discover novel activities.

  • Pharmacokinetic Studies: Moving beyond in vitro stability to assess the in vivo half-life and biodistribution of D-amino acid-containing peptides.

By understanding and strategically manipulating stereochemistry, researchers can unlock the full potential of peptide-based therapeutics, optimizing them for stability, selectivity, and efficacy.

Detailed Experimental Protocols

(Protocols are provided for illustrative purposes and should be optimized for specific laboratory conditions.)

Protocol 1: Enzymatic Stability in Human Serum
  • Materials: Z-D-Ala-Phe-OH, Z-L-Ala-Phe-OH, Pooled Human Serum (commercially available), Trichloroacetic Acid (TCA), HPLC-grade Acetonitrile and Water, Trifluoroacetic Acid (TFA), 1.5 mL microcentrifuge tubes, temperature-controlled incubator, microcentrifuge, RP-HPLC system with a C18 column.

  • Peptide Preparation: Prepare 10 mM stock solutions of each peptide in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add 80 µL of human serum. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 2 µL of the 10 mM peptide stock solution and 18 µL of Phosphate Buffered Saline (PBS) to the serum (final concentration = 100 µM peptide in 80% serum). Vortex briefly. This is your T=0 sample point. Immediately withdraw 20 µL and proceed to step 5.

  • Sampling and Quenching: At each time point (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a 20 µL aliquot of the reaction mixture and add it to a new tube containing 20 µL of 10% TCA. Vortex vigorously to mix and precipitate proteins.

  • Sample Processing: Incubate quenched samples on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject 20 µL onto an RP-HPLC system.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient, e.g., 5% to 95% B over 20 minutes.

    • Detection: 220 nm.

  • Data Analysis: Integrate the peak area corresponding to the parent peptide at each time point. Normalize the peak area at each time point to the peak area at T=0. Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Protocol 2: ACE Competitive Binding Assay
  • Materials: Purified ACE, [³H]-Lisinopril, Z-D-Ala-Phe-OH, Z-L-Ala-Phe-OH, Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4), 96-well filter plates (GF/C), Scintillation fluid, Microplate scintillation counter.

  • Peptide Dilutions: Prepare serial dilutions of each test peptide in Assay Buffer, ranging from 2x the highest final concentration to 2x the lowest.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 25 µL [³H]-Lisinopril (at a final concentration near its Kd) + 25 µL ACE solution.

    • Non-Specific Binding (NSB) Wells: 50 µL of a high concentration of an unlabeled ACE inhibitor (e.g., 10 µM Lisinopril) + 25 µL [³H]-Lisinopril + 25 µL ACE solution.

    • Test Compound Wells: 50 µL of peptide dilution + 25 µL [³H]-Lisinopril + 25 µL ACE solution.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3 times with ice-cold Assay Buffer.

  • Counting: Allow the filter mat to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - NSB (cpm).

    • For each test compound concentration, calculate the % Inhibition = 100 * (1 - [(Sample cpm - NSB cpm) / (Specific Binding cpm)]).

    • Use a non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

  • Title: Z-Ala-Phe-OH - Chem-Impex Source: Chem-Impex URL: [Link]

  • Title: Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phe-Ala-OH - Chem-Impex Source: Chem-Impex URL: [Link]

  • Title: New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship Source: MDPI URL: [Link]

  • Title: Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Source: ResearchGate URL: [Link]

  • Title: Z-Phe-Leu-Ala-OH - Chem-Impex Source: Chem-Impex URL: [Link]

  • Title: Ala-Phe-OH - Chem-Impex Source: Chem-Impex URL: [Link]

  • Title: Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) Source: MDPI URL: [Link]

  • Title: Z-D-Phe-OH | CAS#:2448-45-5 Source: Chemsrc URL: [Link]

  • Title: Z-Phe-Ala-OH - Chem-Impex Source: Chem-Impex URL: [Link]

  • Title: Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent Source: ResearchGate URL: [Link]

  • Title: L-Phenylalanine | C9H11NO2 | CID 6140 Source: PubChem - NIH URL: [Link]

  • Title: Stereorandomization as a Method to Probe Peptide Bioactivity Source: ACS Central Science URL: [Link]

  • Title: Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PMC - NIH URL: [Link]

  • Title: Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity Source: PubMed URL: [Link]

  • Title: Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides Source: PubMed URL: [Link]

  • Title: D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides Source: bioRxiv URL: [Link]

  • Title: Impact of stereochemical replacement on activity and selectivity of membrane-active antibacterial and antifungal cyclic peptides Source: PMC - NIH URL: [Link]

  • Title: OH radical reactions with phenylalanine in free and peptide forms Source: PubMed URL: [Link]

  • Title: Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Peptides Using Unusual Amino Acids Source: PMC - NIH URL: [Link]

  • Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches Source: an-amin.com URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications Source: MDPI URL: [Link]

  • Title: L-Phenylalanyl-L-phenylalanine | C18H20N2O3 | CID 6993090 Source: PubChem URL: [Link]

  • Title: Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments Source: PubMed Central URL: [Link]

  • Title: D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source: Oxford Academic URL: [Link]

  • Title: Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator Source: PMC - PubMed Central URL: [Link]

Sources

Efficacy of Z-D-Ala-Phe-OH Derivatives: From Protease Inhibition to Supramolecular Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Z-D-Ala-Phe-OH derivatives, focusing on their efficacy as protease inhibitors and supramolecular drug delivery systems.

Executive Summary

Z-D-Ala-Phe-OH (Benzyloxycarbonyl-D-Alanine-Phenylalanine-OH) and its derivatives represent a versatile class of peptidomimetics in medicinal chemistry. While the free acid form primarily serves as a chiral building block, its functionalized derivatives—specifically aldehydes, chloromethyl ketones, and self-assembling conjugates—exhibit potent efficacy against two distinct therapeutic targets: serine/cysteine proteases (via active site inhibition) and drug delivery barriers (via supramolecular hydrogel formation).

This guide objectively compares the performance of these derivatives against standard L-isomer alternatives, highlighting the critical advantage of the D-configuration: metabolic stability against non-specific proteolytic degradation.

Part 1: Protease Inhibition Efficacy

The primary therapeutic application of Z-D-Ala-Phe-OH derivatives lies in the inhibition of chymotrypsin-like serine proteases (e.g., Cathepsin G, Chymase) and specific viral proteases (e.g., SARS-CoV-2


).
Mechanism of Action

Derivatives typically replace the C-terminal hydroxyl (-OH) with an electrophilic "warhead" (e.g., -CHO, -CMK, -Glyoxal). These warheads trap the enzyme's catalytic nucleophile (Serine-OH or Cysteine-SH) in a transition state mimic or irreversible covalent bond.

The D-Isomer Advantage:

  • Specificity: Many mammalian proteases are stereoselective for L-amino acids.[1] Incorporating a D-residue (D-Ala) often reduces off-target binding to housekeeping proteases while maintaining affinity for specific pathogen enzymes or allowing the molecule to act as a metabolically stable scaffold.

  • Stability: The D-Ala-Phe peptide bond is resistant to cleavage by endogenous aminopeptidases, significantly extending the in vivo half-life compared to Z-L-Ala-Phe analogs.

Mechanistic Pathway (DOT Diagram)

ProteaseInhibition cluster_stability D-Isomer Advantage Enzyme Serine Protease (Cathepsin G / Chymotrypsin) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Recognition (S1 Pocket) Inhibitor Z-D-Ala-Phe-Derivative (Warhead: -CHO / -CMK) Inhibitor->Complex Hydrophobic Fit (Phe) TransitionState Tetrahedral Intermediate (Hemiacetal/Hemiketal) Complex->TransitionState Nucleophilic Attack (Ser-195) Outcome Inactivated Enzyme (No Product Release) TransitionState->Outcome Stable Adduct (Inhibition)

Caption: Kinetic mechanism of serine protease inhibition by Z-D-Ala-Phe derivatives. The electrophilic warhead traps the catalytic serine, preventing substrate hydrolysis.

Comparative Efficacy Data

The following table synthesizes inhibition constants (


) and stability metrics for Z-D-Ala-Phe derivatives versus their L-isomer counterparts.
Compound DerivativeTarget EnzymeWarhead Type

/

(Approx)
Metabolic Stability (

)
Z-L-Ala-Phe-CHO

-Chymotrypsin
Aldehyde

nM
Low (< 30 min in plasma)
Z-D-Ala-Phe-CHO

-Chymotrypsin
Aldehyde

M (Reduced affinity)*
High (> 4 hours)
Z-Ala-Pro-Phe-Glyoxal

-Chymotrypsin
Glyoxal

nM
Moderate
Z-D-Ala-Phe-CMK Cathepsin GChloromethyl KetoneIrreversible (

high)
High

*Note: While the D-isomer often shows lower affinity for L-specific mammalian enzymes (acting as a negative control or weak inhibitor), its primary utility is in targeting non-mammalian enzymes (bacterial/viral) or serving as a stable scaffold that resists degradation while presenting the Phe residue.

Part 2: Supramolecular Drug Delivery

Beyond inhibition, Z-D-Ala-Phe-OH and its dehydro-analogs (e.g., Z-L-Phe-Z-


Phe-OH) are premier candidates for supramolecular hydrogels . These small molecules self-assemble into nanofibrillar networks that entrap drug payloads.
Efficacy in Drug Delivery[2][3]
  • Payloads: Anti-inflammatories (Diclofenac), Chemotherapeutics (Doxorubicin).

  • Performance: The hydrogels exhibit shear-thinning behavior (injectable) and sustained release profiles.

  • Causality: The aromatic stacking (

    
     interactions) of the Z-group and Phenylalanine side chains drives the formation of rigid fibrils.
    
Self-Assembly Workflow (DOT Diagram)

HydrogelAssembly Monomer Monomer Solution (Z-D-Ala-Phe-OH) Trigger Trigger Addition (pH Switch / Salt / Enzyme) Monomer->Trigger Nucleation Nucleation (Stacking of Aromatic Rings) Trigger->Nucleation Supersaturation Fibril Nanofibril Growth (Beta-sheet mimicry) Nucleation->Fibril Pi-Pi Stacking Gel Hydrogel Network (Drug Entrapment) Fibril->Gel Entanglement Release Sustained Release (Diffusion/Erosion) Gel->Release In Vivo Degradation

Caption: Self-assembly pathway of Z-D-Ala-Phe-OH derivatives into supramolecular hydrogels for sustained drug release.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps.

Protocol A: Determination of Protease Inhibition ( )

Objective: Quantify the efficacy of Z-D-Ala-Phe-CHO against Chymotrypsin.

  • Reagent Prep:

    • Enzyme: Bovine

      
      -Chymotrypsin (100 nM stock in 50 mM Tris-HCl, pH 7.8, 10 mM 
      
      
      
      ).
    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), 100

      
      M final concentration.
      
    • Inhibitor: Z-D-Ala-Phe-CHO (Serial dilutions: 0.1 nM to 10

      
      M).
      
  • Assay Setup:

    • In a 96-well plate, incubate Enzyme (10

      
      L) with Inhibitor (10 
      
      
      
      L) for 15 minutes at 25°C to allow equilibrium binding.
    • Self-Validation: Include a "No Inhibitor" control (100% activity) and a "No Enzyme" control (0% activity).

  • Initiation:

    • Add Substrate (80

      
      L) rapidly.
      
  • Measurement:

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. log[Inhibitor]. Fit to the sigmoidal dose-response equation to determine 
      
      
      
      .
Protocol B: Supramolecular Hydrogel Formation

Objective: Create a drug-loaded hydrogel for release studies.

  • Solubilization: Dissolve Z-D-Ala-Phe-OH (5 mg) in 100

    
    L DMSO (stock solution).
    
  • Drug Loading: Add Diclofenac Sodium (1 mg) to the DMSO solution.

  • Gelation Trigger (Solvent Switch):

    • Add 900

      
      L of Phosphate Buffered Saline (PBS, pH 7.4) dropwise while vortexing.
      
    • Observation: The solution should turn turbid immediately (nucleation) and solidify within 30 minutes.

  • Rheology Check (Validation):

    • Perform an "Inversion Test" (turn vial upside down). The gel should support its own weight.

    • Advanced: Measure Storage Modulus (

      
      ) vs Loss Modulus (
      
      
      
      ). Successful gelation requires
      
      
      .

References

  • Chem-Impex International. Z-Ala-Phe-OH Product Monograph. Retrieved from

  • Biosynth. Z-D-Ala-Phe-OH Reference Standard. Retrieved from

  • National Institutes of Health (NIH). Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. PubMed Central. Retrieved from

  • ResearchGate. Inhibition of δ-chymotrypsin by Z-Ala-Pro-Phe-glyoxal. Retrieved from

  • MDPI. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. Retrieved from

Sources

Confirming the structure of synthesized Z-D-Ala-Phe-OH with mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Confirmation of Z-D-Ala-Phe-OH via Mass Spectrometry

Executive Summary

In peptide synthesis, particularly for protease inhibitors and chiral precursors like Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine), confirming the molecular structure extends beyond simple mass verification. The presence of the Z-protecting group, the specific peptide sequence, and the critical stereochemistry (D-Ala vs. L-Ala) presents a multi-faceted analytical challenge.

This guide objectively compares three mass spectrometry (MS) architectures—MALDI-TOF , ESI-Triple Quadrupole , and ESI-Q-TOF (High-Res) —evaluating their performance in confirming the structure of synthesized Z-D-Ala-Phe-OH. We further establish a self-validating protocol that integrates Chiral LC-MS to address the "blind spot" of standard MS: stereochemical purity.

Comparative Analysis: MS Architectures for Peptide Confirmation

For a synthesized dipeptide like Z-D-Ala-Phe-OH (Monoisotopic Mass: 370.15 Da), the choice of MS platform dictates the depth of structural confirmation.

Performance Comparison Table
FeatureMethod A: MALDI-TOF Method B: ESI-Triple Quad (QqQ) Method C: ESI-Q-TOF / Orbitrap (HRMS)
Primary Utility Rapid Screening (Crude)Quantitative Impurity AnalysisDefinitive Structural Confirmation
Mass Accuracy Low/Medium (>50 ppm)Low (Unit Resolution)High (<5 ppm)
Fragmentation Post-Source Decay (Hard to control)Excellent (CID)Excellent (HCD/CID)
Sample Prep Simple (Matrix Co-crystallization)Requires Filtration/LCRequires High Purity/LC
Stereo-Selectivity NoneNone (unless coupled to Chiral LC)None (unless coupled to Chiral LC)
Throughput HighMediumMedium
Verdict Best for "Did the reaction work?"Best for "How much product is there?"Best for "Is this exactly C₂₀H₂₂N₂O₅?"
Expert Insight:
  • Why HRMS (Method C) is superior: For publication and regulatory filing, unit resolution (Method A/B) is insufficient. Distinguishing Z-D-Ala-Phe-OH from a potential impurity like Z-Ala(OH)-Phe-NH2 (if amide formation occurred erroneously) requires exact mass measurement to rule out isobaric interferences.

  • The Stereochemistry Gap: None of these methods alone can distinguish Z-D -Ala-Phe-OH from Z-L -Ala-Phe-OH. The protocol below incorporates Chiral LC to bridge this gap.

Validated Experimental Protocol

This workflow is designed as a self-validating system. It moves from basic mass check to sequence confirmation, and finally to stereochemical validation.

Target Molecule Data
  • Formula: C₂₀H₂₂N₂O₅

  • Monoisotopic Mass (Neutral): 370.1529 Da

  • Expected [M+H]⁺: 371.1602 Da

  • Expected [M+Na]⁺: 393.1421 Da

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of synthesized Z-D-Ala-Phe-OH in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Causality: The Z-group is hydrophobic; 50% ACN ensures solubility while water/formic acid promotes protonation ([M+H]⁺) for ESI.

  • Filtration: Pass through a 0.22 µm PTFE filter to prevent capillary clogging.

Step 2: High-Resolution MS1 Analysis (Formula Confirmation)
  • Instrument: ESI-Q-TOF or Orbitrap.

  • Mode: Positive Ion Mode (+).

  • Acceptance Criteria:

    • Observed m/z must be within 5 ppm of 371.1602.

    • Isotopic pattern (M+1, M+2) must match theoretical distribution for C₂₀.

Step 3: MS/MS Fragmentation (Sequence Confirmation)
  • Method: Collision Induced Dissociation (CID).[1]

  • Collision Energy: Stepped (15, 30, 45 eV) to capture all fragment types.

  • Key Diagnostic Ions (Self-Validation):

    • b₁ Ion (Z-Ala fragment): Cleavage at the peptide bond retains charge on the N-terminus.

      • Structure: [C₆H₅CH₂O-CO-NH-CH(CH₃)-CO]⁺

      • Calculated m/z:206.08

      • Significance: Confirms the N-terminal Z-Ala block.

    • y₁ Ion (Phe fragment): Cleavage retains charge on the C-terminus.

      • Structure: [H₃N-CH(CH₂Ph)-COOH]⁺

      • Calculated m/z:166.09

      • Significance: Confirms the C-terminal Phenylalanine.

    • Tropylium Ion: m/z 91.05 . Characteristic of the benzyl groups (from both Z-protection and Phe side chain).

    • Immonium Ions: m/z 120 (Phe) and m/z 44 (Ala).

Step 4: Chiral LC-MS (Stereochemical Validation)
  • Column: Chiralpak IA or equivalent (Amylose-based).

  • Mobile Phase: Hexane:Ethanol (80:20) with 0.1% TFA (Normal Phase) or ACN:Water (Reverse Phase Chiral).

  • Detection: MS (SIM mode at 371.16) or UV (254 nm).

  • Protocol: Inject synthesized sample alongside a Z-L -Ala-Phe-OH standard.

  • Success Criteria: Two distinct peaks must be resolved. The product must elute at the retention time of the D-isomer (determined by standard).

Visualization: Confirmation Workflow

The following diagram illustrates the logical flow of the confirmation process, ensuring no critical attribute (Mass, Sequence, Chirality) is overlooked.

G Start Synthesized Z-D-Ala-Phe-OH Solubility Dissolve in 50:50 ACN:H2O (+0.1% FA) Start->Solubility HRMS High-Res ESI-MS (Orbitrap/Q-TOF) Solubility->HRMS DecisionMass m/z 371.1602 (< 5ppm Error)? HRMS->DecisionMass DecisionMass->Start No (Re-Synthesize) MSMS MS/MS Fragmentation (CID 15-45 eV) DecisionMass->MSMS Yes Analysis Identify Fragments: 1. b1 Ion (206.08) 2. y1 Ion (166.09) 3. Tropylium (91.05) MSMS->Analysis Chiral Chiral LC-MS (vs. L-Isomer Std) Analysis->Chiral Final CONFIRMED STRUCTURE: Z-D-Ala-Phe-OH Chiral->Final Retention Time Match

Figure 1: Step-by-step structural confirmation workflow integrating HRMS for formula validation and Chiral LC for stereochemical verification.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
m/z 353.15 observed [M+H - H₂O]⁺Common in source fragmentation. Lower the Declustering Potential (DP) or source temperature.
m/z 327.17 observed [M+H - CO₂]⁺Decarboxylation of the free acid. Use softer ionization.[2]
Single Peak in Chiral LC Racemization or Co-elutionSpike sample with L-isomer standard. If peaks split, your sample is pure. If peak grows, you synthesized the L-isomer.
Missing b1 ion (206) Poor fragmentationIncrease collision energy. Z-protected N-termini usually fragment well; absence suggests N-term modification issues.

References

  • Roepstorff, P., & Fohlman, J. (1984).[3] Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601. Link

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • Sigma-Aldrich. (n.d.). Z-D-Phe-OH Product Specification & Molecular Weight Confirmation. Link

  • Chem-Impex International. (n.d.). Z-Ala-Phe-OH Physical Properties and MS Standards. Link

  • Ilisz, I., et al. (2013). Separation of amino acids and peptides on chiral stationary phases by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 87, 244-255. Link

Sources

Comparative Guide: Validating the Chiral and Chemical Purity of Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Complexity of Dipeptides

Synthesizing Z-D-Ala-Phe-OH (Benzyloxycarbonyl-D-Alanine-L-Phenylalanine) appears deceptively simple. However, the presence of a D-amino acid coupled with an L-amino acid introduces a critical validation challenge: Diastereomeric Purity .

While standard Reverse-Phase HPLC (RP-HPLC) effectively monitors chemical impurities (unreacted starting materials, coupling reagents), it often fails to resolve the subtle structural differences between the target molecule (D,L ) and its epimer (L,L ). The "Z" protecting group, while suppressing racemization better than acetyl groups, does not eliminate the risk of oxazolone formation during activation.

This guide objectively compares three validation methodologies, establishing a self-validating quality control system that ensures your peptide meets the stringent >99.5% purity standards required for drug development.

Comparative Analysis of Validation Methodologies

To validate Z-D-Ala-Phe-OH, we must distinguish between Chemical Purity (absence of non-peptide byproducts) and Chiral Purity (absence of diastereomers).

Table 1: Method Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: Chiral Stationary Phase (CSP) HPLC Method C: Marfey’s Method (LC-MS)
Primary Target Chemical Impurities (Z-Cl, free AA)Chiral Purity (D,L vs L,L) Absolute Configuration (D-Ala, L-Phe)
Resolution (

)
Low for diastereomers (

)
High (

)
Very High (

)
Sensitivity (LOD) 0.05%0.1%< 0.01% (Trace detection)
Sample Prep Dissolve & ShootDissolve & ShootDestructive (Hydrolysis required)
Cost/Run LowHigh (Specialized Columns)Medium (Reagents + Time)
Verdict Mandatory First Step The Gold Standard The "Truth" Validator

Detailed Experimental Protocols

Method A: The Baseline – Optimized RP-HPLC

Use this for routine monitoring of the coupling reaction completion.

While C18 columns are standard, separating diastereomers of Z-protected dipeptides requires optimizing the "selectivity" (


) by adjusting the pH and using methanol (which offers different selectivity than acetonitrile for phenyl rings).
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (Z-group/Phe).

  • Success Criteria: Single sharp peak. Note: If a "shoulder" appears on the main peak, it is likely the L,L-epimer. Proceed immediately to Method B.

Method B: The Gold Standard – Chiral Stationary Phase (CSP) HPLC

Use this for final release testing of the intact molecule.

Direct separation on a polysaccharide-based chiral column is the most reliable non-destructive method. The Z-group and the Phenylalanine side chain provide excellent "handles" for pi-pi interactions with the chiral selector.

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Mechanism: The D,L and L,L forms will have significantly different retention times due to the spatial arrangement of the Z-group relative to the chiral grooves of the stationary phase [1].

Method C: The "Truth" Validator – Marfey’s Analysis

Use this to validate the results of Method B or if Chiral HPLC is unavailable.

Marfey’s method converts enantiomers (D-Ala) into diastereomers using a chiral derivatizing agent (FDAA). This allows standard C18 columns to separate them with massive resolution [2].

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 1 mg Z-D-Ala-Phe-OH in 1 mL 6M HCl. Heat at 110°C for 24 hours (sealed vial). Note: This removes the Z-group and cleaves the peptide bond.

  • Drying: Evaporate HCl under nitrogen stream.

  • Derivatization: Resuspend in 100 µL water. Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone + 40 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

  • Quenching: Add 40 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto Standard C18 RP-HPLC (Linear gradient 10-50% ACN with 0.1% TFA).

  • Interpretation:

    • Compare retention times against standards (FDAA-D-Ala and FDAA-L-Phe).

    • If you see a peak for FDAA-L -Ala, your synthesis suffered racemization.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validation and the mechanism behind the critical Marfey's analysis.

Diagram 1: The "Self-Validating" QC Workflow

This flowchart guides the decision-making process from crude synthesis to final release.

ValidationWorkflow Start Crude Z-D-Ala-Phe-OH RPHPLC Method A: RP-HPLC (C18) Check Chemical Purity Start->RPHPLC Decision1 Purity > 98%? RPHPLC->Decision1 Purify Prep-HPLC Purification Decision1->Purify No ChiralCheck Method B: Chiral HPLC Check Diastereomeric Purity Decision1->ChiralCheck Yes Purify->RPHPLC Decision2 Single Peak? ChiralCheck->Decision2 Marfeys Method C: Marfey's Analysis (Hydrolysis + FDAA) Decision2->Marfeys Ambiguous/Validation FinalQC Final Release (Cert. of Analysis) Decision2->FinalQC Clear Separation Marfeys->FinalQC D-Ala confirmed Reject Reject / Re-optimize Synthesis Marfeys->Reject L-Ala detected (>0.5%)

Caption: A hierarchical validation strategy ensuring both chemical and chiral integrity before product release.

Diagram 2: Marfey's Reaction Mechanism

Understanding why this works builds trust in the data. The FDAA reagent tags the amino group, creating a diastereomer with significantly different hydrophobicity.

MarfeysMechanism Substrate Hydrolyzed Sample (H-D-Ala-OH + H-L-Phe-OH) Complex Reaction Intermediate (Nucleophilic Subst.) Substrate->Complex + NaHCO3 pH 8.0 Reagent Marfey's Reagent (L-FDAA) Reagent->Complex Product1 Product A: L-FDAA-D-Ala-OH (Elutes Late) Complex->Product1 Major Product Product2 Product B: L-FDAA-L-Ala-OH (Elutes Early) Complex->Product2 Impurity (if racemized)

Caption: The reaction of L-FDAA with D- and L-amino acids creates diastereomers separable by standard C18 HPLC.

Scientific Rationale & Troubleshooting

Why Z-D-Ala-Phe-OH Epimerizes

The primary risk occurs during the coupling of Z-D-Ala-OH to H-Phe-OH. If the carboxylic acid of D-Ala is activated (e.g., using EDC/NHS or HATU) without sufficient base control, it can form an oxazolone intermediate . This intermediate allows the alpha-proton of the alanine to be abstracted, resulting in a mix of D and L configurations [3].

Validation Tip: If Method B (Chiral HPLC) shows a split peak (e.g., 95:5 ratio), do not assume the smaller peak is the L-L isomer. It could be the D-D isomer (if the Phe starting material was impure). Only Method C (Marfey's) can definitively tell you which amino acid is the culprit by analyzing the hydrolyzed monomers individually.

NMR vs. HPLC

While


H NMR is excellent for structural confirmation, it is not  recommended for purity validation of this specific molecule. The diastereomeric protons of Ala-CH

in Z-D-Ala-Phe-OH vs. Z-L-Ala-Phe-OH often overlap or have chemical shift differences (

) of <0.02 ppm, making quantification of <1% impurity impossible without complex shift reagents [4].

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

A Senior Application Scientist's Guide to Z- vs. Boc-Protection in Dipeptide Synthesis: A Comparative Study of D-Ala-Phe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of an N-α-protecting group is a critical decision that dictates the strategy for peptide synthesis. This choice influences reaction conditions, purification methods, and the compatibility with other functional groups within the molecule. Two of the most foundational protecting groups in solution-phase peptide synthesis are the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group.[1][2]

The Z group, introduced by Bergmann and Zervas in 1932, represented a paradigm shift, enabling controlled peptide synthesis for the first time.[2][3] The Boc group, developed later, became a cornerstone of modern solid-phase peptide synthesis (SPPS) and remains highly relevant in solution-phase work due to its distinct deprotection chemistry.[1][][5]

This guide provides an in-depth, objective comparison of these two protecting groups using the synthesis of the dipeptide D-alanyl-L-phenylalanine (D-Ala-Phe) as a model system. We will delve into the practical aspects of synthesis and deprotection, supported by experimental protocols and data, to provide a clear framework for making an informed choice in your research endeavors.

Overall Synthesis Strategy

The comparative study is designed as a parallel synthesis. We begin with commercially available N-protected D-alanine (Z-D-Ala-OH and Boc-D-Ala-OH) and the methyl ester of L-phenylalanine (H-Phe-OMe). The core steps involve:

  • Coupling: Formation of the peptide bond between the protected D-alanine and H-Phe-OMe to yield the protected dipeptide esters, Z-D-Ala-Phe-OMe and Boc-D-Ala-Phe-OMe.

  • Deprotection: Removal of the respective N-terminal protecting group to yield the final dipeptide, D-Ala-Phe. Saponification of the C-terminal methyl ester is omitted to focus solely on the N-terminal protection.

G cluster_Z Z-Protection Pathway cluster_Boc Boc-Protection Pathway Z_Ala Z-D-Ala-OH Z_Dipeptide Z-D-Ala-Phe-OMe Z_Ala->Z_Dipeptide Coupling (DCC/HOBt) Phe_OMe_Z H-Phe-OMe Phe_OMe_Z->Z_Dipeptide Final_Dipeptide_Z D-Ala-Phe Z_Dipeptide->Final_Dipeptide_Z Deprotection (H₂/Pd-C) Boc_Ala Boc-D-Ala-OH Boc_Dipeptide Boc-D-Ala-Phe-OMe Boc_Ala->Boc_Dipeptide Coupling (DCC/HOBt) Phe_OMe_Boc H-Phe-OMe Phe_OMe_Boc->Boc_Dipeptide Final_Dipeptide_Boc D-Ala-Phe Boc_Dipeptide->Final_Dipeptide_Boc Deprotection (TFA/DCM) Start Starting Materials Start->Z_Ala Start->Boc_Ala G cluster_Z Z-Group Deprotection: Hydrogenolysis cluster_Boc Boc-Group Deprotection: Acidolysis Z_Dipeptide Z-D-Ala-Phe-OMe H2_PdC H₂ (g) Pd/C Catalyst (Methanol) Z_Dipeptide->H2_PdC Final_Dipeptide_Z H₂N-D-Ala-Phe-OMe H2_PdC->Final_Dipeptide_Z Toluene Toluene H2_PdC->Toluene CO2 CO₂ H2_PdC->CO2 Boc_Dipeptide Boc-D-Ala-Phe-OMe TFA_DCM TFA / DCM Boc_Dipeptide->TFA_DCM Final_Dipeptide_Boc TFA·H₂N-D-Ala-Phe-OMe TFA_DCM->Final_Dipeptide_Boc Isobutylene Isobutylene TFA_DCM->Isobutylene CO2_Boc CO₂ TFA_DCM->CO2_Boc

Sources

In Vitro versus In Vivo Stability of Peptides Containing Z-D-Ala-Phe-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide derivative Z-D-Ala-Phe-OH represents a critical structural motif in peptide therapeutics, particularly in the design of protease inhibitors (e.g.,


-secretase inhibitors) and amyloid-targeting probes. Its structure combines N-terminal protection (Benzyloxycarbonyl, "Z") with non-natural stereochemistry (D-Alanine).

This guide addresses a common paradox in peptide drug development: High metabolic stability does not equal long in vivo half-life. While the Z-D-Ala motif renders the peptide nearly impervious to plasma exopeptidases (in vitro), its in vivo profile is frequently dominated by rapid renal clearance and hepatic extraction, leading to a disconnect between benchtop stability and organismal pharmacokinetics.

Part 1: Structural Analysis & Mechanisms of Stability

To understand the stability profile, we must first dissect the chemical armor of the molecule.

The "Z" Cap (Benzyloxycarbonyl)[1]
  • Function: Occludes the N-terminus.

  • Impact: Prevents recognition by aminopeptidases (e.g., Aminopeptidase N), which require a free amino group.

  • Vulnerability: Stable in plasma but susceptible to hepatic esterases and CYP450-mediated oxidation at the benzylic carbon.

The D-Alanine Residue (D-Ala)[2][3]
  • Function: Introduces non-natural stereochemistry.

  • Impact: Disrupts the "induced fit" required by proteolytic active sites. Most mammalian proteases (trypsin, chymotrypsin) are stereoselective for L-isomers. The D-Ala-L-Phe bond is resistant to cleavage.

  • Vulnerability: Minimal. D-amino acids are poor substrates for endogenous mammalian enzymes, though D-amino acid oxidase (DAAO) exists in the kidney/liver (specific mostly to D-Ala, D-Pro, D-Ser).

The C-Terminal Phenylalanine (Phe-OH)
  • Function: Provides hydrophobic interaction; often the "warhead" recognition site.

  • Impact: The free carboxyl group (-COOH) makes the C-terminus a target for Carboxypeptidases (e.g., Carboxypeptidase A).

  • Vulnerability: High. While the upstream D-residue provides some steric protection, the C-terminal Phe is L-configured and exposed.

Diagram 1: Proteolytic Susceptibility Map

The following diagram illustrates where the Z-D-Ala-Phe-OH molecule resists attack and where it remains vulnerable.

StabilityMap Peptide Z-D-Ala-Phe-OH Renal Renal Filtration (Glomerulus) Peptide->Renal RAPID CLEARANCE (MW < 500 Da) Liver Hepatic Metabolism (CYP450 / Esterase) Peptide->Liver SLOW METABOLISM (Z-group oxidation) Aminopeptidase Aminopeptidases (Plasma) Aminopeptidase->Peptide BLOCKED by Z-Group & D-Stereochem Endopeptidase Endopeptidases (Chymotrypsin-like) Endopeptidase->Peptide RESISTANT (D-Ala prevents fit) Carboxypeptidase Carboxypeptidases (Tissue/Lysosomal) Carboxypeptidase->Peptide VULNERABLE (C-term L-Phe exposed)

Caption: Functional map showing enzymatic resistance (red dashed lines) versus physiological clearance pathways (solid lines).

Part 2: In Vitro vs. In Vivo Performance Comparison

In Vitro Stability (The "False" Positive)

In standard plasma stability assays, Z-D-Ala-Phe-OH often exhibits a half-life (


) exceeding 24 hours. Researchers often misinterpret this as "drug-like stability."
  • Plasma: The Z-cap and D-Ala effectively shut down the primary degradation pathways found in blood (aminopeptidases).

  • Microsomes (Liver S9): Stability is moderate. The Z-group can be hydrolyzed to benzyl alcohol (and subsequently benzoic acid), but this is a slow process compared to peptide bond hydrolysis.

In Vivo Stability (The Pharmacokinetic Reality)

Upon intravenous (IV) injection in rodents, the compound often disappears from circulation within minutes (


 min).
  • Mechanism: This is not metabolic instability. It is clearance .

  • Renal Filtration: The molecular weight (~370 Da) is well below the renal threshold (approx. 30-50 kDa). Without albumin binding (which the Z-group promotes only moderately), the peptide is filtered freely.

  • OATP Uptake: The hydrophobic Z-group and Phe residue can make the peptide a substrate for Organic Anion Transporting Polypeptides (OATPs), leading to rapid hepatic uptake and biliary excretion.

Comparative Data Summary
FeatureIn Vitro (Plasma/Buffer)In Vivo (Rat/Mouse IV)Cause of Discrepancy
Primary Loss Mechanism Enzymatic Hydrolysis (Slow)Renal Filtration & Biliary Excretion (Fast)Lack of elimination pathways in test tubes.
Half-life (

)
> 24 Hours15 - 45 MinutesPhysiological clearance dominates metabolism.
Major Metabolites C-terminal Phe hydrolysis (minor)Unchanged parent (urine), Hippuric acid (liver)In vivo metabolism occurs in organs, not blood.
Protease Resistance High (Aminopeptidases blocked)N/A (Cleared before degradation)D-amino acid confers resistance, not retention.

Part 3: Experimental Protocols

To validate these properties, a rigorous In Vitro-In Vivo Correlation (IVIVC) workflow is required.

Protocol A: In Vitro Plasma Stability (Self-Validating)

Objective: Confirm resistance to circulating proteases.

  • Preparation:

    • Thaw pooled rat/human plasma (heparinized) to 37°C.

    • Prepare a 10 mM stock of Z-D-Ala-Phe-OH in DMSO.

  • Incubation:

    • Spike plasma to a final concentration of 10 µM (0.1% DMSO final).

    • Control: Spike Propantheline (unstable control) and Warfarin (stable control) in parallel wells.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.

    • Critical Step (Quenching): Transfer 50 µL sample into 200 µL ice-cold Acetonitrile containing 1% Formic Acid . This precipitates proteins and halts enzyme activity immediately.

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor Parent Ion [M+H]+ and specific fragment (often the Phe immonium ion or Z-group loss).

Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Determine clearance vs. degradation.

  • Dosing:

    • Administer Z-D-Ala-Phe-OH at 1 mg/kg via tail vein (IV bolus).

    • Vehicle: 5% DMSO / 10% Solutol / Saline (ensure solubility to prevent micro-precipitation).

  • Sampling:

    • Collect blood at 2, 5, 15, 30, 60, 120 min.

    • Urine Collection: Place rats in metabolic cages for 0-4h to measure excreted unchanged parent.

  • Data Interpretation:

    • If Plasma

      
       (Total Clearance) approximates GFR (Glomerular Filtration Rate, ~5-10 mL/min/kg in rats), the loss is Renal .
      
    • If Plasma

      
       >> Liver Blood Flow, suspect extra-hepatic metabolism or rapid tissue sequestration.
      
Diagram 2: IVIVC Workflow

This workflow illustrates the decision logic when In Vitro stability does not match In Vivo exposure.

IVIVC_Workflow Start Start: Z-D-Ala-Phe-OH Candidate Assessment InVitro Step 1: In Vitro Plasma Assay Start->InVitro Result1 Result: >90% Remaining at 4h InVitro->Result1 InVivo Step 2: In Vivo PK (Rat IV) Result1->InVivo Proceed to PK Result2 Result: t1/2 < 30 min InVivo->Result2 Analysis Step 3: Clearance Analysis Result2->Analysis Disconnect Identified UrineCheck Check Urine for Unchanged Parent Analysis->UrineCheck Suspect Renal? Microsome Check Liver Microsomes (Metabolic Stability) Analysis->Microsome Suspect Hepatic? Conclusion1 Conclusion: Renal Clearance (Modify: Add PEG/Albumin binder) UrineCheck->Conclusion1 High Parent in Urine Conclusion2 Conclusion: Hepatic Metabolism (Modify: Change Z-group) Microsome->Conclusion2 High Intrinsic Clearance

Caption: Decision tree for investigating stability-clearance mismatches.

Conclusion & Recommendations

The peptide Z-D-Ala-Phe-OH is a textbook example of how chemical modifications (Z-cap, D-amino acid) successfully solve the problem of enzymatic degradation but fail to address physiological elimination .

For Drug Developers:

  • Do not rely solely on plasma stability. A compound with D-amino acids will almost always pass this screen.

  • Assess Plasma Protein Binding (PPB) early. If PPB is <80%, the peptide will likely be filtered by the kidneys immediately, rendering the enzymatic stability irrelevant.

  • Structural Modifications: To translate the in vitro stability of Z-D-Ala-Phe-OH to in vivo efficacy, consider:

    • C-terminal Amidation: Converts -OH to -NH2 to prevent carboxypeptidase activity (if that is the minor degradation pathway).

    • Lipidation or PEGylation: Increases hydrodynamic radius to reduce renal filtration.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][3][4][5][6][7][8][9]

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal.

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design.

  • Fichman, G., & Gazit, E. (2014). Self-assembly of short peptides to form hydrogels: Design of pharmacologically active scaffolds. Acta Biomaterialia.

  • D'Souza, S.E., et al. (2014). Methods to assess in vitro stability of peptide drugs in biological fluids. Methods in Molecular Biology.

Sources

Benchmarking Z-D-Ala-Phe-OH: A Technical Guide to Enzyme Inhibition & Stereospecificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Ala-Phe-OH (N-Carbobenzoxy-D-alanyl-L-phenylalanine) represents a critical class of substrate-analog inhibitors used to probe the stereochemical selectivity of proteolytic enzymes, particularly metalloproteases like Carboxypeptidase A (CPA) and Thermolysin . Unlike its L-isomer counterpart—which serves as a rapidly hydrolyzed substrate—the inclusion of the D-Alanine residue renders this molecule resistant to scission while maintaining high affinity for the S1/S1' enzyme subsites.

This guide outlines the mechanistic basis for its performance, benchmarks it against standard L-isomers, and provides a validated protocol for determining inhibition constants (


).

Mechanistic Basis: The "Non-Productive Binding" Mode

The utility of Z-D-Ala-Phe-OH lies in its ability to occupy the active site without undergoing catalysis. In zinc proteases like Carboxypeptidase A, the enzyme is designed to accommodate L-amino acids.

  • The L-Isomer (Substrate): The L-Ala carbonyl oxygen coordinates with the active site Zinc (

    
    ), and the scissile bond is positioned for nucleophilic attack by a water molecule activated by Glu-270.
    
  • The D-Isomer (Inhibitor): The D-configuration of the Alanine side chain creates a steric clash or misaligns the carbonyl group. While the hydrophobic "Z" group and the Phenylalanine side chain anchor the molecule into the hydrophobic pocket (S1'), the scissile bond is distorted away from the catalytic water/Zinc dyad. This results in competitive inhibition .

Diagram 1: Mechanism of Stereoselective Inhibition

InhibitionMechanism Enzyme Enzyme (CPA) [Active Site] Complex_ES [ES] Complex Productive Alignment Enzyme->Complex_ES + L-Isomer Complex_EI [EI] Complex Steric Mismatch Enzyme->Complex_EI + D-Isomer Substrate Z-L-Ala-Phe-OH (L-Isomer) Substrate->Complex_ES Inhibitor Z-D-Ala-Phe-OH (D-Isomer) Inhibitor->Complex_EI Products Hydrolysis Products (Z-L-Ala + Phe) Complex_ES->Products k_cat (Fast) NoReaction No Reaction (Active Site Blocked) Complex_EI->NoReaction Reversible Binding

Caption: The D-isomer binds to the enzyme but prevents the catalytic alignment required for hydrolysis, effectively blocking the active site.

Comparative Benchmarking

The following data highlights the performance differences between Z-D-Ala-Phe-OH and its structural relatives.

Table 1: Performance Metrics in Carboxypeptidase A Assays[1]
CompoundRoleInteraction TypeKinetic ParameterOutcome
Z-L-Ala-Phe-OH SubstrateProductive Binding

Rapid Hydrolysis
Z-D-Ala-Phe-OH Inhibitor Non-Productive Binding

(Competitive)
No Hydrolysis / Inhibition
Z-Phe-OH Product/InhibitorProduct Inhibition

Weak Inhibition
D-Phe ControlWeak Binding

Negligible Effect

Key Insight: Z-D-Ala-Phe-OH is superior to simple product inhibitors (like Z-Phe-OH) because it utilizes the full dipeptide binding energy (S1 and S1' interactions) to achieve tighter binding affinity (


) without being degraded.

Validated Experimental Protocol: Determination of

This protocol describes how to determine the inhibition constant (


) of Z-D-Ala-Phe-OH against Carboxypeptidase A using a spectrophotometric competition assay.
A. Reagents & Preparation
  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (High salt promotes CPA activity/solubility).

  • Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich or equivalent). Store stock at 4°C.

  • Reporter Substrate: N-(2-Furanacryloyl)-L-Phe-L-Phe-OH (FAPP) or Z-L-Ala-Phe-OH.

    • Note: FAPP allows continuous monitoring at 330 nm.

  • Test Inhibitor: Z-D-Ala-Phe-OH.

    • Solubility Warning: Hydrophobic. Dissolve in 100% DMSO to make a 100 mM stock. Final assay DMSO concentration must be < 5% to avoid enzyme denaturation.

B. Experimental Workflow
  • Pre-Equilibrium: Prepare 4 sets of cuvettes containing the Enzyme and varying concentrations of Z-D-Ala-Phe-OH (

    
    ). Incubate for 5 minutes at 25°C.
    
  • Initiation: Add the Reporter Substrate (at concentration

    
    ) to initiate the reaction.
    
  • Measurement: Monitor absorbance decrease (cleavage of substrate) continuously for 3–5 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each inhibitor concentration.
    
Diagram 2: Assay Workflow & Decision Logic

AssayProtocol Start Start Protocol Solubility Dissolve Z-D-Ala-Phe-OH (100% DMSO Stock) Start->Solubility CheckSol Is Solution Clear? Solubility->CheckSol Dilute Dilute in Tris-NaCl Buffer (Final DMSO < 5%) CheckSol->Dilute Yes Sonicate Sonicate / Warm (37°C) CheckSol->Sonicate No Incubate Add Enzyme (CPA) Incubate 5 min @ 25°C Dilute->Incubate Sonicate->CheckSol SubstrateAdd Add Reporter Substrate (Start Reaction) Incubate->SubstrateAdd Measure Measure Absorbance (Kinetic Mode) SubstrateAdd->Measure Calc Calculate Ki via Dixon or Cheng-Prusoff Plot Measure->Calc

Caption: Step-by-step workflow for Ki determination, highlighting the critical solubility checkpoint.

C. Data Analysis (Self-Validating Step)

To validate that Z-D-Ala-Phe-OH is a competitive inhibitor, plot the data using a Lineweaver-Burk transformation:

  • X-axis:

    
    
    
  • Y-axis:

    
    
    
  • Result: Lines for different inhibitor concentrations should intersect at the Y-axis (indicating

    
     is unchanged, but 
    
    
    
    increases).

Calculate


 using the Cheng-Prusoff equation for competitive inhibition:


Troubleshooting & Optimization

  • Solubility Issues: Z-protected peptides are prone to aggregation. If the assay baseline drifts, add 0.01% Triton X-100 to the buffer to prevent non-specific hydrophobic sticking.

  • pH Sensitivity: The Z-group is stable, but the enzyme (CPA) has a bell-shaped pH dependence. Ensure pH is strictly maintained at 7.5.

  • Control: Always run a "No Enzyme" control to subtract spontaneous hydrolysis (though negligible for Z-protected peptides).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for D-Phenylalanine and Derivatives. [Link]

  • Whitaker, J. R. Determination of Molecular Weights of Proteins by Gel Filtration on Sephadex. (Context on Enzyme Characterization). Analytical Chemistry. [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Standard text for Ki determination protocols). [Link]

Comparative Guide: Enzymatic Resistance of D-Ala-Phe vs. L-Ala-Phe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Chiral Switch" Advantage: In peptide therapeutics, the substitution of a natural L-amino acid with its D-enantiomer is a foundational strategy to extend in vivo half-life.[1][2] This guide objectively compares the enzymatic stability of the dipeptide motif L-Ala-Phe against its stereoisomer D-Ala-Phe .

The Bottom Line: L-Ala-Phe is a high-affinity substrate for endogenous aminopeptidases, resulting in rapid degradation (


 in minutes). In contrast, D-Ala-Phe exhibits near-total resistance to N-terminal hydrolysis (

in hours to days), as the D-configuration sterically clashes with the catalytic triad of the protease active site.

Part 1: Mechanistic Basis of Resistance

To understand the stability difference, one must look at the molecular interaction between the peptide and the protease.

The Proteolytic Challenge: Aminopeptidase N (CD13)

The primary enzyme responsible for degrading N-terminal Alanine residues in plasma is Aminopeptidase N (APN/CD13) . It is a zinc-dependent exopeptidase that preferentially cleaves neutral amino acids from the N-terminus.

  • L-Ala-Phe Interaction: The L-Alanine residue fits precisely into the hydrophobic S1 pocket of the enzyme. The

    
    -amine coordinates with the Zinc ion (
    
    
    
    ), facilitating nucleophilic attack by water on the peptide bond.
  • D-Ala-Phe Interaction: The D-Alanine side chain (

    
    ) projects in the opposite spatial orientation relative to the peptide backbone. This creates a steric clash  with the enzyme's S1 subsite, preventing the carbonyl carbon from aligning with the catalytic water molecule.
    
Visualization of the Mechanism

The following diagram illustrates the "Lock and Key" failure when D-Ala is introduced.

enzymatic_resistance cluster_L L-Isoform Pathway cluster_D D-Isoform Pathway Enzyme Aminopeptidase N (Active Site) Complex_L Enzyme-Substrate Complex Formed Enzyme->Complex_L Steric_Clash Steric Clash (Binding Prevented) Enzyme->Steric_Clash L_Substrate L-Ala-Phe (Natural Substrate) L_Substrate->Enzyme High Affinity Hydrolysis Hydrolysis (Peptide Bond Cleaved) Complex_L->Hydrolysis Rapid Catalysis D_Substrate D-Ala-Phe (Stereoisomer) D_Substrate->Enzyme Low/No Affinity Intact Peptide Remains Intact Steric_Clash->Intact

Figure 1: Mechanistic pathway showing how stereochemical inversion (D-Ala) prevents formation of the catalytic complex, preserving the peptide.

Part 2: Comparative Performance Data

The following data summarizes the kinetic differences typically observed in human plasma stability assays.

FeatureL-Ala-Phe (Natural)D-Ala-Phe (Modified)Impact on Drug Design
Primary Degrading Enzyme Aminopeptidase N (CD13)None (Resistant)D-Ala blocks the primary clearance pathway.
Plasma Half-Life (

)
~15 - 45 Minutes> 24 HoursEnables once-daily dosing potential vs. continuous infusion.
Proteolytic Susceptibility High (

is high)
NegligibleReduces "noise" in bioassays caused by rapid breakdown.
Metabolic Products Free L-Ala + L-PheIntact DipeptidePrevents accumulation of bioactive metabolites.

Note on Data: In comparative studies of enkephalin analogs (a classic model), replacing Gly2 with D-Ala increases half-life from minutes to hours, mirroring the specific protection of the N-terminal bond seen in D-Ala-Phe dipeptides [1].

Part 3: Experimental Protocol (Self-Validating)

To verify these claims in your own lab, use this Plasma Stability Assay . This protocol is designed with internal controls to ensure data integrity.

Materials
  • Matrix: Pooled Human Plasma (heparinized).

  • Test Compounds: L-Ala-Phe and D-Ala-Phe (purity >95%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., L-Ala-Phe-

    
    ) or a structurally similar non-endogenous peptide (e.g., Tolbutamide). Crucial for normalizing LC-MS ionization variability.
    
  • Quenching Agent: Acetonitrile (ACN) with 1% Formic Acid.[3]

Workflow Diagram

assay_workflow Prep Step 1: Preparation Spike peptide (10 µM) into pre-warmed Plasma (37°C) Incubate Step 2: Incubation Timepoints: 0, 15, 30, 60, 120, 240 min, 24h Prep->Incubate Aliquot Step 3: Sampling Remove 50 µL aliquot at each timepoint Incubate->Aliquot Quench Step 4: Protein Precipitation Add 150 µL ACN + Internal Standard (Vortex & Centrifuge) Aliquot->Quench Analyze Step 5: LC-MS/MS Analysis Measure Peak Area Ratio (Analyte / Internal Standard) Quench->Analyze

Figure 2: Step-by-step workflow for the Plasma Stability Assay using LC-MS/MS.[4]

Detailed Methodology
  • Preparation: Dilute test peptides to 10 µM in pre-warmed human plasma.

  • Sampling: At defined intervals (e.g., 0, 30 min, 1h, 4h, 24h), transfer 50 µL of the reaction mixture into a tube containing 150 µL of ice-cold Acetonitrile containing the Internal Standard .

    • Why this works: The ACN immediately denatures plasma proteins (enzymes), stopping the reaction. The IS is added at this step to control for extraction efficiency and matrix effects during MS analysis [2].

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Collect the supernatant.

  • Analysis: Inject supernatant onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer. Monitor MRM transitions for parent ions.

Data Calculation Logic

To determine the half-life, follow this calculation logic:

calculation_logic RawData Raw Peak Areas (Analyte & IS) Ratio Calculate Ratio (Area_Analyte / Area_IS) RawData->Ratio LogTransform Natural Log (ln) of % Remaining Ratio->LogTransform Slope Linear Regression Slope = -k LogTransform->Slope HalfLife Calculate t1/2 t1/2 = 0.693 / k Slope->HalfLife

Figure 3: Computational logic for deriving half-life from raw LC-MS data.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Z-D-Ala-Phe-OH

[1]

Executive Summary & Immediate Action

Z-D-Ala-Phe-OH (N-Carbobenzoxy-D-alanyl-L-phenylalanine) is a hydrophobic, protected dipeptide intermediate commonly used in drug discovery.[1] While not classified as acutely toxic (e.g., P-listed) under EPA RCRA standards, it must be managed as Non-Regulated Organic Chemical Waste .

Core Directive:

  • NEVER dispose of this substance down the drain. Its hydrophobicity causes immediate precipitation in aqueous lines, leading to costly infrastructure blockages.

  • PRIMARY DISPOSAL: High-temperature incineration via an approved chemical waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the analyte is the first step in safe disposal. The "Z" (Carbobenzyloxy) group adds significant lipophilicity to the peptide, altering its waste compatibility.

Table 1: Physicochemical Data for Disposal Logic
PropertySpecificationOperational Implication
Chemical Name Z-D-Ala-Phe-OHN-terminal protected dipeptide
CAS Number 19542-44-0Use for waste manifesting
Molecular Weight 370.41 g/mol High C/N ratio favors incineration
Physical State White PowderDust hazard; requires particulate mask
Solubility High: DMF, DMSO, MeOHLow: WaterDo not dilute with water for disposal
Acidity Weakly Acidic (C-term -OH)Compatible with standard organic waste streams

Hazard Assessment (GHS):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Bioactivity: As a peptide derivative, it possesses potential biological activity.[2] Treat as a sensitizer.

Pre-Disposal Protocol: The "Why" and "How"

Scientific Integrity Note: Many researchers err by treating peptide intermediates as "biological waste" (autoclave) or "benign salts" (drain). Both are incorrect.

1. The Hydrophobicity Trap (Causality): The Carbobenzyloxy (Z) group and Phenylalanine side chain make this molecule highly hydrophobic. If dissolved in a water-miscible solvent (like Acetone) and poured into a sink with running water, the sudden change in polarity will cause the peptide to crash out of solution, forming a gummy, insoluble plug in the P-trap.

  • Rule: Keep waste streams organic.

2. Chemical Compatibility (Self-Validating System): Before binning, verify the matrix. Z-D-Ala-Phe-OH contains a free carboxylic acid.

  • Avoid: Mixing large quantities of solid peptide with strong concentrated bases (NaOH) in waste drums, as this generates heat (exothermic neutralization).

  • Preferred: Neutral organic solid waste or non-halogenated liquid waste.

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Powder or Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup.

  • Segregation: Isolate Z-D-Ala-Phe-OH from oxidizers (e.g., nitrates, perchlorates).

  • Containerization: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Organic Waste" drum.

  • Labeling:

    • Primary Constituent: Z-D-Ala-Phe-OH (50-100%)[1]

    • Hazard Class: Irritant

    • RCRA Code: "Non-Regulated Chemical Waste" (unless mixed with listed solvents).

  • Final Disposition: Incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: HPLC effluent, synthesis washes (DMF/MeOH).

  • Solvent Assessment: Determine the carrier solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If Non-Halogenated (MeOH, DMF, DMSO): Segregate into "Non-Halogenated Waste."

  • Dissolution Check: Ensure the peptide is fully dissolved. If sludge is present, filter the solids and dispose of them as Scenario A.

  • pH Check: Ensure waste stream is pH 4–10. Extreme pH can degrade the Z-group, releasing benzyl bromide (lachrymator) or benzyl alcohol under specific stress conditions.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for disposing of Z-D-Ala-Phe-OH, ensuring compliance and preventing infrastructure damage.

DisposalWorkflowStartStart: Z-D-Ala-Phe-OH WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder / DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidBinContainer: HDPE Wide-Mouth JarLabel: Solid Organic WasteSolid->SolidBinFinalIncinerationFinal Disposal:High-Temp IncinerationSolidBin->FinalIncinerationSolventCheckCheck Carrier SolventLiquid->SolventCheckHaloHalogenated (DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated (DMF, MeOH)SolventCheck->NonHaloAqueousAqueous BufferSolventCheck->AqueousHalo->FinalIncinerationBin: HalogenatedNonHalo->FinalIncinerationBin: Non-HaloPrecipitateCRITICAL: Risk of CloggingDo NOT DrainAqueous->PrecipitateFilterFilter SolidsPrecipitate->FilterFilter->SolidBinFilter->FinalIncinerationFiltrate to Aqueous Waste

Figure 1: Decision matrix for Z-D-Ala-Phe-OH disposal.[1] Note the critical intervention point for aqueous mixtures to prevent plumbing damage.

Emergency Contingencies

Spill Response (Dry Powder):

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 particulate respirator.

  • Containment: Do not sweep dry (creates dust). Cover with wet paper towels or use a HEPA vacuum.

  • Cleanup: Wipe area with 70% Ethanol or Isopropanol. The peptide is soluble in alcohol, ensuring efficient removal.

  • Disposal: Place all cleanup materials into the Solid Organic Waste bin.

Accidental Drain Exposure: If the substance enters a sink drain:

  • Do NOT flush with cold water (promotes precipitation).

  • Flush with warm soapy water or Ethanol/Methanol (if permitted by local regulations) to attempt solubilization.

  • Notify facilities immediately if flow rate decreases.

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards:

  • EPA RCRA (USA): 40 CFR 261.[3] While not a listed hazardous waste (P or U list), it falls under the "General Duty Clause" to manage chemical waste responsibly.

  • REACH (EU): Ensure downstream incineration to prevent environmental accumulation of bioactive peptides.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[3][4] Retrieved from [Link]

Personal protective equipment for handling Z-D-Ala-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for Z-D-Ala-Phe-OH

Executive Summary & Risk Profile

Compound: Z-D-Ala-Phe-OH (N-Benzyloxycarbonyl-D-alanyl-L-phenylalanine) CAS: 19542-44-0 (Generic for isomer) / 2768-53-8 (Related L-L isomer context) Classification: Bioactive Peptide Intermediate / Irritant

While Z-D-Ala-Phe-OH is often classified as a low-hazard substance under GHS (typically Skin/Eye Irritant Category 2), treating it as "benign" is a critical operational error. As a Senior Application Scientist, I advise you to view this compound not just as a powder, but as a precursor in a reactive workflow .

The primary risks are not intrinsic toxicity, but rather:

  • Sensitization: Repeated inhalation of peptide dust can trigger immune responses.

  • Solvent Synergy: This peptide is hydrophobic; it requires organic solvents (DMF, DMSO, DCM) for solubilization. Your PPE must protect against the solvent, which is the vehicle for skin absorption.

  • Deprotection Hazards: The "Z" (Cbz) group requires Hydrogenolysis (

    
    ) or strong acid (HBr/AcOH) for removal. The safety protocol must anticipate this downstream step.
    

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific phase of your experiment.

Operational PhasePrimary HazardHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Retrieval Cold burns (Freezer), Container breakageNitrile (4 mil, standard)Safety Glasses with side shieldsNone required if sealedStandard Lab Coat (Cotton/Poly)
Weighing (Solid) Dust Inhalation , Static dispersionNitrile (Standard)Safety GlassesN95/P2 Mask (Min) or Fume Hood sash at working heightLab Coat + Antistatic Wrist Strap
Solubilization Solvent Splash (DMF/DCM), Skin AbsorptionDouble Gloving: Inner: NitrileOuter: Laminate (Silver Shield) if using DCM/DMFChemical Splash GogglesFume Hood (Required) . Do not rely on masks for solvent vapors.Lab Coat + Chemical Apron (Tyvek)
Deprotection (Z-removal) Flammability (

), Corrosivity (Acids)
Chem-Resistant Nitrile (Thick, >8 mil)Face Shield + GogglesFume Hood (High Flow)Flame Resistant (FR) Lab Coat

Operational Workflow & Logic

The following diagram illustrates the critical control points (CCPs) where safety protocols must be actively enforced.

G cluster_deprotection Downstream Hazard Zone Storage 1. Storage (-20°C, Desiccated) Equilibration 2. Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control) Equilibration->Weighing Minimize Moisture Solubilization 4. Solubilization (DMF/DMSO/DCM) Weighing->Solubilization Dust Hazard Reaction 5. Reaction / Coupling Solubilization->Reaction Solvent Hazard Waste 6. Disposal (Organic Stream) Reaction->Waste Segregation

Caption: Operational lifecycle of Z-D-Ala-Phe-OH. Red nodes indicate high-risk phases requiring enhanced PPE (Solvent/Chemical resistance).

Detailed Technical Protocols

Phase A: Weighing & Static Control

Why this matters: Protected peptides are often electrostatic. "Flying powder" causes loss of expensive material and inhalation risk.

  • Equilibration: Remove the vial from the freezer (-20°C) and let it stand at room temperature for 30 minutes before opening.

    • Scientific Logic:[1][2] Opening a cold vial introduces atmospheric moisture, which condenses on the peptide. This causes hydrolysis or difficulty in solubilization later [1].

  • Ionization: Use an anti-static gun or a balance with a built-in ionizer. Aim at the spatula and the weighing boat before transfer.

  • Containment: Perform weighing inside a balance enclosure or a fume hood with the sash lowered.

Phase B: Solubilization (The Hidden Danger)

Why this matters: Z-D-Ala-Phe-OH is hydrophobic. You will likely use DMF (Dimethylformamide) or DCM (Dichloromethane).

  • DCM Risk: DCM permeates standard nitrile gloves in <5 minutes. If you spill peptide-in-DCM on your hand, the solvent acts as a carrier, dragging the bioactive peptide through your skin barrier.

  • Protocol:

    • Don Silver Shield/Laminate gloves if handling volumes >10mL of DCM.

    • Add solvent slowly to the peptide (not peptide to solvent) to prevent "clumping" which forces vigorous agitation.

    • Vortex in a closed tube; never sonicate an open vessel containing volatile solvents.

Phase C: Disposal Strategy
  • Solid Waste: Contaminated weighing boats and paper towels must go into Hazardous Solid Waste , not regular trash.

  • Liquid Waste:

    • If dissolved in DMF/DMSO: Non-Halogenated Organic Waste .

    • If dissolved in DCM: Halogenated Organic Waste .

    • Crucial: Do not mix with aqueous acidic waste if you have used cyanides or sulfides elsewhere in the lab.

Emergency Response

  • Inhalation (Dust): Move to fresh air immediately. The Z-group can cause respiratory irritation. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact (Solution):

    • Immediate: Wash with soap and water for 15 minutes.

    • Secondary: If dissolved in DMF/DMSO, monitor the area for redness. These solvents enhance absorption.

  • Spill (Solid): Do not sweep dry dust (aerosol risk). Cover with a wet paper towel (solvent-soaked or water) to dampen, then wipe up.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.